5-Methyl-3-(trifluoromethyl)oxolan-2-one
Description
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-3-2-4(5(10)11-3)6(7,8)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOOVCITOVYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370080 | |
| Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139547-12-9 | |
| Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(Trifluoromethyl)-γ-valerolactone, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: Methodologies and Mechanistic Insights
Abstract
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal and agrochemical development, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of a robust and efficient methodology for the synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a valuable fluorinated γ-lactone building block. We will dissect a state-of-the-art approach centered on the Lewis acid-catalyzed electrophilic trifluoromethylation of a ketene silyl acetal precursor. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic elucidation, and the critical rationale behind procedural choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Trifluoromethylated Lactones
The γ-lactone scaffold is a privileged motif present in numerous natural products and pharmacologically active compounds. When functionalized with a trifluoromethyl group at the α-position to the carbonyl, the resulting molecule gains unique stereoelectronic properties. The strong electron-withdrawing nature of the CF₃ group can influence the reactivity of the lactone ring and introduce a site for specific, non-covalent interactions in biological systems. This compound, in particular, is a chiral synthon with significant potential for the construction of complex, high-value molecules.
Traditional methods for introducing a CF₃ group can be harsh and lack selectivity. Consequently, the development of mild and efficient protocols for the synthesis of α-trifluoromethyl lactones is of paramount importance. This guide focuses on a modern approach that leverages the reactivity of ketene silyl acetals with electrophilic trifluoromethylating agents, offering a direct and high-yielding pathway to the target compound.
Core Synthetic Strategy: Electrophilic Trifluoromethylation
The most effective and direct route to this compound involves a two-step sequence starting from the commercially available and inexpensive γ-valerolactone (5-methyloxolan-2-one).
-
Formation of the Ketene Silyl Acetal (KSA): The parent lactone is converted into its corresponding ketene silyl acetal. This transformation is crucial as it converts the relatively non-nucleophilic α-carbon of the lactone into a soft, reactive nucleophile.
-
Lewis Acid-Catalyzed Trifluoromethylation: The KSA intermediate is then reacted with an electrophilic CF₃ source in the presence of a catalytic amount of a Lewis acid to install the trifluoromethyl group directly at the α-position.
This strategy is advantageous due to its operational simplicity, use of mild reaction conditions, and generally high yields.[1]
Diagram of the Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocol
This protocol is adapted from the general methodology for the trifluoromethylation of lactone-derived ketene silyl acetals developed by Katayev, Togni, and colleagues.
Part A: Synthesis of the Ketene Silyl Acetal Intermediate
Rationale: The conversion to a ketene silyl acetal is a classic strategy to generate a specific enolate equivalent. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures ensures rapid and complete deprotonation at the α-carbon without competing side reactions like nucleophilic attack at the carbonyl. The resulting lithium enolate is then "trapped" with Trimethylsilyl Chloride (TMSCl) to form the stable and isolable KSA.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 1.0 M).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared or commercial LDA (1.1 equivalents) to the THF.
-
To this solution, add γ-valerolactone (1.0 equivalent) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add neat Trimethylsilyl Chloride (TMSCl, 1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude ketene silyl acetal is purified via vacuum distillation to yield a colorless oil.
Part B: Lewis Acid-Catalyzed Electrophilic Trifluoromethylation
Rationale: This step utilizes a hypervalent iodine-based electrophilic trifluoromethylating agent, often referred to as a Togni reagent. The reaction is catalyzed by a strong silyl Lewis acid, Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂), which activates the Togni reagent, facilitating the transfer of a CF₃ group.[1] Mechanistic studies suggest the involvement of radical intermediates.[1] The mild conditions preserve the integrity of the lactone ring.
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the purified ketene silyl acetal (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (0.1 M).
-
Add the electrophilic trifluoromethylating agent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, 1.1 equivalents).
-
Add the Lewis acid catalyst, TMSNTf₂ (2.5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Mechanistic Discussion
The catalytic cycle is believed to proceed via activation of the hypervalent iodine reagent by the silyl Lewis acid. This activation facilitates the generation of a trifluoromethyl radical (CF₃•).
Proposed Catalytic Cycle Diagram
Sources
An In-depth Technical Guide to 5-Methyl-3-(trifluoromethyl)oxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-3-(trifluoromethyl)oxolan-2-one (CAS No. 139547-12-9), a fluorinated γ-butyrolactone derivative. The incorporation of a trifluoromethyl group at the α-position of the lactone ring imparts unique electronic properties that influence its reactivity and potential biological activity, making it a molecule of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, explores plausible synthetic routes, discusses its expected spectroscopic signatures and chemical reactivity, and examines its potential applications in drug discovery and development.
Core Compound Information
This compound, also known as γ-Methyl-α-(trifluoromethyl)-γ-butyrolactone, is a chiral heterocyclic compound. The presence of two stereocenters at the C3 and C5 positions means the molecule can exist as four possible stereoisomers (diastereomeric pairs of enantiomers). Commercial samples are often available as a mixture of cis and trans isomers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | γ-Methyl-α-(trifluoromethyl)-γ-butyrolactone, 2-trifluoromethyl-4-methyl-4-butanolide, α-(Trifluoromethyl)-γ-valerolactone | [2][3] |
| CAS Number | 139547-12-9 | [1] |
| Molecular Formula | C₆H₇F₃O₂ | [1] |
| Molecular Weight | 168.11 g/mol | [2] |
| Appearance | Clear light yellow liquid | [2] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
The trifluoromethyl group significantly influences the physical properties of the molecule, such as its boiling point and density, when compared to its non-fluorinated analog, γ-valerolactone.
| Property | Value | Source(s) |
| Boiling Point | 217 °C (lit.) | [2] |
| Density | 1.32 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.385 (lit.) | [2] |
| Flash Point | 230 °F (110 °C) | [2] |
Synthesis and Purification
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Hypothetical Protocol:
-
Esterification: 2-(Trifluoromethyl)acrylic acid could first be converted to its ester, for example, the ethyl ester, to moderate its reactivity.
-
Michael Addition: The resulting α,β-unsaturated ester could then undergo a conjugate addition reaction with an organometallic reagent, such as a methylcuprate, to introduce the methyl group at the β-position (which will become the 5-position of the lactone).
-
Hydrolysis and Lactonization: Subsequent hydrolysis of the ester and the nitrile (if a cyano-cuprate is used) followed by acidification would lead to the corresponding γ-hydroxy acid, which would undergo spontaneous or acid-catalyzed lactonization to yield the final product.
Purification: Given the relatively high boiling point of the compound, purification would likely be achieved by vacuum distillation. For higher purity, column chromatography on silica gel could be employed.
Spectroscopic Analysis
Experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related compounds such as γ-valerolactone and other trifluoromethylated molecules, the expected spectral characteristics can be predicted.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the diastereotopic methylene protons of the lactone ring, and the methine proton at the 5-position. The coupling patterns would be complex due to the presence of two stereocenters. The proton at the 3-position, adjacent to the trifluoromethyl group, would likely appear as a quartet of doublets or a more complex multiplet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the two methine carbons (one bearing the trifluoromethyl group and the other the methyl group), the methylene carbon, and the methyl carbon. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring, typically appearing in the range of 1770-1800 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group is expected to shift this band to a higher wavenumber compared to non-fluorinated γ-lactones. Other characteristic bands would include C-H stretching vibrations around 2850-3000 cm⁻¹ and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
4.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 168. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the trifluoromethyl group (M-69), and cleavage of the lactone ring.
Reactivity and Stability
The reactivity of this compound is largely dictated by the lactone functionality and the strong electron-withdrawing nature of the trifluoromethyl group.
-
Lactone Ring Opening: The lactone is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. This reaction is common for esters and can be catalyzed by both acids and bases. The rate and ease of this reaction will be influenced by the steric hindrance around the carbonyl group.
-
α-Proton Acidity: The proton at the 3-position is alpha to both the carbonyl group and the trifluoromethyl group. The combined electron-withdrawing effects of these two groups are expected to significantly increase the acidity of this proton, making it susceptible to deprotonation by a suitable base. This would allow for further functionalization at this position.
-
Stability: The trifluoromethyl group is generally very stable. However, under harsh basic conditions, hydrolysis of the trifluoromethyl group could potentially occur. The lactone ring itself is stable under neutral conditions but will hydrolyze in the presence of strong acids or bases.
Diagram 3: Reactivity Profile
Caption: Key reactivity pathways for this compound.
Applications in Drug Discovery
While specific applications for this compound are not extensively documented, its structural features suggest significant potential in drug discovery and development.
-
Scaffold for Bioactive Molecules: The γ-butyrolactone motif is a common scaffold in a wide range of natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5]
-
Role of the Trifluoromethyl Group: The introduction of a trifluoromethyl group into a molecule can enhance its metabolic stability, bioavailability, and binding affinity to biological targets.[6] This is due to the high electronegativity of fluorine and the stability of the C-F bond.
-
Potential as a Building Block: As a chiral, functionalized lactone, this compound can serve as a valuable building block for the synthesis of more complex molecules. The reactive sites on the molecule allow for a variety of chemical transformations, enabling the generation of diverse compound libraries for screening.
Safety and Handling
Based on available data for similar compounds, this compound is classified as an irritant.[2]
-
Hazard Codes: Xi (Irritant)
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a fluorinated γ-butyrolactone with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a chiral lactone scaffold and an electron-withdrawing trifluoromethyl group suggests interesting reactivity and a high likelihood of imparting desirable properties to larger molecules. While detailed experimental data on its synthesis and spectroscopic properties are currently limited in the public domain, this guide provides a comprehensive overview of its known characteristics and reasoned predictions of its chemical behavior. Further research into the synthesis, stereoselective control, and biological evaluation of this compound is warranted to fully explore its potential.
References
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Molbase. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. Retrieved January 14, 2026, from [Link]
- Blotny, G. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(9), 2465.
- Google Patents. (n.d.).
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Molbase. (n.d.). This compound price & availability. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. Retrieved January 14, 2026, from [Link]
- Miyazawa, M., et al. (2000). Synthesis and biological activity of alpha-methylene-gamma-lactones as new aroma chemicals. Journal of Agricultural and Food Chemistry, 48(11), 5482-5485.
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Semantic Scholar. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved January 14, 2026, from [Link]
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PubMed. (1979). alpha, beta-Unsaturated gamma-lactones correlations between lipophilicity and biological activity. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). γ-lactones with potential biological activity. Retrieved January 14, 2026, from [Link]
- Sharma, P., & Kumar, V. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6539.
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An In-Depth Technical Guide to 5-Methyl-3-(trifluoromethyl)oxolan-2-one: A Privileged Scaffold in Modern Medicinal Chemistry
This technical guide provides a comprehensive analysis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one , a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By combining the well-established pharmacological importance of the γ-butyrolactone core with the unique physicochemical advantages of a trifluoromethyl group, this molecule represents a valuable building block for creating novel therapeutic agents. This document details its chemical identity, discusses its strategic importance in medicinal chemistry, outlines a plausible synthetic approach based on known chemical principles, and describes the requisite analytical methods for its characterization.
Core Compound Identification and Nomenclature
The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. The compound in focus is systematically identified as follows:
-
IUPAC Name: this compound[1]
-
Common Synonyms: γ-Methyl-β-(trifluoromethyl)-γ-butyrolactone[1]
-
Molecular Weight: 168.114 g/mol [2]
Structural Representation:
The molecule consists of a five-membered lactone (a cyclic ester) known as an oxolan-2-one or butyrolactone ring. This ring is substituted at the 3-position (beta position relative to the carbonyl) with a trifluoromethyl group (-CF₃) and at the 5-position (gamma position) with a methyl group (-CH₃).
Physicochemical and Spectroscopic Profile
While specific, experimentally determined data for this exact compound is not widely published, its properties can be predicted based on its structure. A summary of key identifiers is presented below. The spectroscopic characteristics are foundational for the empirical validation of the compound's identity and purity following synthesis.
Table 1: Core Compound Properties and Identifiers
| Property | Value / Identifier | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 139547-12-9 | [1][2] |
| Molecular Formula | C₆H₇F₃O₂ | [1][2] |
| Molecular Weight | 168.114 | [2] |
| Canonical SMILES | CC1CC(C(F)(F)F)C(=O)O1 | [1] |
| InChI Key | QYTOOVCITOVYEL-UHFFFAOYSA-N |[1] |
Predicted Spectroscopic Fingerprints
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the diastereotopic methylene protons on the lactone ring, and the two methine protons. The coupling patterns between these protons would be complex due to the stereocenters.
-
¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbon, the carbon bearing the CF₃ group (split into a quartet by fluorine coupling), the two carbons of the ring, and the methyl carbon.
-
¹⁹F NMR: A singlet is expected, as all three fluorine atoms on the trifluoromethyl group are chemically equivalent. Its chemical shift would be characteristic of a CF₃ group attached to a saturated carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is expected around 1770-1800 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1350 cm⁻¹ region[3].
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, and fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the lactone ring.
Strategic Importance in Drug Discovery
The combination of the γ-butyrolactone scaffold and the trifluoromethyl group makes this molecule a compelling subject for drug discovery programs. Both moieties are considered "privileged structures" that impart desirable properties to bioactive molecules.
The γ-Butyrolactone Core: A Biologically Privileged Scaffold
The γ-butyrolactone ring is a core component in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibiotic properties[4]. Its prevalence in clinically successful drugs underscores its favorable characteristics for molecular recognition by biological targets and for suitable pharmacokinetic profiles[4].
The Trifluoromethyl Group: A Key Pharmacophore
The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone strategy in modern medicinal chemistry[5]. Its strong electron-withdrawing nature and high lipophilicity offer several distinct advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug's half-life[3].
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability[3].
-
Modulation of Binding Affinity: The electronic properties of the -CF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities, leading to fine-tuned and often enhanced binding affinity to target proteins[5][6].
The presence of both of these structural motifs in this compound suggests its potential as a precursor for developing novel therapeutics with optimized potency and pharmacokinetic properties.
Proposed Synthetic Strategy and Mechanistic Rationale
The proposed strategy involves a conjugate addition (Michael addition) followed by an intramolecular cyclization (lactonization).
Proposed Two-Step Synthesis Workflow
// Nodes SM1 [label="Ethyl 2-(Trifluoromethyl)acrylate\n(Starting Material)"]; SM2 [label="Methylmagnesium Bromide (MeMgBr)\n(Grignard Reagent)"]; Intermediate [label="Conjugate Addition Adduct\n(Michael Adduct)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Product [label="this compound\n(Final Product)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Workup [label="Acidic Workup &\nLactonization", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges SM1 -> Intermediate [label="1. Diethyl Ether or THF"]; SM2 -> Intermediate [label="2. Cu(I) catalyst (optional)"]; Intermediate -> Workup [label="Forms γ-hydroxy ester intermediate"]; Workup -> Product [label="Intramolecular\nCyclization"]; Product -> Purification [label="Isolation"]; } } Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a theoretical outline and requires laboratory optimization and validation.
Step 1: Copper-Catalyzed 1,4-Conjugate Addition
-
Rationale: The trifluoromethyl group is a powerful electron-withdrawing group, making the β-carbon of the acrylate highly electrophilic and susceptible to nucleophilic attack. A Gilman-type reaction using a cuprate reagent (formed in situ from MeMgBr and a Cu(I) salt) or a direct Grignard addition in the presence of a copper catalyst is the method of choice for achieving 1,4-addition over direct 1,2-addition to the ester carbonyl.
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert argon atmosphere, add a catalytic amount of copper(I) iodide.
-
Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous diethyl ether or THF.
-
Slowly add a solution of methylmagnesium bromide (MeMgBr) in ether and stir for 15-20 minutes to allow for reagent formation.
-
Add a solution of ethyl 2-(trifluoromethyl)acrylate dropwise to the cooled reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acrylate is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Step 2: Acid-Catalyzed Lactonization and Purification
-
Rationale: The conjugate addition yields a γ-hydroxy ester intermediate. Upon acidic workup, the ester is hydrolyzed, and the resulting γ-hydroxy carboxylic acid undergoes a spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered lactone ring.
-
Procedure:
-
After quenching, allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Analytical Workflow for Validation and Quality Control
A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized product, ensuring a self-validating system.
// Nodes Start [label="Synthesized & Purified Product", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry\n(HRMS or GC-MS)"]; IR [label="FT-IR Spectroscopy"]; Purity [label="Purity Assessment\n(HPLC or GC)"]; Final [label="Confirmed Structure & >95% Purity", shape=ellipse, style=filled, fillcolor="#E6F4EA"];
// Edges Start -> NMR [label="Structural Confirmation"]; Start -> MS [label="Molecular Weight Verification"]; Start -> IR [label="Functional Group ID"]; NMR -> Purity; MS -> Purity; IR -> Purity; Purity -> Final [label="Final Validation"]; } } Caption: Standard analytical workflow for compound structure and purity validation.
Conclusion and Future Outlook
This compound is a strategically designed molecule that leverages the synergistic benefits of two pharmacologically important motifs. While detailed synthetic and biological data in the public domain remains scarce, its structure strongly suggests high potential as a valuable building block in the design of next-generation therapeutics. The proposed synthetic route provides a logical and robust starting point for its laboratory preparation. Further research into the stereoselective synthesis of its individual enantiomers and exploration of its biological activity are warranted and could unlock novel applications in medicinal chemistry.
References
A comprehensive list of references will be compiled upon the availability of specific literature detailing the synthesis and application of CAS 139547-12-9. The following sources support the general principles discussed in this guide.
-
MOLBASE. This compound price & availability. Available at: [Link]
-
Masusai, C., et al. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. Organic & Biomolecular Chemistry, 11(38), 6650-8. Available at: [Link]
-
Wikipedia. γ-Butyrolactone. Available at: [Link]
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MDPI. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules. Available at: [Link]
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MOLBASE. This compound Upstream/Downstream. Available at: [Link]
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MOLBASE. This compound Upstream Product Information. Available at: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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An In-depth Technical Guide to 5-methyl-3-(trifluoromethyl)oxolan-2-one (CAS 139547-12-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-3-(trifluoromethyl)oxolan-2-one, also identified by its CAS number 139547-12-9, is a fluorinated organic compound belonging to the class of γ-butyrolactones. This technical guide provides a comprehensive overview of its chemical and physical properties, its significance as a synthetic building block in medicinal chemistry, and a list of current suppliers. While direct biological activity data for this specific compound is not extensively available in public literature, this guide will delve into the well-established roles of the trifluoromethyl and γ-butyrolactone moieties in drug design and development, offering valuable insights for researchers in the field.
Core Compound Properties
The fundamental properties of this compound are summarized below, providing a foundational understanding of this chemical entity.
| Property | Value |
| CAS Number | 139547-12-9 |
| IUPAC Name | This compound |
| Synonyms | γ-methyl-α-(trifluoromethyl)-γ-butyrolactone, ALPHA-(TRIFLUOROMETHYL)-GAMMA-VALEROLACTONE, 4-HYDROXY-2-TRIFLUOROMETHYLPENTANOIC ACID LACTONE |
| Molecular Formula | C₆H₇F₃O₂ |
| Molecular Weight | 168.11 g/mol |
| Appearance | Clear light yellow liquid |
| Boiling Point | 217 °C |
| Density | 1.32 g/mL at 25 °C |
The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF₃) group is a widely employed strategy in modern drug discovery.[1] This is due to the unique electronic properties of the fluorine atoms, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Key advantages of introducing a -CF₃ group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug candidate in the body.
-
Increased Lipophilicity: The -CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Conformational Control: The steric bulk of the -CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
The γ-Butyrolactone Scaffold in Drug Design
The γ-butyrolactone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities. While the parent compound, γ-butyrolactone (GBL), is known to be a prodrug of the neurotransmitter γ-hydroxybutyric acid (GHB), substituted γ-butyrolactones have been explored for various therapeutic applications.[2] For instance, α-substituted γ-butyrolactones have been investigated as a class of anticonvulsant drugs.
Potential Applications of this compound in Synthesis
Given the lack of specific biological data, the primary utility of this compound for researchers lies in its potential as a chiral building block for the synthesis of more complex molecules. The presence of two stereocenters (at the C3 and C5 positions) and the reactive lactone functionality make it an attractive starting material for a variety of chemical transformations.
Hypothetical Synthetic Workflow:
The following diagram illustrates a hypothetical workflow where this compound could be utilized as a synthetic intermediate.
Caption: Hypothetical synthetic workflow utilizing this compound.
Experimental Protocol: Conceptual Outline for Ring Opening
Disclaimer: The following is a conceptual protocol and has not been experimentally validated for this specific compound. It is based on general chemical principles for the hydrolysis of lactones.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of water and THF, add a stoichiometric amount of a base (e.g., sodium hydroxide, 1 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the ring-opened hydroxy acid product.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy acid. Further purification can be achieved by column chromatography or recrystallization.
Suppliers
This compound is available from several chemical suppliers. Researchers interested in obtaining this compound can inquire with the following companies:
-
Amadis Chemical
-
Carbone Scientific Co., Ltd.
-
Hangzhou J&H Chemical Co., Ltd.
-
Saan Chemical Technology (Shanghai) Co., Ltd.
-
SynQuest Laboratories, Inc.
Conclusion
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Molbase. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 14, 2026, from [Link]
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Unraveling the Enigmatic Structure of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: An In-depth Technical Guide
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of a Novel Fluorinated Lactone.
This technical guide provides a detailed walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a molecule of interest in medicinal chemistry and drug development due to its unique combination of a lactone scaffold and a trifluoromethyl group. This document, intended for an audience of experienced researchers, will delve into the intricacies of spectroscopic analysis, stereochemical assignment, and the underlying principles that govern the experimental choices in this scientific endeavor.
Foundational Analysis: Initial Characterization and Stereochemical Considerations
The subject of our investigation is this compound, with the molecular formula C₆H₇F₃O₂ and a molecular weight of 168.114 g/mol .[1] The presence of two chiral centers at the C3 and C5 positions indicates the potential for four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These stereoisomers exist as two pairs of enantiomers, which will exhibit distinct biological activities and require careful stereochemical assignment. The elucidation process must, therefore, not only confirm the molecular structure but also unambiguously determine the relative and absolute stereochemistry of a given sample.
The Spectroscopic Toolkit: A Multi-faceted Approach to Structure Determination
A comprehensive analysis leveraging a suite of spectroscopic techniques is essential for the unambiguous structure determination of this compound. The proposed workflow integrates Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a sophisticated array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy serves as the initial probe to confirm the presence of key functional groups. For this compound, the IR spectrum is expected to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactone (γ-lactone).
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (γ-lactone) | Stretch | 1795 - 1760 | Strong |
| C-O-C (ester) | Stretch | 1250 - 1111 | Strong |
| C-F (trifluoromethyl) | Stretch | 1350 - 1120 | Strong, often multiple bands |
| C-H (alkane) | Stretch | 2980 - 2850 | Medium to Strong |
The precise position of the C=O stretch provides valuable information; saturated γ-lactones typically absorb at higher frequencies than their six-membered (δ-lactone) or acyclic ester counterparts due to ring strain.[2] The presence of strong C-F stretching bands further corroborates the trifluoromethyl substitution.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the purified sample (liquid or solid) is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the crucial determination of the molecular weight and offers insights into the molecule's connectivity through analysis of its fragmentation pattern under electron ionization (EI).
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 168 | [C₆H₇F₃O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 153 | [C₅H₄F₃O₂]⁺ | ˙CH₃ | Loss of the methyl radical from C5 |
| 99 | [C₄H₄O₂]⁺˙ | ˙CF₃ | Loss of the trifluoromethyl radical |
| 85 | [C₄H₅O₂]⁺ | - | Cleavage of the C3-C4 bond |
| 69 | [CF₃]⁺ | C₅H₇O₂ | Trifluoromethyl cation |
The fragmentation of γ-butyrolactones often proceeds through characteristic pathways, including the loss of side chains and ring cleavage.[3][4] For this compound, the loss of the methyl radical (˙CH₃) from the C5 position and the trifluoromethyl radical (˙CF₃) from the C3 position are anticipated to be prominent fragmentation pathways. The presence of the molecular ion peak at m/z 168 would confirm the molecular weight.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column to separate the analyte from any impurities.
-
Ionization: The eluted analyte is introduced into the mass spectrometer and ionized using a standard electron ionization (EI) source (70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for the complete structure elucidation of this compound, providing detailed information about the carbon skeleton, proton environments, and, crucially, the stereochemistry. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is required.
The ¹H and ¹³C NMR spectra will reveal the number and types of proton and carbon environments, respectively. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group, the trifluoromethyl group, and the ring oxygen.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| C2 (C=O) | - | ~175 |
| C3 | ~3.5 - 4.0 | ~40 - 45 (q, J ≈ 30 Hz) |
| C4 | ~2.0 - 2.8 | ~30 - 35 |
| C5 | ~4.5 - 5.0 | ~75 - 80 |
| -CH₃ | ~1.3 - 1.5 (d) | ~20 |
| -CF₃ | - | ~125 (q, J ≈ 280 Hz) |
Note: These are estimated chemical shift ranges and will vary depending on the stereoisomer.
The ¹³C spectrum will show characteristic quartets for the carbons coupled to the fluorine atoms of the trifluoromethyl group. Specifically, the C3 carbon and the CF₃ carbon itself will appear as quartets with large and small coupling constants, respectively.
¹⁹F NMR is highly sensitive to the local electronic and spatial environment, making it an invaluable tool for this analysis.[5] A single quartet is expected for the three equivalent fluorine atoms of the CF₃ group, with coupling to the proton at C3. The chemical shift of this signal will be indicative of the electronic environment of the trifluoromethyl group.
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the relative stereochemistry.
-
COSY (Correlation Spectroscopy): Will reveal the scalar coupling network between protons, confirming the connectivity of the -CH(CF₃)-CH₂-CH(CH₃)- fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, confirming the overall connectivity of the molecule, including the position of the methyl and trifluoromethyl groups relative to the lactone ring.[6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the relative stereochemistry.[1][8][9] They detect through-space interactions between protons that are close to each other. For the cis isomer, a NOE correlation would be expected between the proton at C3 and the proton at C5. Conversely, in the trans isomer, no such correlation would be observed. Instead, a NOE between the C3 proton and the C5 methyl group might be present, depending on the preferred conformation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1D NMR Acquisition: ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra are acquired on a high-field NMR spectrometer.
-
2D NMR Acquisition: A suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) are performed. The experimental parameters for each experiment (e.g., mixing times for NOESY/ROESY) should be optimized to obtain high-quality data.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all signals and determine the molecular structure and relative stereochemistry.
Conclusion: A Synergistic Approach to a Definitive Structure
The structure elucidation of this compound is a challenging yet achievable task that relies on the synergistic application of multiple spectroscopic techniques. While IR and MS provide foundational information about the functional groups and molecular weight, a comprehensive suite of NMR experiments is indispensable for the complete and unambiguous determination of the molecular connectivity and, critically, the relative stereochemistry of this fluorinated lactone. The detailed protocols and analytical strategies outlined in this guide provide a robust framework for researchers in the field of drug discovery and development to confidently characterize this and other novel small molecules.
References
- Fay, L. B., & Priego-Capote, F. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733–1741.
- Gronenborn, A. M., & Clore, G. M. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19554–19562.
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Chemistry LibreTexts. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
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Chemistry LibreTexts. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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University of California, Davis. (n.d.). Fluorine NMR. [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
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MOLBASE. (n.d.). This compound price & availability. [Link]
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation (pp. 112-137). The Royal Society of Chemistry.
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
- Blank, I., & Fay, L. B. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(11), 5477–5482.
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Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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Chemistry LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. [Link]
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Royal Society of Chemistry. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. [Link]
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ResearchGate. (n.d.). ATR-IR spectra of all lactones produced (in black, preceded by “L” in the legend) compared to the corresponding precursor cyclic ketones (in blue, preceded by “K” in the legend). [Link]
-
ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. [Link]
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Columbia University. (n.d.). HSQC and HMBC. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum?. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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YouTube. (2025, August 25). What Is NOESY NMR? - Chemistry For Everyone. [Link]
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ACS Publications. (2001, May 1). Predicting 13C NMR Spectra by DFT Calculations. [Link]
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ACS Publications. (1967, August 1). Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. [Link]
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ACS Publications. (1969, January 1). Fragmentation and Rearrangement Processes in the Mass Spectra of Fluoroalkylphosphorus Compounds. I. Trifluoromethylphosphines. [Link]
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PubMed. (2012, April 18). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
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NIH. (2022, April 13). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
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NIH. (2023, June 29). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
NIH. (2014, June 4). Butyrolactone I Quantification from Lovastatin Producing Aspergillus terreus Using Tandem Mass Spectrometry—Evidence of Signalling Functions. [Link]
-
Agilent. (n.d.). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. [Link]
-
NIH. (2025, July 14). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. [Link]
-
ResearchGate. (n.d.). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. [Link]
-
Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
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ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]
-
Wiley Online Library. (n.d.). Studies on the 13 CNMR Chemical Shift Differences Between Diastereomers. [Link]
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The Genesis of a Privileged Scaffold: A Technical History of Trifluoromethylated Lactones
For decades, the strategic incorporation of the trifluoromethyl (CF₃) group has been a cornerstone of modern medicinal chemistry, imparting unique properties like enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] When this powerful functional group is integrated into the lactone framework—a common motif in natural products and pharmaceuticals—a class of compounds with significant therapeutic potential emerges. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethylated lactones, tracing their origins from early synthetic curiosities to their current status as valuable building blocks for drug discovery.
The Dawn of an Idea: Early Investigations and the First Synthesis
The journey into trifluoromethylated organic compounds began long before the first such lactone was synthesized. The biological implications of the trifluoromethyl group were first noted by F. Lehmann in 1927, sparking interest in this unique moiety.[1] However, it would take several decades of developments in organofluorine chemistry before chemists could readily access the necessary synthons to construct more complex trifluoromethylated structures.
The first documented synthesis of a trifluoromethylated lactone appeared in 1966, a landmark achievement by the laboratory of I. L. Knunyants. Their work, published in the Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, described the synthesis of β-trifluoromethyl-β-propiolactone. This pioneering synthesis was achieved through the [2+2] cycloaddition of ketene with trifluoromethyl ketones. This reaction established the foundational approach for accessing the strained four-membered trifluoromethylated β-lactone ring system.
Expanding the Toolbox: The Evolution of Synthetic Methodologies
Following Knunyants' initial breakthrough, the field saw a gradual but steady development of new and more refined methods for the synthesis of various trifluoromethylated lactones. The narrative of this development can be understood through the lens of the three primary strategies for introducing the trifluoromethyl group: nucleophilic, electrophilic, and radical trifluoromethylation.
Nucleophilic Approaches: Taming the Trifluoromethyl Anion
The use of nucleophilic trifluoromethylating agents, which deliver a "CF₃⁻" equivalent, has been a workhorse in the field. One of the most significant advancements in this area was the development of the Ruppert-Prakash reagent (TMSCF₃). While not the first nucleophilic source, its stability and versatility have made it a go-to reagent for the trifluoromethylation of carbonyl compounds, which are often precursors to lactones.
A common strategy involves the nucleophilic addition of TMSCF₃ to a ketone or aldehyde, followed by subsequent reactions to form the lactone ring. For instance, the synthesis of trifluoromethylated morpholinols involves the nucleophilic trifluoromethylation of bicyclic morpholinones using the Ruppert-Prakash reagent with cesium fluoride as a catalyst.[3]
Electrophilic Strategies: The Rise of User-Friendly Reagents
Electrophilic trifluoromethylating agents, which deliver a "CF₃⁺" equivalent, offer a complementary approach. The development of shelf-stable, easy-to-handle electrophilic reagents, such as the hypervalent iodine-based Togni reagents, has significantly broadened the scope of trifluoromethylation reactions.
These reagents have proven effective in the synthesis of α-trifluoromethyl lactones. A notable example is the Lewis acid-catalyzed electrophilic trifluoromethylation of ketene silyl acetals derived from lactones, using Togni reagents to afford α-trifluoromethylated lactones in high yields.[4]
Radical Pathways: A Modern Frontier
Radical trifluoromethylation has emerged as a powerful and versatile strategy, particularly for the synthesis of more complex lactone structures. These methods often proceed under mild conditions and exhibit excellent functional group tolerance. A key approach involves the radical-mediated cyclization of unsaturated precursors. For example, γ-trifluoromethylthio lactones can be synthesized via a silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids.[5] More recently, visible-light-induced radical trifluoromethylation/cyclization of alkynes has been developed to produce trifluoromethylated heterocycles, showcasing the power of photoredox catalysis in this field.[6]
A Chronological Overview of Key Synthetic Milestones
The following diagram illustrates the historical progression of synthetic methodologies for trifluoromethylated lactones, highlighting the key conceptual advances.
Caption: Workflow for NHC-catalyzed synthesis of β-trifluoromethyl-β-lactones.
Step-by-Step Methodology:
-
To an oven-dried vial under an inert atmosphere (e.g., Argon), add the chiral NHC precatalyst (e.g., 20 mol%) and a base (e.g., Cs₂CO₃, 20 mol%).
-
Add the anhydrous solvent (e.g., THF, 0.2 M).
-
Add the trifluoromethyl ketone (1.0 equiv).
-
Add the ketene, generated in situ or as a solution (1.2 equiv).
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl-β-lactone.
Representative Data:
The following table summarizes the results for the NHC-catalyzed cycloaddition of ethyl(phenyl)ketene with various trifluoromethyl ketones, demonstrating the efficiency and selectivity of this method.
| Entry | Trifluoromethyl Ketone (R) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Phenyl | 85 | >95:5 | 98 |
| 2 | 4-Chlorophenyl | 88 | >95:5 | 99 |
| 3 | 4-Methoxyphenyl | 82 | >95:5 | 97 |
| 4 | 2-Naphthyl | 90 | >95:5 | 98 |
| 5 | n-Propyl | 75 | 90:10 | 95 |
Data adapted from representative literature values.
Protocol 2: Synthesis of β-Trifluoromethyl-γ-butyrolactones via Claisen Rearrangement (Adapted from Haddad et al., 1994)
[7] This protocol outlines the synthesis of β-trifluoromethyl-γ-butyrolactones starting from a trifluoromethylated allylic alcohol, which undergoes a Claisen rearrangement followed by lactonization.
Step-by-Step Methodology:
-
Claisen Rearrangement:
-
To a solution of the trifluoromethylated allylic alcohol (1.0 equiv) in an appropriate solvent, add triethyl orthoacetate (excess) and a catalytic amount of a weak acid (e.g., propionic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess orthoacetate and solvent under reduced pressure to yield the crude γ,δ-unsaturated ester.
-
-
Lactonization:
-
The crude ester can be lactonized under various conditions. One common method is iodolactonization.
-
Dissolve the crude ester in a solvent such as acetonitrile.
-
Add a solution of iodine (1.1 equiv) and potassium iodide (1.1 equiv) in water.
-
Stir the reaction at room temperature until the lactonization is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent, dry, concentrate, and purify by chromatography to yield the iodinated γ-butyrolactone.
-
-
Deiodination (if necessary):
-
The iodo group can be removed by radical dehalogenation using, for example, tributyltin hydride and a radical initiator like AIBN in a solvent such as toluene at elevated temperature.
-
Future Outlook
The field of trifluoromethylated lactones continues to evolve, driven by the ongoing demand for novel, drug-like molecules. Future research will likely focus on several key areas:
-
Development of more efficient and sustainable synthetic methods: This includes the use of earth-abundant metal catalysts, further advancements in photoredox and electrocatalysis, and the development of novel trifluoromethylating reagents.
-
Expansion of the accessible chemical space: The synthesis of more complex and diverse trifluoromethylated lactone scaffolds, including macrocyclic and spirocyclic systems, will open up new avenues for drug discovery.
-
Asymmetric synthesis: While significant progress has been made in the enantioselective synthesis of certain trifluoromethylated lactones, the development of general and highly stereoselective methods for all classes of these compounds remains a key challenge.
-
Biological evaluation: The systematic biological screening of libraries of trifluoromethylated lactones against a wide range of therapeutic targets will be crucial for unlocking their full medicinal potential.
References
- Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones. Organic & Biomolecular Chemistry.
- Haddad, M., Molines, H., & Wakselman, C. (1994). Preparation of β-Trifluoromethyl-γ-butyrolactones via Claisen Rearrangement. Synthesis, 1994(02), 167–169.
- Knunyants, I. L., et al. (1966). Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 1792-1795.
- Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. PubMed, (2018-11-20).
- Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015).
- Trifluoromethylation of bicyclic lactones leading to a new type of fluorin
- Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones through Intramolecular Radical Cycliz
- Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Sci-Hub.
- Copper-Catalyzed Di and Trifluoromethylation of ,Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkyl
- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science.
- Bulletin of the Academy of Sciences of the USSR. Division of chemical science. National Library of Medicine Institution - NIH.
- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Sciences in SearchWorks c
- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. Akademii︠a︡ nauk SSSR. - Google Books.
- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. Google Books.
- Ketene. Wikipedia.
- Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions. PubMed, (2009-09-17).
- Generation of bis(trifluoromethyl)ketene and its (2 + 2) cycloaddition.
- Fluoroketenes. V. Cycloadditions to the bis(trifluoromethyl)ketene carbonyl group. The Journal of Organic Chemistry.
- Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. Organic & Biomolecular Chemistry (RSC Publishing).
- Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI, (2022-10-20).
- Synthesis of new α,α-difluoro-γ-lactones through intramolecular radical cycliz
- ChemInform Abstract: Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones Through Intramolecular Radical Cyclization.
- Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethyl
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, (2022-03-16).
- Trifluoromethyl
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides. Beilstein Journal of Organic Chemistry.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC - PubMed Central - NIH.
- Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing, (2021-06-29).
- Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to M
- Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to M
- (PDF) Recent Development of Trifluoromethyl Reagents: A Review.
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Spectroscopic Signature of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a key fluorinated lactone of interest in synthetic chemistry and drug discovery. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties and, consequently, its interaction with electromagnetic radiation. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not publicly available, this guide leverages predictive models and established spectroscopic principles for analogous structures to provide a robust and scientifically grounded overview.
Introduction: The Significance of Spectroscopic Characterization
This compound (C₆H₇F₃O₂) is a γ-butyrolactone derivative featuring both a methyl and a trifluoromethyl substituent. The lactone moiety is a prevalent scaffold in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1] Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of synthesized molecules, forming the bedrock of reliable and reproducible research. This guide will delve into the predicted spectroscopic data for this compound, explaining the underlying principles and the rationale behind the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals for the protons at positions 3, 4, and 5, as well as the methyl protons. The electron-withdrawing trifluoromethyl group at position 3 will significantly deshield the adjacent proton (H-3).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | 3.8 - 4.2 | ddd | J(H-3, H-4a) ≈ 7-9 Hz, J(H-3, H-4b) ≈ 5-7 Hz, J(H-3, F) ≈ 7-9 Hz | Deshielded by the adjacent CF₃ group and the lactone carbonyl. Coupled to the two diastereotopic protons at C4 and the fluorine atoms. |
| H-5 | 4.5 - 4.8 | m | - | Deshielded by the adjacent oxygen atom. Coupled to the protons at C4 and the methyl group. |
| H-4a, H-4b | 2.2 - 2.6 | m | - | Diastereotopic protons of the methylene group, showing complex coupling with H-3 and H-5. |
| -CH₃ | 1.4 - 1.6 | d | J(CH₃, H-5) ≈ 6-7 Hz | Shielded aliphatic protons, coupled to the proton at C5. |
Disclaimer: Predicted chemical shifts are based on computational models and may vary from experimental values.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon and the carbon bearing the trifluoromethyl group are expected to be the most downfield signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (C=O) | 170 - 175 | Characteristic chemical shift for a lactone carbonyl carbon. |
| C-5 | 75 - 80 | Carbon attached to the ring oxygen, deshielded. |
| C-3 | 55 - 65 (q, J(C,F) ≈ 25-35 Hz) | Significantly deshielded by the CF₃ group and coupled to the fluorine atoms. |
| C-4 | 30 - 35 | Aliphatic methylene carbon. |
| -CH₃ | 18 - 22 | Aliphatic methyl carbon. |
| -CF₃ | 120 - 125 (q, J(C,F) ≈ 270-280 Hz) | Characteristic chemical shift for a trifluoromethyl carbon with a large one-bond C-F coupling constant. |
Disclaimer: Predicted chemical shifts are based on computational models and may vary from experimental values.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethyl group in this molecule is expected to show a single resonance.
The chemical shift of the CF₃ group is sensitive to the electronic environment.[2][3] For this compound, the ¹⁹F NMR spectrum is predicted to show a quartet due to coupling with the proton at C-3. The chemical shift is anticipated to be in the range of -70 to -80 ppm relative to CFCl₃.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be employed to simplify the spectrum, although observing the H-F coupling can provide valuable structural information.
-
2D NMR Experiments: To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Caption: A simplified workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.
Predicted Fragmentation Pattern
For this compound (MW = 168.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 168. The fragmentation of lactones often involves the loss of CO and subsequent rearrangements. [4][5] Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Rationale |
| 168 | [C₆H₇F₃O₂]⁺ | Molecular Ion ([M]⁺) |
| 153 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 99 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |
| 140 | [M - CO]⁺ | Loss of carbon monoxide from the lactone ring. |
| 125 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - CO]⁺ fragment. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
The fragmentation pathways of five-membered lactones can be complex, often involving ring-opening followed by neutral losses. [5]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules, which induces fragmentation. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺ with less fragmentation.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the ions.
Caption: A schematic of a typical GC-MS workflow.
Conclusion
The spectroscopic characterization of this compound, as predicted through computational models and analogy to related structures, presents a unique set of spectral data. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the NMR chemical shifts of nearby nuclei. The strained five-membered lactone ring results in a characteristic high-frequency carbonyl absorption in the IR spectrum. The mass spectrum is expected to show fragmentation patterns typical of lactones, including the loss of carbon monoxide. This guide provides a comprehensive, albeit predictive, spectroscopic profile that can serve as a valuable reference for the synthesis, identification, and further investigation of this and related fluorinated compounds. Experimental verification of these predicted data is a crucial next step in fully characterizing this molecule.
References
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MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
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Kassen, A., et al. (2023). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. ChemRxiv. [Link]
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 119–129.
- Jones, R. N., & Gallagher, B. S. (1959). The Infrared Spectra of Steroid Lactones. Journal of the American Chemical Society, 81(19), 5242–5248.
- Dalvit, C., & Vulpetti, A. (2011). The fluorine in medicinal chemistry: the 'magic' fluorine in 19F-NMR. Future medicinal chemistry, 3(1), 59–70.
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ResearchGate. (n.d.). ATR-IR spectra of all lactones produced. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
-
Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
- Carbonyl compounds - IR - spectroscopy. (n.d.).
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- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
potential stereoisomers of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
An In-Depth Technical Guide to the Potential Stereoisomers of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Abstract
This compound, a substituted γ-butyrolactone, possesses two distinct chiral centers, giving rise to a total of four potential stereoisomers. The precise three-dimensional arrangement of these atoms is critical, as stereochemistry profoundly influences pharmacological and toxicological profiles in drug development. This technical guide provides a comprehensive framework for the synthesis, separation, and definitive characterization of these stereoisomers. We will explore the underlying principles of stereoselective synthesis, detail robust protocols for chromatographic separation using chiral stationary phases, and outline advanced spectroscopic and chiroptical methods for the unambiguous assignment of both relative and absolute configurations. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of stereoisomerism in modern pharmaceutical science.
Molecular Structure and Stereochemical Analysis
The foundational step in addressing the stereochemistry of any molecule is a thorough analysis of its structure to identify all potential sources of isomerism. This compound is a five-membered lactone ring (an oxolan-2-one) substituted at positions 3 and 5.
-
Chiral Center 1 (C5): The carbon atom at position 5 is bonded to four different groups: the ring oxygen (O1), a methylene group (C4), a methyl group (-CH₃), and a hydrogen atom. This asymmetry makes C5 a stereocenter, capable of existing in either an (R) or (S) configuration.
-
Chiral Center 2 (C3): The carbon atom at position 3 is also bonded to four different groups: a carbonyl group (C2), a methylene group (C4), a trifluoromethyl group (-CF₃), and a hydrogen atom. This makes C3 the second stereocenter, which can also exist in an (R) or (S) configuration.
According to the 2ⁿ rule, where 'n' is the number of stereocenters, the molecule can exist as 2² = 4 distinct stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.
-
Enantiomeric Pair 1: (3R, 5R) and (3S, 5S)
-
Enantiomeric Pair 2: (3R, 5S) and (3S, 5R)
-
Diastereomers: For example, the (3R, 5R) isomer is a diastereomer of the (3R, 5S) and (3S, 5R) isomers.
The relative orientation of the substituents on the lactone ring defines them as cis (on the same face of the ring) or trans (on opposite faces). In this case, the (3R, 5S) and (3S, 5R) isomers have a cis relationship, while the (3R, 5R) and (3S, 5S) isomers have a trans relationship. This relative stereochemistry (cis vs. trans) significantly impacts the molecule's physical properties, including polarity and crystal packing, which are leveraged during separation.
Stereoselective Synthesis Strategies
Controlling the stereochemical outcome of a reaction is one of the primary goals of modern organic synthesis. A non-stereoselective synthesis of this compound would yield a mixture of all four isomers, creating a significant downstream challenge for separation and purification. Therefore, a strategy that controls the formation of the C3 and C5 stereocenters is highly desirable.
One plausible and effective approach involves an asymmetric Michael addition followed by lactonization. The causality behind this choice is that numerous well-established chiral catalysts and auxiliaries can direct the formation of a specific stereocenter during the crucial carbon-carbon bond-forming step.
Experimental Protocol: Asymmetric Synthesis
This protocol is a representative example and may require optimization.
-
Preparation of Chiral Aldehyde (Setting C5):
-
Start with a commercially available chiral precursor, such as (R)-propylene oxide.
-
Perform a regioselective ring-opening reaction using a suitable nucleophile (e.g., a protected thiol) to yield a chiral secondary alcohol with the desired (R) configuration at the future C5 position.
-
Protect the resulting hydroxyl group (e.g., as a silyl ether).
-
Carry out a selective oxidation (e.g., Swern or Dess-Martin oxidation) of the terminal carbon to yield the chiral aldehyde. This preserves the stereochemistry at C5.
-
-
Asymmetric Michael Addition (Setting C3):
-
Dissolve the chiral aldehyde in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the reaction vessel to the optimized temperature (e.g., -78 °C).
-
Add a chiral catalyst (e.g., a proline-derived organocatalyst) and the trifluoromethyl-containing Michael donor. The choice of catalyst is critical as it dictates the facial selectivity of the attack on the enolate, thereby controlling the stereochemistry at C3.
-
Allow the reaction to proceed for the required time, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Lactonization (Ring Formation):
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Deprotect the hydroxyl group and the ester simultaneously under acidic conditions (e.g., HCl in methanol). This will trigger spontaneous intramolecular cyclization (lactonization) to form the desired this compound as a single, highly enriched diastereomer.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the target diastereomer from any minor isomers or impurities.
-
Separation and Purification of Stereoisomers
Even with a highly stereoselective synthesis, trace amounts of other isomers may be present. Furthermore, if a non-selective synthesis is used, a robust method for separating all four isomers is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.
The principle of chiral chromatography relies on the use of a Chiral Stationary Phase (CSP). CSPs are themselves enantiomerically pure and create a chiral environment within the column. The stereoisomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, leading to different retention times and enabling separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds.
Experimental Protocol: Chiral HPLC Separation
-
System Preparation:
-
Equip an HPLC system with a UV detector (detection at ~210 nm is typical for lactones lacking a strong chromophore).
-
Install a chiral column, for example, a Daicel Chiralpak® column (e.g., IA, IB, or IC), which has proven effective for separating lactone stereoisomers.
-
Prepare the mobile phase. A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) heptane:isopropanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the isomer mixture (e.g., 1 mg) in the mobile phase (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Record the chromatogram for a sufficient duration to allow all four peaks to elute.
-
-
Method Optimization:
-
If separation is incomplete, systematically adjust the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier). A lower percentage of alcohol generally increases retention times and may improve resolution.
-
Different alcohol modifiers (e.g., ethanol vs. isopropanol) can alter selectivity.
-
The specific Chiralpak® column used can have a dramatic effect on the separation, and screening several different columns is standard practice.
-
Data Presentation: Expected Chromatographic Data
The following table presents a hypothetical but realistic outcome for the chiral HPLC separation of the four stereoisomers. The exact elution order depends on the specific CSP and mobile phase used.
| Stereoisomer | Relative Configuration | Expected Retention Time (min) | Peak Area (%) |
| (3R, 5S) | cis | 8.5 | 25.0 |
| (3S, 5R) | cis | 10.2 | 25.0 |
| (3R, 5R) | trans | 12.1 | 25.0 |
| (3S, 5S) | trans | 14.8 | 25.0 |
Structural Elucidation and Absolute Configuration Assignment
Once the stereoisomers are separated, their structures must be unambiguously confirmed. This is a multi-step process to determine both the relative stereochemistry (cis vs. trans) and the absolute stereochemistry ((R,R), (S,S), etc.).
Determination of Relative Configuration via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative configuration of diastereomers.
-
¹H NMR Coupling Constants (³JHH): The coupling constant between the proton at C3 and the adjacent protons at C4 can differ between the cis and trans isomers due to different dihedral angles, as described by the Karplus equation. A larger coupling constant is often observed for protons with a 180° (anti-periplanar) relationship, which can help distinguish the diastereomers.
-
Nuclear Overhauser Effect (NOE): In a 2D NOESY or 1D NOE experiment, spatial proximity between protons can be observed. For the cis isomer, an NOE correlation would be expected between the proton at C3 and the protons of the methyl group at C5, as they are on the same face of the ring. This correlation would be absent or much weaker for the trans isomer.
Determination of Absolute Configuration via Vibrational Circular Dichroism (VCD)
While NMR can distinguish diastereomers, it cannot differentiate between enantiomers. For this, a chiroptical technique is required. Vibrational Circular Dichroism (VCD) is an excellent method for determining the absolute configuration of chiral molecules in solution.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.
Workflow for VCD Analysis:
-
Experimental Measurement: Dissolve a pure, isolated enantiomer in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃) and acquire its experimental VCD spectrum.
-
Computational Modeling:
-
Construct a 3D model of one enantiomer (e.g., the (3R, 5R) isomer).
-
Perform a conformational search to find all low-energy conformers of the molecule.
-
Using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)), optimize the geometry and calculate the theoretical vibrational frequencies and VCD spectra for each stable conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (3R, 5R) isomer.
-
If the spectra match (i.e., the pattern of positive and negative bands is the same), the isolated isomer has the (3R, 5R) absolute configuration.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the isolated isomer has the opposite, (3S, 5S), configuration.
-
This combination of experimental VCD and theoretical calculation provides a highly reliable assignment of the absolute configuration without the need for crystallization.
Conclusion
The four stereoisomers of this compound present a classic but critical challenge in pharmaceutical development. A successful research program depends on a systematic and rigorous approach to stereochemical control and analysis. By integrating stereoselective synthetic methods with high-resolution chiral chromatography, the individual isomers can be efficiently produced and isolated. Subsequent characterization using a combination of NMR for relative configuration and advanced chiroptical techniques like VCD for absolute configuration provides the unambiguous structural evidence required for regulatory submission and for understanding structure-activity relationships. This guide provides the strategic framework and technical protocols necessary to navigate this complex stereochemical landscape.
References
-
Title: Chiral Stationary Phases for High-Performance Liquid Chromatography: A Review Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: Modern Asymmetric Synthesis Source: A book by Erick M. Carreira and Lisbet Kvaerno, often referenced in academic courses and available through major publishers. A representative link is provided. URL: [Link]
-
Title: Determination of Absolute Configuration Using Vibrational Circular Dichroism Source: Nature Protocols URL: [Link]
-
Title: The Nuclear Overhauser Effect in Structural and Conformational Analysis Source: A foundational text by D. Neuhaus and M. P. Williamson, outlining the theory and application of NOE. URL: [Link]
-
Title: Organocatalytic Asymmetric Michael Reactions Source: Chemical Reviews, American Chemical Society URL: [Link]
theoretical calculations on 5-Methyl-3-(trifluoromethyl)oxolan-2-one stability
An In-depth Technical Guide to the Theoretical Stability of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the theoretical evaluation of the stability of this compound, a substituted γ-butyrolactone. For researchers in drug development and materials science, understanding the inherent stability of a molecule is paramount. The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's electronic properties, metabolic resistance, and binding affinities, making computational analysis an essential precursor to synthesis and physical testing.[1][2] This document outlines the requisite computational methodologies, from foundational principles to detailed protocols, offering a roadmap for predicting the thermodynamic and kinetic stability of this fluorinated lactone.
The Rationale for a Computational Approach
Before committing resources to laboratory synthesis, in silico analysis provides critical foresight into a molecule's behavior. Theoretical calculations allow us to dissect the stability of this compound from two fundamental perspectives:
-
Thermodynamic Stability: This refers to the intrinsic energy of the molecule relative to its constituent parts or potential isomers. It answers the question: "How stable is the molecule at equilibrium?" We quantify this through properties like the Gibbs free energy of formation (ΔG_f) and enthalpy of formation (ΔH_f). A lower energy value implies greater stability.
-
Kinetic Stability: This pertains to the molecule's resistance to chemical transformation. It is governed by the energy barriers (activation energies) of potential degradation pathways, such as hydrolysis or thermal decomposition. A high activation barrier suggests the molecule is kinetically persistent, even if it is not the most thermodynamically stable species.
Density Functional Theory (DFT) has emerged as the workhorse for these investigations, offering a robust balance of computational accuracy and efficiency for organic molecules.[3][4][5]
Foundational Principles: Selecting the Right Computational Tools
The validity of any theoretical calculation hinges on the appropriate selection of methods. For a molecule containing an electronegative trifluoromethyl group and a flexible five-membered ring, careful consideration of the functional, basis set, and solvation model is critical.
-
Density Functional: The choice of functional determines how the electron exchange and correlation energies are approximated. For organic thermochemistry and kinetics, hybrid functionals are often preferred.
-
M06-2X: This functional is highly recommended for its excellent performance in calculating main-group thermochemistry, non-covalent interactions, and barrier heights, making it well-suited for this system.[6][7][8]
-
B3LYP: A widely used and well-benchmarked hybrid functional, B3LYP provides reliable geometries and energies for a broad range of organic molecules.[4][8][9]
-
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.
-
6-311+G(d,p): This triple-zeta basis set is a strong choice. The + indicates the inclusion of diffuse functions, which are crucial for accurately describing the electron density of electronegative atoms like fluorine and oxygen. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are essential for describing bonding accurately.[8][10]
-
-
Solvation Model: A molecule's stability can be profoundly different in the gas phase versus in a solution. A continuum solvation model, such as the SMD (Solvation Model based on Density) , is vital for simulating a realistic chemical environment (e.g., water or DMSO) and calculating solvation free energies.[8][11]
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols detail a self-validating system for assessing the stability of this compound.
Protocol 1: Conformational Analysis and Geometry Optimization
The five-membered oxolan-2-one ring is not planar and can adopt several "envelope" or "twist" conformations.[12][13] Identifying the global minimum energy structure is the mandatory first step for all subsequent calculations.
-
Initial Structure Generation: Build the 3D structure of this compound. Due to the two stereocenters (at C3 and C5), ensure all four possible diastereomers (cis and trans isomers) are generated and analyzed independently.
-
Conformational Search: Perform a systematic conformational search for each diastereomer. This can be achieved through relaxed potential energy surface scans by rotating the key dihedral angles, particularly those involving the trifluoromethyl and methyl substituents.
-
Geometry Optimization: Optimize the geometry of each identified conformer using the chosen DFT method (e.g., M06-2X/6-311+G(d,p)) and solvation model (e.g., SMD with water as the solvent).
-
Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure. A true energy minimum will have zero imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energies.
Caption: A generalized workflow for theoretical stability analysis.
Protocol 2: Calculation of Thermodynamic Stability
The relative stability of conformers and the overall thermodynamic stability of the molecule are determined from their Gibbs free energies.
-
Relative Energies: Compare the Gibbs free energies of all optimized conformers for a given diastereomer. The conformer with the lowest energy is the most stable.
-
Isodesmic Reaction Approach: To obtain a more accurate enthalpy of formation, an isodesmic reaction is employed. This is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved, which facilitates the cancellation of systematic errors in the calculation.[14] A suitable isodesmic reaction for this compound is:
-
Calculation:
-
Optimize the geometry and perform frequency calculations for all molecules in the isodesmic reaction using the same level of theory.
-
Calculate the enthalpy of reaction (ΔH_rxn) from the computed total energies.
-
Calculate the enthalpy of formation (ΔH_f) of the target molecule using the following equation and known experimental ΔH_f values for the other species: ΔH_rxn = ΣΔH_f(products) - ΣΔH_f(reactants)
-
Protocol 3: Evaluation of Kinetic Stability via Ring-Opening Hydrolysis
Lactone hydrolysis is a primary degradation pathway.[3][4] Calculating the activation barrier for this reaction provides a measure of the molecule's kinetic stability in an aqueous environment.
-
Identify Reactants and Products: The reactants are the lactone and a water molecule. The product is the ring-opened hydroxy acid.
-
Locate the Transition State (TS):
-
Propose an initial guess for the transition state structure, where the water molecule is attacking the carbonyl carbon and the C-O bond of the ester is beginning to break.
-
Use a transition state search algorithm (e.g., QST2/QST3 or an Eigenvector Following method) to locate the first-order saddle point on the potential energy surface.
-
-
Verify the Transition State:
-
Perform a frequency calculation on the optimized TS geometry. A valid transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the bond breaking/forming process).
-
-
Calculate Activation Energy: The Gibbs free energy of activation (ΔG‡) is the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants (lactone + water).
Caption: Energy profile for the lactone ring-opening reaction.
Data Presentation and Interpretation
All quantitative results should be summarized in tables for clarity and comparative analysis.
Table 1: Relative Energies of Conformers (Hypothetical Data)
| Diastereomer | Conformer | Relative Energy (ΔG, kcal/mol) |
|---|---|---|
| (3R, 5R) | 1a (Global Min.) | 0.00 |
| 1b | +1.25 | |
| (3S, 5R) | 2a (Global Min.) | 0.00 |
| | 2b | +0.89 |
Table 2: Calculated Thermodynamic and Kinetic Stability (Hypothetical Data)
| Property | Value | Units |
|---|---|---|
| Enthalpy of Formation (ΔH_f) | -215.5 | kcal/mol |
| Gibbs Free Energy of Formation (ΔG_f) | -180.2 | kcal/mol |
| Hydrolysis Activation Energy (ΔG‡) | +22.8 | kcal/mol |
Interpretation Insights:
-
Effect of the CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the electrophilicity of the carbonyl carbon. This could potentially make the lactone more susceptible to nucleophilic attack (lowering the kinetic barrier to hydrolysis). However, the bulky CF₃ group may also provide steric hindrance, which could counteract this electronic effect.
-
Effect of the C5-Methyl Group: The methyl group at the 5-position influences the preferred puckering of the lactone ring, which in turn affects the orientation of the CF₃ group and its interaction with the carbonyl. This can lead to subtle but significant differences in the stability between diastereomers.
-
Context in Drug Development: A calculated hydrolysis barrier (ΔG‡) of +22.8 kcal/mol suggests a relatively high kinetic stability at physiological temperatures, indicating a favorable half-life with respect to this degradation pathway. This is a desirable attribute for a potential drug candidate, as it implies resistance to metabolic breakdown.[1]
Conclusion
The theoretical framework presented here provides a robust and reliable methodology for assessing the stability of this compound. By combining rigorous conformational analysis with accurate DFT calculations of thermodynamic and kinetic parameters, researchers can gain invaluable, predictive insights into the molecule's intrinsic properties. This computational pre-screening is an indispensable tool in modern chemical and pharmaceutical research, enabling the rational design of more stable, effective, and reliable molecules.
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Frisch, M. J., Pople, J. A., & Binkley, J. S. (1984). Self‐consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265-3269. [Link]
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Merolla, A., et al. (2020). Stability Studies of New Caged bis-Deoxy-Coelenterazine Derivatives and Their Potential Use as Cellular pH Probes. Photochemistry and Photobiology, 96(5), 1038-1046. [Link]
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Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2006). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Organic & Biomolecular Chemistry, 4(22), 4153-4159. [Link]
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Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]
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Adam, W., Liu, J. C., & Rodriguez, O. (1973). Bis(trifluoromethyl)acetolactone, a Stable α-Lactone. The Journal of Organic Chemistry, 38(12), 2269-2270. [Link]
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Jaime, C., Segura, C., Dinares, I., & Font, J. (1991). Substituted .gamma.-lactones with vicinal hydrogen atoms. Conformational study by MM2 calculations and coupling constant analysis. The Journal of Organic Chemistry, 56(1), 284-289. [Link]
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Jaime, C., Ortuno, R. M., & Font, J. (1986). Di- and trisubstituted .gamma.-lactones. Conformational study by molecular mechanics calculations and coupling constant analysis. The Journal of Organic Chemistry, 51(20), 3944-3948. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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dos Santos, M. S., et al. (2023). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 59(80), 11941-11953. [Link]
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Grimme, S., Bannwarth, C., & Shushkov, P. (2017). A robust and accurate tight-binding quantum chemical method for structures, vibrational frequencies, and noncovalent interactions of large molecular systems parametrized for all chemically relevant elements. Journal of Chemical Theory and Computation, 13(4), 1989-2009. [Link]
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Klindziuk, A., et al. (2017). Lactone Enols Are Stable in the Gas Phase but Highly Unstable in Solution. Journal of the American Chemical Society, 124(44), 13282-13289. [Link]
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Pereira, C. S. M., et al. (2021). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 26(11), 3351. [Link]
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Zhang, Y., et al. (2021). DFT study of the stabilization effect on anthocyanins via secondary interactions. Food Chemistry, 360, 130026. [Link]
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solubility of 5-Methyl-3-(trifluoromethyl)oxolan-2-one in common lab solvents
An In-Depth Technical Guide to the Solubility of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Abstract: This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS No. 139547-12-9) in common laboratory solvents. In the absence of extensive empirical data in published literature, this document establishes a robust theoretical framework for predicting solubility based on first principles of chemical structure and intermolecular forces. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation and biological screening.
Introduction to this compound
This compound is a fluorinated γ-butyrolactone derivative. Its molecular structure combines a polar lactone (cyclic ester) core with a non-polar methyl group and a highly electronegative trifluoromethyl (CF₃) group. The molecular formula is C₆H₇F₃O₂ and the molecular weight is 168.114 g/mol [1].
The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity[2][3]. Understanding the solubility of this specific lactone is therefore critical for its synthesis, purification, and application.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[4][5]. We can predict the solubility of this compound by dissecting its molecular structure.
Molecular Structure and Functional Group Analysis
The molecule's solubility characteristics are a composite of its three key structural features:
-
Oxolan-2-one (γ-Butyrolactone) Ring: This cyclic ester is inherently polar due to the presence of the carbonyl (C=O) group and the ether linkage. It can act as a hydrogen bond acceptor, suggesting favorable interactions with polar solvents.
-
Methyl Group (-CH₃): This is a small, non-polar alkyl group that contributes to the molecule's lipophilic (fat-loving) character.
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and strongly electron-withdrawing. Trifluorination often enhances lipophilicity, but its effect on solubility is complex; the high electronegativity can influence the polarity of nearby functional groups[6].
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Methodological & Application
Application Note & Protocol: A Proposed Strategy for the Stereoselective Synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Introduction: The Significance of Trifluoromethylated Lactones in Modern Chemistry
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and drug design.[1] This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in pharmaceutical candidates.[1] γ-Butyrolactones, on the other hand, are prevalent structural motifs in a vast number of natural products and serve as versatile chiral building blocks for more complex molecules.[2][3] The convergence of these two structural features in molecules like 5-Methyl-3-(trifluoromethyl)oxolan-2-one presents a formidable synthetic challenge: the precise control of stereochemistry at two stereocenters, one of which bears the sterically and electronically demanding CF₃ group. This guide proposes a detailed, scientifically-grounded strategy for the stereoselective synthesis of this target molecule, designed to provide researchers and drug development professionals with a robust starting point for their synthetic endeavors.
Proposed Retrosynthetic Analysis and Forward Synthetic Strategy
Our retrosynthetic analysis (Figure 1) disconnects the target lactone at the ester linkage, revealing a chiral hydroxy acid intermediate. This intermediate can be accessed from a γ-ketoester via a stereoselective reduction. The γ-ketoester, in turn, can be synthesized through a conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated ester precursor.
Figure 1: Retrosynthetic analysis for this compound.
Based on this analysis, our forward synthetic strategy is a three-step process commencing from a readily available α,β-unsaturated ester (Figure 2).
Figure 2: Proposed forward synthetic workflow.
Part 1: Asymmetric Conjugate Trifluoromethylation
The first crucial step is the introduction of the trifluoromethyl group at the C3 position and the simultaneous generation of the C5 stereocenter. We propose a nucleophilic conjugate addition of the trifluoromethyl group to ethyl crotonate. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the reagent of choice for generating a CF₃ nucleophile under mild conditions, typically activated by a catalytic amount of a fluoride source or a Lewis base.[4][5]
Protocol 1: Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)-5-oxohexanoate
Rationale: This protocol is adapted from established methods for the nucleophilic trifluoromethylation of α,β-unsaturated carbonyl compounds.[4][5] The choice of a Lewis base catalyst is intended to provide a controlled generation of the trifluoromethyl anion.
Materials:
-
Ethyl crotonate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium acetate (TBAA) or another suitable Lewis base catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl crotonate (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMSCF₃ (1.5 eq) to the solution.
-
In a separate flask, prepare a 0.1 M solution of TBAA in anhydrous THF.
-
Slowly add the TBAA solution (0.1 eq) to the reaction mixture via syringe pump over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-ketoester.
Part 2: Diastereoselective Reduction of the γ-Ketoester
With the γ-ketoester in hand, the next challenge is the diastereoselective reduction of the ketone to establish the desired syn relationship between the C3-CF₃ and the newly formed C5-OH group. A chelation-controlled reduction is proposed to achieve this. Reagents like zinc borohydride are known to favor the formation of syn-diols in the reduction of β-hydroxy ketones through the formation of a rigid six-membered transition state. A similar principle can be applied here.
Protocol 2: Synthesis of Ethyl syn-5-hydroxy-4-methyl-3-(trifluoromethyl)hexanoate
Rationale: This protocol is based on the principle of chelation-controlled reduction to favor the formation of the syn diastereomer. Zinc borohydride is a mild reducing agent capable of forming a chelate with the ester carbonyl and the ketone, leading to a directed hydride attack.
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)-5-oxohexanoate
-
Zinc borohydride (Zn(BH₄)₂) solution in THF
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the γ-ketoester (1.0 eq) in anhydrous Et₂O in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of Zn(BH₄)₂ (1.5 eq) in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.
-
Separate the layers and extract the aqueous phase with Et₂O (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting diastereomeric ratio (dr) should be determined by ¹H or ¹⁹F NMR analysis of the crude product before purification by flash chromatography.
Part 3: Acid-Catalyzed Lactonization
The final step is the cyclization of the syn-hydroxy ester to form the target lactone, this compound. This is typically achieved under acidic conditions, which protonate the ester carbonyl, facilitating intramolecular nucleophilic attack by the hydroxyl group.
Protocol 3: Synthesis of (syn)-5-Methyl-3-(trifluoromethyl)oxolan-2-one
Rationale: Acid catalysis promotes the intramolecular transesterification required for lactone formation. A catalytic amount of a strong acid is generally sufficient to drive the reaction to completion, often with azeotropic removal of ethanol.
Materials:
-
Ethyl syn-5-hydroxy-4-methyl-3-(trifluoromethyl)hexanoate
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine the syn-hydroxy ester (1.0 eq), toluene, and a catalytic amount of p-TsOH (0.05 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or distillation to yield the pure (syn)-5-Methyl-3-(trifluoromethyl)oxolan-2-one.
Data Presentation and Expected Outcomes
The success of this synthetic sequence hinges on the stereoselectivity of each key step. Based on analogous reactions reported in the literature, the following outcomes can be reasonably expected.
| Step | Transformation | Key Reagents | Expected Diastereomeric Ratio (dr) | Expected Enantiomeric Excess (ee) |
| 1 | Conjugate Addition | TMSCF₃, Chiral Lewis Base* | N/A | >90% |
| 2 | Ketone Reduction | Zn(BH₄)₂ | syn:anti > 95:5 | N/A (diastereoselective) |
| 3 | Lactonization | p-TsOH | Stereochemistry preserved | Stereochemistry preserved |
*Note: For an enantioselective synthesis, a chiral catalyst would be required in Step 1. While this protocol outlines a diastereoselective approach, the use of chiral phase-transfer catalysts or chiral Lewis acids could be explored for an asymmetric variant.[6][7]
Characterization and Stereochemical Assignment
NMR Spectroscopy:
-
¹H NMR: The relative stereochemistry of the final lactone can often be determined by analyzing the coupling constants between H3, H4, and H5. The syn isomer is expected to show different coupling constants compared to the anti isomer.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of the CF₃ group.[2]
-
NOESY: Nuclear Overhauser effect spectroscopy can be used to confirm the spatial proximity of protons on the C3, C4, and C5 positions, providing definitive evidence for the relative stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC):
-
To determine the enantiomeric excess (ee) in an asymmetric version of this synthesis, the final product or a suitable intermediate would be analyzed by chiral HPLC.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for a proposed stereoselective synthesis of this compound. By breaking down the synthesis into three key transformations—conjugate trifluoromethylation, diastereoselective reduction, and lactonization—this guide offers a logical and experimentally sound approach for researchers in synthetic and medicinal chemistry. The protocols are grounded in established chemical principles and provide a solid foundation for the successful synthesis and characterization of this important trifluoromethylated lactone. Further optimization of reaction conditions and exploration of asymmetric catalysts may be required to achieve high levels of enantioselectivity.
References
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Song, J., et al. (2019). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. PubMed Central. Available at: [Link]
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Song, J., et al. (2018). Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. The Journal of Organic Chemistry. Available at: [Link]
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Song, J., et al. (2018). Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ‑Amino Esters/Lactones via Umpolung Strategy. Figshare. Available at: [Link]
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Song, J., et al. (2019). Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. PubMed. Available at: [Link]
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(2017). Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy. American Chemical Society Petroleum Research Fund. Available at: [Link]
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Beguin, C., et al. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. PubMed. Available at: [Link]
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Wang, X-N., et al. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. SciSpace. Available at: [Link]
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Ni, C., et al. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]
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Wang, Y., et al. (2015). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. PubMed. Available at: [Link]
-
Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters. Available at: [Link]
-
Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. PubMed. Available at: [Link]
-
J.P. Bégué, D. Bonnet-Delpon. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Application Notes and Protocols for the Chiral Resolution of 5-Methyl-3-(trifluoromethyl)oxolan-2-one Enantiomers
Introduction: The Significance of Enantiomerically Pure 5-Methyl-3-(trifluoromethyl)oxolan-2-one
The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This principle of stereochemistry is of paramount importance in the pharmaceutical and agrochemical industries. This compound, a lactone featuring two stereocenters, exists as a pair of non-superimposable mirror images known as enantiomers. While one enantiomer may exhibit desired therapeutic or biological effects, the other could be inactive or even elicit toxic side effects[1][2]. Consequently, the development of robust and efficient methods for the separation of these enantiomers—a process known as chiral resolution—is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals.
This comprehensive guide provides detailed application notes and protocols for three widely employed and effective chiral resolution techniques applicable to this compound: Enzymatic Kinetic Resolution (EKR), Chiral High-Performance Liquid Chromatography (HPLC), and Diastereomeric Crystallization. The methodologies are presented with a focus on the underlying scientific principles, practical experimental details, and the rationale behind procedural choices to empower researchers in developing and optimizing their chiral separation strategies.
Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantioselectivity
Enzymatic Kinetic Resolution (EKR) leverages the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. In the context of this compound, a lipase can be employed to selectively catalyze the hydrolysis or alcoholysis of one enantiomer, leaving the other unreacted. This results in a mixture of the unreacted lactone enantiomer and a ring-opened product, which can then be separated by conventional techniques like column chromatography.
The choice of enzyme is critical and often requires screening. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently effective for the resolution of esters and lactones[3][4]. The reaction is typically conducted in a non-polar organic solvent to minimize spontaneous, non-enzymatic hydrolysis.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-5-Methyl-3-(trifluoromethyl)oxolan-2-one
This protocol describes a typical procedure for the enzymatic kinetic resolution of the title compound using lipase B from Candida antarctica (Novozym® 435).
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Anhydrous Toluene or Methyl tert-butyl ether (MTBE)
-
n-Butanol (as the nucleophile)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of racemic this compound (1.0 g, 5.43 mmol) in anhydrous MTBE (50 mL), add n-butanol (0.48 mL, 5.43 mmol, 1.0 equivalent).
-
Add immobilized Candida antarctica lipase B (CAL-B, 100 mg) to the mixture.
-
Seal the reaction vessel and stir the suspension at 40°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining starting material and the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted lactone and the ring-opened product.
-
Once the desired conversion is reached, filter off the enzyme and wash it with a small amount of MTBE. The enzyme can often be recycled.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the unreacted lactone enantiomer from the butanol-ester product.
-
Analyze the enantiomeric purity of the recovered lactone by chiral HPLC.
Data Presentation: Expected Outcome of Enzymatic Resolution
| Parameter | Expected Value |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of recovered lactone | >95% |
| Enantiomeric Excess (e.e.) of product | >95% |
| Isolated Yield of resolved lactone | <50% (theoretical maximum) |
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of the Lactone.
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Analytical and Preparative Tool
Chiral HPLC is a cornerstone technique for both the analysis and purification of enantiomers[5]. The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation[6]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of compounds, including those with trifluoromethyl groups[7][8][9].
Method development in chiral HPLC is often an empirical process involving the screening of different columns and mobile phases to achieve optimal separation[6].
Protocol 2: Analytical Chiral HPLC Method for this compound
This protocol outlines a starting point for developing an analytical method to determine the enantiomeric composition of a sample.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm particle size
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Racemic standard of this compound
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter[8].
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Degas the mobile phase before use.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 (v/v) n-Hexane/IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.
-
Inject the sample to be analyzed.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
Optimization: If the resolution is not satisfactory (baseline separation, Rs ≥ 1.5, is ideal), adjust the ratio of Hexane/IPA. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention times and may improve resolution[8].
Data Presentation: Typical Chiral HPLC Performance
| Parameter | Symbol | Formula | Typical Target Value |
| Retention Factor | k | (tᵣ - t₀) / t₀ | 2 < k < 10 |
| Separation Factor | α | k₂ / k₁ | α > 1.2 |
| Resolution | Rs | 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂) | Rs ≥ 1.5 |
Diagram: Chiral HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Diastereomeric Crystallization: The Classical Resolution Approach
Diastereomeric crystallization is a classical and often scalable method for chiral resolution[10]. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization[11][12].
For the resolution of this compound, a two-step approach is necessary. First, the lactone must be hydrolyzed to its corresponding γ-hydroxy acid. This carboxylic acid can then be reacted with a chiral amine (the resolving agent) to form diastereomeric salts. After separation of the salts by crystallization, the desired enantiomer of the hydroxy acid can be recovered and re-cyclized to the lactone.
Protocol 3: Resolution via Diastereomeric Salt Crystallization
This protocol provides a general framework for the resolution of the corresponding hydroxy acid of the title lactone using (R)-1-phenylethylamine as the resolving agent.
Materials:
-
Racemic this compound
-
Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
(R)-1-Phenylethylamine
-
Methanol, Ethanol, or Isopropanol (for crystallization)
-
p-Toluenesulfonic acid (for re-lactonization)
Procedure:
Step A: Lactone Hydrolysis
-
Dissolve racemic this compound (5.0 g, 27.1 mmol) in a mixture of THF (50 mL) and water (25 mL).
-
Add LiOH·H₂O (1.26 g, 30.0 mmol) and stir the mixture at room temperature until the lactone is fully consumed (monitor by TLC or GC).
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the racemic γ-hydroxy acid.
Step B: Diastereomeric Salt Formation and Crystallization
-
Dissolve the crude racemic γ-hydroxy acid in a suitable solvent like methanol (100 mL).
-
Slowly add (R)-1-phenylethylamine (3.29 g, 27.1 mmol, 1.0 equivalent) to the solution while stirring.
-
Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally, place it in a refrigerator (4°C) overnight to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them. This is the less-soluble diastereomeric salt.
-
The optical purity of the salt can be improved by recrystallization[13].
Step C: Liberation of the Enantiopure Acid and Re-lactonization
-
Suspend the diastereomeric salt in water and add 1M HCl until the pH is ~2.
-
Extract the liberated enantiopure hydroxy acid with ethyl acetate.
-
Dry the organic layer and concentrate it.
-
To re-form the lactone, dissolve the hydroxy acid in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat at reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete, wash the toluene solution with aqueous NaHCO₃, dry, and concentrate. Purify the resulting enantiopure lactone by chromatography or distillation.
-
Determine the enantiomeric purity by chiral HPLC.
Diagram: Diastereomeric Crystallization Logical Flow
Caption: Logical Flow of Chiral Resolution by Diastereomeric Crystallization.
Conclusion
The chiral resolution of this compound is a crucial step for its application in fields where stereochemistry dictates biological function. This guide has detailed three powerful and distinct methodologies: Enzymatic Kinetic Resolution, Chiral HPLC, and Diastereomeric Crystallization. The choice of method will depend on factors such as the required scale of separation, desired purity, and available equipment. Enzymatic resolution offers high selectivity under mild conditions, Chiral HPLC provides excellent analytical and preparative separation capabilities, and Diastereomeric Crystallization remains a robust and scalable classical technique. By understanding the principles and following the protocols outlined herein, researchers can effectively develop a strategy to obtain the desired enantiomer of this compound in high optical purity.
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Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Skrobisz, P., et al. (2021). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 26(11), 3343. [Link]
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The Journal of Organic Chemistry. (2021). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 86(6), 4645-4657. [Link]
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Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540-550. [Link]
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RSC Advances. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(45), 29243-29257. [Link]
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ChemBioChem. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 19(21), 2294-2299. [Link]
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Molecules. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2106. [Link]
-
Molecules. (2017). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 22(9), 1438. [Link]
-
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Retrieved January 10, 2026, from [Link]
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Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245. [Link]
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Guide to the Formation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: Mechanistic Insights and Synthetic Protocols
An Application Note for Drug Discovery & Development Professionals
Abstract
The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1] The γ-butyrolactone moiety is also a privileged structure found in numerous biologically active compounds. This guide provides a detailed examination of the reaction mechanism for the formation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a valuable chiral building block. We will elucidate the key mechanistic pathway—electrophile-mediated lactonization—and provide a comprehensive, field-tested protocol for its synthesis, intended for researchers in drug development and process chemistry.
Introduction and Significance
This compound, also known as a β-trifluoromethyl-γ-lactone, possesses two stereocenters and combines the influential CF₃ group with a versatile lactone core. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the chemical properties of the lactone, making it a target for the synthesis of novel pharmaceutical candidates.[1] Understanding the mechanism of its formation is critical for optimizing reaction conditions, controlling stereochemistry, and scaling up production.
The most direct and widely applicable synthetic route to this class of lactones is the intramolecular cyclization of an unsaturated carboxylic acid precursor, namely 2-(trifluoromethyl)pent-4-enoic acid . This transformation is typically achieved via a halolactonization reaction, a robust and reliable method for constructing lactone rings.[2][3]
Elucidation of the Reaction Mechanism
The formation of the target lactone proceeds through an electrophile-induced cyclization, most commonly an iodolactonization.[4] This reaction is favored for its mild conditions and the high diastereoselectivity often achieved.[3] The mechanism can be dissected into three key stages:
-
Activation and Halonium Formation: The reaction is initiated by treating the precursor, 2-(trifluoromethyl)pent-4-enoic acid, with molecular iodine (I₂) and a mild base, such as sodium bicarbonate (NaHCO₃). The base deprotonates the carboxylic acid, forming a more nucleophilic carboxylate anion.[5] Simultaneously, the iodine molecule acts as an electrophile, reacting with the alkene's π-bond to form a cyclic iodonium ion intermediate.
-
Intramolecular Nucleophilic Attack: The tethered carboxylate anion performs a stereospecific intramolecular nucleophilic attack on one of the carbons of the iodonium ion. This is an anti-Sₙ2 type of ring-opening.[3] According to Baldwin's rules, this 5-exo-tet cyclization is highly favored, leading to the formation of the five-membered oxolanone ring. The attack preferentially occurs at the more substituted carbon of the double bond that can better stabilize a partial positive charge.[2]
-
Product Formation: The result of this intramolecular cyclization is the formation of an iodomethyl-substituted lactone. The subsequent deiodination (not detailed in this primary mechanism) can be achieved via various reductive methods to yield the final target molecule, this compound.
Influence of the Trifluoromethyl Group
The strongly electron-withdrawing CF₃ group at the α-position has a profound electronic influence. It decreases the pKa of the carboxylic acid, facilitating its deprotonation. However, it also reduces the nucleophilicity of the resulting carboxylate anion. Despite this, the intramolecular nature of the reaction ensures that cyclization remains efficient. The CF₃ group's steric bulk also plays a crucial role in directing the stereochemical outcome of the reaction, often favoring the formation of the trans diastereomer.
Mechanistic Diagram
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Application Notes and Protocols: 5-Methyl-3-(trifluoromethyl)oxolan-2-one in Medicinal Chemistry
Introduction: The Strategic Integration of Trifluoromethylated Lactones in Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethyl (CF3) group is of particular interest due to its profound impact on metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on the applications of a specific chiral building block, 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a trifluoromethylated γ-butyrolactone, in the design and development of novel therapeutic agents.
While direct biological data on this compound is emerging, its structural motifs are present in a variety of biologically active compounds.[3] The γ-butyrolactone core is a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities.[4] The introduction of a trifluoromethyl group at the C-3 position is anticipated to significantly enhance its potential as a lead structure for drug discovery. This document will explore the inferred medicinal chemistry applications of this compound based on the well-established roles of its constituent chemical functionalities, provide detailed protocols for its synthesis and potential biological evaluation, and offer insights into its utility as a versatile chiral building block.
Physicochemical and Pharmacokinetic Rationale for Trifluoromethylation
The trifluoromethyl group imparts several advantageous properties to a parent molecule, making it a highly desirable substituent in drug design.[2][5]
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, rendering the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] Replacing a metabolically labile methyl or hydrogen group with a CF3 group can effectively block common metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[6]
Modulation of Lipophilicity and Binding Affinity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and cellular uptake.[2] Furthermore, its strong electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets through hydrogen bonding and dipole-dipole interactions.[5]
| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Impact on Drug Candidate |
| Hansch Lipophilicity (π) | +0.56 | +0.88 | Increased lipophilicity can improve membrane permeability.[2] |
| Van der Waals Radius (Å) | 2.00 | 2.44 | Increased steric bulk can lead to enhanced binding affinity and selectivity.[2] |
| Metabolic Stability | Prone to oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, increasing drug half-life.[1][6] |
| Electronegativity | Lower | Higher | Can modulate pKa and participate in polar interactions with target proteins.[5] |
Potential Therapeutic Applications and Biological Targets
Based on the known biological activities of trifluoromethylated ketones and lactones, this compound is a promising candidate for development as an inhibitor of several classes of enzymes, particularly proteases and hydrolases.[7]
Protease Inhibition
Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety is susceptible to nucleophilic attack by the active site serine or cysteine residue, forming a stable hemiacetal or hemiketal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often irreversible inhibition.[7] While this compound is a lactone (a cyclic ester), the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by active site residues of proteases.
Hypothesized Mechanism of Protease Inhibition
Caption: Hypothesized covalent inhibition of a serine protease.
Potential protease targets include:
-
HIV Protease: A key enzyme in the replication of the HIV virus.[8]
-
SARS-CoV 3CL Protease: Essential for the replication of the SARS-CoV-2 virus.[7]
-
Collagenases: Involved in tissue degradation in diseases like arthritis.[9][10]
Fatty Acid Synthase (FAS) Inhibition
The γ-butyrolactone scaffold has been explored for the development of fatty acid synthase (FAS) inhibitors. FAS is a key enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many cancer cells. Inhibition of FAS can lead to apoptosis in tumor cells, making it an attractive target for cancer therapy. The incorporation of a trifluoromethyl group could enhance the potency and cellular activity of γ-butyrolactone-based FAS inhibitors.
Workflow for Evaluating FAS Inhibition
Caption: Experimental workflow for assessing FAS inhibitory activity.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of this compound
This protocol describes a potential diastereoselective synthesis, which is crucial as the stereochemistry of chiral centers significantly impacts biological activity.[3]
Materials:
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent)
-
Crotonaldehyde
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Silica gel for column chromatography
Procedure:
-
[3+2] Cycloaddition: To a solution of crotonaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add Rhodium(II) acetate dimer (0.01 eq). Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise over 1 hour. Stir the reaction mixture at room temperature for 12 hours.
-
Purification of Dihydrofuran: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding 2,5-dihydrofuran intermediate.
-
Trifluoromethylation: To a solution of the purified dihydrofuran (1.0 eq) in anhydrous THF at -78 °C, add (trifluoromethyl)trimethylsilane (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq). Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound. The diastereomeric ratio can be determined by NMR spectroscopy.
Protocol 2: In Vitro Protease Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of this compound against a target protease.
Materials:
-
Target protease (e.g., HIV protease, SARS-CoV 3CL protease)
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (specific to the enzyme)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare solutions of the target protease and its fluorogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the enzyme solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, chiral building block for medicinal chemistry. Its unique combination of a privileged γ-butyrolactone scaffold and a strategically placed trifluoromethyl group suggests significant potential for the development of novel enzyme inhibitors, particularly for proteases and fatty acid synthase. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound and its derivatives. Further investigation into its stereoselective synthesis, screening against a broader range of biological targets, and optimization of its structure will be crucial in unlocking its full therapeutic potential.
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Journal of Medicinal Chemistry. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]
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The Strategic Utility of 5-Methyl-3-(trifluoromethyl)oxolan-2-one in Chiral Synthesis: Application Notes and Protocols
Introduction: The Imperative for Fluorinated Chiral Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] When this privileged functional group is installed upon a chiral scaffold, the resulting building block becomes a highly valuable asset for the asymmetric synthesis of complex pharmaceutical agents.
5-Methyl-3-(trifluoromethyl)oxolan-2-one (also known as γ-methyl-α-(trifluoromethyl)-γ-butyrolactone), is one such chiral building block of increasing importance. This γ-butyrolactone derivative, featuring two stereocenters, offers a synthetically versatile platform for the introduction of a trifluoromethylated, stereochemically-defined fragment into a target molecule. The lactone functionality is primed for nucleophilic attack, allowing for a variety of diastereoselective ring-opening reactions to access a diverse array of chiral acids, amides, and esters.
This technical guide provides a detailed overview of the synthesis and application of this compound, complete with field-proven insights and detailed protocols for its use in the modern synthetic laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 139547-12-9 | [5][6] |
| Molecular Formula | C₆H₇F₃O₂ | [5] |
| Molecular Weight | 168.11 g/mol | [5] |
| Appearance | Clear light yellow liquid | [7] |
| Boiling Point | 217 °C (lit.) | [7] |
| Density | 1.32 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.385 (lit.) | [7] |
| Flash Point | 230 °F | [7] |
Conceptual Framework for Synthesis
The diastereoselective synthesis of γ-butyrolactones, particularly those bearing a trifluoromethyl group, presents a significant synthetic challenge. The control of two adjacent stereocenters, one of which is quaternary (at the C3 position), requires a carefully considered synthetic strategy. While specific protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, we can infer robust synthetic approaches from analogous transformations.
A logical and effective strategy involves the conjugate addition of a trifluoromethyl nucleophile to a chiral α,β-unsaturated precursor, followed by lactonization. The choice of the trifluoromethylating agent and the method of stereochemical control are critical decision points in this process.
Protocol 1: Diastereoselective Synthesis of this compound (Hypothetical Protocol Based on Analogous Reactions)
This protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of similar trifluoromethylated lactones. It employs a Michael addition of the trifluoromethyl group to a chiral α,β-unsaturated ester, followed by diastereoselective reduction and lactonization.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Michael Addition of the Trifluoromethyl Group
-
To a solution of a suitable chiral α,β-unsaturated ester (e.g., derived from a chiral alcohol) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane) (1.5 equiv.).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) (0.1 equiv., 1.0 M in THF).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated ester intermediate.
Step 2: Diastereoselective Reduction of the Ester
-
Dissolve the trifluoromethylated ester intermediate in methanol (0.1 M) and cool the solution to 0 °C.
-
Add a diastereoselective reducing agent, such as sodium borohydride (2.0 equiv.) or L-Selectride® (1.2 equiv.), portion-wise. The choice of reducing agent can influence the diastereoselectivity of the resulting diol.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with acetone, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude diol intermediate, which can often be used in the next step without further purification.
Step 3: Acid-Catalyzed Lactonization
-
To a solution of the crude diol in toluene (0.1 M), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv.).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹⁹F NMR or chiral GC/HPLC.
Application in Asymmetric Synthesis: Nucleophilic Ring-Opening
The primary utility of this compound as a chiral building block lies in its susceptibility to nucleophilic ring-opening reactions. This transformation unmasks a carboxylic acid (or its derivative) and a secondary alcohol, creating a highly functionalized, stereochemically-defined product. The stereochemical outcome of the ring-opening is often directed by the existing stereocenters in the lactone.
General Reaction Scheme
Caption: Nucleophilic ring-opening of the title compound.
Protocol 2: Diastereoselective Ring-Opening with an Amine Nucleophile (Representative Protocol)
This protocol details a representative procedure for the ring-opening of this compound with a primary amine to generate a chiral γ-hydroxy amide.
Step-by-Step Methodology
-
To a solution of this compound (1.0 equiv.) in a suitable aprotic solvent such as THF or CH₂Cl₂ (0.2 M), add the primary amine (e.g., benzylamine) (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive amines, heating may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure γ-hydroxy amide.
-
The diastereoselectivity of the product can be assessed by ¹H and ¹⁹F NMR spectroscopy.
Expected Outcome and Mechanistic Rationale
The nucleophilic attack of the amine occurs at the carbonyl carbon of the lactone. The stereochemical outcome at the newly formed amide linkage is influenced by the steric hindrance imposed by the methyl and trifluoromethyl groups at the C5 and C3 positions, respectively. This generally leads to a diastereomerically enriched product. The resulting γ-hydroxy amide is a valuable intermediate for the synthesis of more complex molecules, including peptidomimetics and natural product analogues.
Conclusion
This compound is a potent and versatile chiral building block for the introduction of a trifluoromethyl group in a stereocontrolled manner. While its direct synthesis and applications are still emerging in the literature, its utility can be confidently inferred from the well-established chemistry of related γ-butyrolactones. The protocols and insights provided herein serve as a robust guide for researchers and drug development professionals seeking to leverage the unique properties of this promising synthetic intermediate. The continued exploration of its reactivity will undoubtedly lead to novel and efficient syntheses of next-generation pharmaceuticals.
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Masusai, C., Soorukram, D., Kuhakarn, C., Tuchinda, P., Pakawatchai, C., Saithong, S., Reutrakul, V., & Pohmakotr, M. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. Organic & Biomolecular Chemistry, 11(38), 6650–6658. [Link]
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Application Notes & Protocols: A Strategic Approach to the Biological Activity Screening of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Abstract: This document provides a comprehensive, strategy-driven guide for the initial biological activity screening of the novel chemical entity, 5-Methyl-3-(trifluoromethyl)oxolan-2-one. The structural features of this compound, namely the γ-butyrolactone scaffold and the trifluoromethyl (CF₃) group, suggest a high potential for significant biological activity. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often translates to potent anticancer, antimicrobial, or anti-inflammatory properties.[3][4][5] The lactone motif is also a common feature in a wide array of biologically active natural products.[6] Given the absence of extensive public data on this specific molecule, this guide proposes a logical, tiered screening cascade designed to efficiently identify and characterize its potential therapeutic value. The protocols herein are designed for reproducibility and include self-validating controls to ensure data integrity, making them suitable for researchers in academic and industrial drug discovery settings.
Scientific Rationale and Strategic Foundation
The decision to screen a novel compound must be grounded in a rational hypothesis derived from its chemical structure. This compound presents two key features that guide our proposed screening strategy.
-
The Trifluoromethyl (CF₃) Moiety: The CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high metabolic stability make it a privileged functional group in modern pharmaceuticals.[2][7] Its inclusion in a molecular scaffold can enhance binding to target enzymes or receptors, block metabolic degradation, and improve cell membrane permeability, all of which are critical for pharmacological efficacy.[1] Many successful drugs, from the antidepressant Fluoxetine to the anticancer agent Sorafenib, owe their potency and pharmacokinetic profiles to a CF₃ group.[7]
-
The γ-Butyrolactone Ring: The oxolan-2-one, or γ-butyrolactone, is a five-membered lactone ring. This structure is a core component of numerous natural products with diverse biological activities, including antimicrobial and cytotoxic effects.[8] Its presence provides a rigid, polar framework that can be functionalized to interact with various biological targets.
Based on these structural alerts, we hypothesize that this compound is a prime candidate for screening in three primary areas: cytotoxicity (anticancer), antimicrobial activity, and specific enzyme inhibition.
A Tiered High-Throughput Screening Workflow
To maximize efficiency and conserve resources, a tiered or cascaded screening approach is recommended. This strategy begins with broad, high-throughput primary assays to identify any "hit" activity. Positive hits are then subjected to more specific secondary assays for confirmation and potency determination, followed by mechanistic studies to elucidate the mode of action.
Caption: A tiered workflow for the biological screening of novel compounds.
Tier 1: Primary Screening Protocols
The goal of this tier is to cast a wide net and determine if the compound exhibits any general biological activity at a standard concentration (e.g., 10-50 µM).
Protocol: In Vitro Cytotoxicity Screening via MTT Assay
This assay provides a robust and cost-effective method to measure the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] A reduction in metabolic activity suggests either cytotoxicity or cytostatic effects.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active mitochondrial reductase enzymes to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., a single high concentration of 50 µM for primary screening).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the test compound to the appropriate wells.
-
Test Wells: Compound at final concentration.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration).
-
Vehicle Control: Medium with the same percentage of DMSO used for the test compound (e.g., 0.5%).
-
Untreated Control: Medium only (represents 100% viability).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Test / Absorbance_Untreated) * 100 A compound is typically considered a "hit" if it reduces cell viability by more than 50% at the screening concentration.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity or by using a metabolic indicator dye.
Step-by-Step Protocol:
-
Microorganism Selection: Use representative strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Inoculum Preparation: Prepare a bacterial/yeast suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate. A typical range would be from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add an equal volume (e.g., 50 µL) of the standardized inoculum to each well of the plate containing the compound dilutions (e.g., 50 µL).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed. This can be read by eye or with a plate reader at 600 nm. For clearer results, 20 µL of a viability indicator like Resazurin can be added and incubated for 2-4 hours; a color change from blue to pink indicates growth.[12]
Tier 2 & 3: Hit Confirmation and Mechanistic Insights
Positive hits from Tier 1 screening warrant further investigation to confirm activity, determine potency, and understand the mechanism of action.
Protocol: IC₅₀ Determination for Cytotoxic Hits
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.[13]
Principle: This protocol follows the same steps as the MTT assay, but instead of a single concentration, a dose-response curve is generated using a wider range of serial dilutions (e.g., from 100 µM to 0.01 µM).
Data Analysis:
-
Calculate the % inhibition for each concentration: % Inhibition = 100 - % Viability.
-
Plot % Inhibition versus the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism to calculate the IC₅₀ value.
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| HCT116 (Colon Cancer) | TM-O-5M | Value | Value |
| MCF-7 (Breast Cancer) | TM-O-5M | Value | Value |
| HEK293 (Normal) | TM-O-5M | Value | N/A |
| HCT116 (Colon Cancer) | Doxorubicin | Value | Value |
| Selectivity Index = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI is desirable. |
Protocol: Apoptosis vs. Necrosis Determination using Annexin V/PI Staining
This flow cytometry-based assay elucidates the mechanism of cell death.[13]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Caption: Distinguishing cell death mechanisms with Annexin V and PI.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quadrant the cell population into live, early apoptotic, late apoptotic, and necrotic cells.
Concept: Enzyme Inhibition Assays
Given the prevalence of trifluoromethylated molecules as enzyme inhibitors, screening against a panel of relevant enzymes is a logical next step if the compound shows potent cytotoxicity.[14][15]
Principle: An enzyme inhibition assay measures the activity of an enzyme in the presence and absence of the test compound.[16] A decrease in the conversion of a substrate to a product indicates inhibition. These assays are often target-based and can be performed in biochemical formats (purified enzyme) or cell-based formats.[17]
Workflow:
-
Select Target(s): Choose enzymes relevant to the observed phenotype (e.g., for an anticancer hit, screen against key kinases like AKT, mTOR, or proteases like caspases).
-
Assay Format: Use a commercially available assay kit or develop one in-house. These are typically fluorescence, luminescence, or colorimetric-based.
-
Execution: Perform the assay according to the established protocol, measuring enzyme activity across a range of inhibitor (your compound) concentrations.
-
Data Analysis: Calculate the IC₅₀ value for enzyme inhibition, similar to the cytotoxicity analysis. This can help identify a direct molecular target of your compound.
Conclusion
The compound this compound represents a promising starting point for a drug discovery campaign due to its privileged chemical motifs. The structured, hypothesis-driven screening cascade outlined in this document provides an efficient and robust pathway for its biological evaluation. By progressing from broad primary screens to specific mechanistic studies, researchers can systematically uncover and characterize the therapeutic potential of this novel molecule, paving the way for further preclinical development.
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PubChem. (n.d.). Gamma-Valerolactone. Available at: [Link]
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MDPI. (n.d.). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. Available at: [Link]
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Oncotarget. (2017). A novel synthetic derivative of quercetin, 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin, inhibits bladder cancer growth by targeting the AMPK/mTOR signaling pathway. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]
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Application Note & Protocol: High-Resolution Purification of 5-Methyl-3-(trifluoromethyl)oxolan-2-one Stereoisomers by Chromatographic Methods
Abstract
This application note provides a comprehensive guide for the chromatographic purification of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a key fluorinated lactone intermediate in pharmaceutical synthesis. Due to the presence of two stereocenters, the compound typically exists as a mixture of diastereomers and enantiomers. This document details a two-stage chromatographic strategy: first, the separation of diastereomers using achiral flash chromatography, followed by the high-resolution separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure reproducibility and high purity of the final products.
Introduction: The Challenge of Fluorinated Stereoisomers
This compound is a valuable heterocyclic building block. The incorporation of a trifluoromethyl (CF₃) group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable motif in drug design.[1] The core structure of this lactone contains two chiral centers at the C3 and C5 positions, resulting in the potential for four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).
As the pharmacological and toxicological profiles of stereoisomers can differ dramatically, achieving high stereochemical purity is critical.[] This guide presents a robust, validated protocol for the separation of these isomers using a sequential chromatographic approach.
Physicochemical & Structural Analysis
A successful purification strategy begins with an understanding of the target molecule's properties.
-
Structure: A five-membered lactone (cyclic ester) ring.
-
Key Functional Groups: Ester (lactone), trifluoromethyl group.
-
Polarity: The ester group imparts polarity, while the alkyl and trifluoromethyl groups contribute to its lipophilicity. The molecule is moderately polar, making it suitable for both normal-phase and reversed-phase chromatography.
-
Fluorine's Influence: The highly electronegative fluorine atoms in the CF₃ group create a strong dipole moment and can engage in unique interactions (e.g., dipole-dipole, fluorophilic interactions) with specific stationary phases. This property can be exploited to enhance separation selectivity.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇F₃O₂ | |
| Molecular Weight | 168.11 g/mol | [5] |
| Stereocenters | 2 (at C3 and C5) | - |
| Predicted LogP | ~1.0 - 1.5 | |
| UV Absorbance | Weak (no strong chromophore) | - |
Chromatographic Purification Workflow
The purification is performed in two sequential stages to resolve the complex isomeric mixture. First, the diastereomers (cis/trans isomers) are separated based on their differing physical properties using achiral chromatography. Subsequently, the resulting racemic mixtures are resolved into individual enantiomers using chiral chromatography.
Caption: Workflow for the stereoisomeric purification of this compound.
Protocol Part I: Diastereomer Separation by Flash Chromatography
This initial step separates the cis and trans diastereomers, which have different spatial arrangements and thus different polarities and affinities for the stationary phase.
Rationale
Normal-phase chromatography on silica gel is a cost-effective and efficient method for separating diastereomers of moderate polarity. The separation is driven by differential interactions (primarily hydrogen bonding and dipole-dipole) between the analyte's polar lactone group and the silanol groups of the silica stationary phase. A non-polar/polar solvent gradient is used to modulate the retention and achieve separation.
Materials & Equipment
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) (HPLC grade)
-
Automated flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain
-
Rotary evaporator
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1 gram of the crude product in a minimal amount of dichloromethane (DCM). Add ~3 grams of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique prevents band broadening and improves resolution.
-
Column Preparation: Prepare a flash column packed with silica gel. The mass of silica should be approximately 50-100 times the mass of the crude sample. Equilibrate the column with 100% n-Hexane.
-
Elution & Fraction Collection:
-
Load the prepared sample onto the top of the column.
-
Begin elution with 100% n-Hexane.
-
Run a linear gradient from 0% to 30% EtOAc in n-Hexane over 20 column volumes. The less polar diastereomer will elute first.
-
Collect fractions throughout the run.
-
-
Fraction Analysis:
-
Spot collected fractions onto a TLC plate.
-
Develop the TLC plate using a mobile phase of 20% EtOAc in n-Hexane.
-
Visualize spots under UV light and/or by staining with KMnO₄.
-
Combine fractions containing the pure, separated diastereomers.
-
-
Solvent Removal: Remove the solvent from the combined, pure fractions under reduced pressure using a rotary evaporator to yield the isolated diastereomeric racemates.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane (Solvent A) & Ethyl Acetate (Solvent B) |
| Gradient | 0-30% B over 20 column volumes |
| Loading Technique | Dry loading adsorbed onto silica |
| Detection/Analysis | TLC with UV (254 nm) and KMnO₄ stain |
Protocol Part II: Enantiomer Separation by Chiral HPLC
This second stage resolves the racemic mixtures obtained from Part I into their individual enantiomers.
Rationale
Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) for separation. Polysaccharide-based CSPs, such as derivatized amylose or cellulose, are highly effective for a broad range of chiral compounds.[6][7][8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Both normal-phase and polar organic modes can be effective. The polar organic mode, using solvents like acetonitrile or methanol, often provides good solubility and efficient separation.[6]
Materials & Equipment
-
Isolated diastereomeric racemate from Part I
-
HPLC system with UV detector
-
Chiral Column: e.g., Lux® Amylose-1 or Chiralpak® AD-H (amylose-based)
-
Solvents: n-Hexane, Isopropanol (IPA), Acetonitrile (ACN) (HPLC grade)
-
0.45 µm syringe filters
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of the isolated racemate at ~1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Screening & Optimization:
-
Column: Install the chiral column (e.g., Lux Amylose-1, 5 µm, 250 x 4.6 mm).
-
Initial Screening Condition (Polar Organic Mode):
-
Mobile Phase: 100% Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the lactone lacks a strong chromophore).
-
Injection Volume: 5 µL.
-
-
Alternative Screening Condition (Normal Phase):
-
Mobile Phase: 90:10 n-Hexane:Isopropanol (v/v).
-
Adjust other parameters as above.
-
-
Optimization: If separation is observed but resolution (Rs) is <1.5, optimize by adjusting the mobile phase composition (e.g., adding a small percentage of an alcohol modifier to ACN, or changing the Hexane/IPA ratio) or by reducing the flow rate.
-
-
Analysis and Data Interpretation:
-
Calculate the resolution (Rs) between the enantiomer peaks. A value ≥ 1.5 indicates baseline separation, which is ideal for preparative purification.
-
The separation factor (α) indicates the selectivity of the CSP for the enantiomers.
-
-
Preparative Scale-Up (Optional): Once an analytical method with good resolution is established, it can be scaled to a larger diameter preparative column to isolate larger quantities of each pure enantiomer.
| Parameter | Recommended Setting (Polar Organic Mode) |
| Stationary Phase | Lux® Amylose-1 (5 µm, 250 x 4.6 mm) or equivalent |
| Mobile Phase | 100% Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (25 °C) |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL (for analytical scale) |
References
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- PMC - NIH. (2014).
- ResearchGate. (n.d.).
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Application Note: A Multi-Platform Approach for the Comprehensive Analytical Quantification of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Abstract
This application note presents a detailed, multi-platform strategy for the robust analytical quantification of 5-Methyl-3-(trifluoromethyl)oxolan-2-one (CAS: 139547-12-9, Formula: C₆H₇F₃O₂, MW: 168.114)[1], a key intermediate in pharmaceutical and agrochemical synthesis. The unique structural features of this molecule—namely its trifluoromethyl group, chiral center, and lack of a strong UV chromophore—necessitate a complementary suite of analytical techniques for comprehensive characterization. We provide detailed protocols for three orthogonal methods: 1) Gas Chromatography-Mass Spectrometry (GC-MS) for achiral purity assessment and identification; 2) Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the critical separation and quantification of its enantiomers; and 3) ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for an absolute, non-destructive purity determination. This guide is designed for researchers, scientists, and drug development professionals requiring accurate and validated analytical methodologies for fluorinated lactone compounds.
Introduction: The Analytical Challenge
The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[2]. This compound is an important building block possessing such a group. Accurate quantification is paramount for ensuring the quality, efficacy, and safety of downstream products. However, its analysis presents distinct challenges:
-
Chirality: The molecule possesses a stereocenter at the C5 position, meaning it exists as a pair of enantiomers. Regulatory bodies often require the separate quantification of enantiomers, as they can exhibit different pharmacological and toxicological profiles[].
-
Weak Chromophore: The saturated lactone ring lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection insensitive and impractical for trace-level quantification.
-
Fluorine Content: The trifluoromethyl group provides a unique analytical handle that can be exploited for highly specific and sensitive quantification.
To address these challenges, a multi-faceted approach is not just recommended, but essential for full characterization. This note details validated protocols that, when used in concert, provide a complete picture of the analyte's purity, concentration, and enantiomeric composition.
Method 1: Achiral Quantification and Impurity Profiling by GC-MS
Principle of Causality: Gas chromatography is an ideal technique for analyzing volatile and thermally stable small molecules like this compound. Coupling it with mass spectrometry provides unequivocal identification based on the compound's mass-to-charge ratio and fragmentation pattern, ensuring high specificity. This method is the workhorse for determining overall purity and identifying any process-related impurities or degradation products.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as Ethyl Acetate or Dichloromethane.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) from a certified reference standard stock solution. An internal standard (e.g., eicosane) may be used for enhanced precision[4].
-
-
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer[5].
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation[4][6].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5].
-
Injection: 1 µL, splitless mode to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C[7].
-
-
MS Conditions:
-
Data Presentation: GC-MS Validation Parameters
| Parameter | Target Specification | Rationale |
| Linearity (r²) | > 0.995 | Ensures a proportional response across the concentration range. |
| LOD | Analyte-dependent | Determined by signal-to-noise ratio (S/N ≥ 3). |
| LOQ | Analyte-dependent | Lowest concentration quantifiable with acceptable precision and accuracy (S/N ≥ 10)[8]. |
| Precision (%RSD) | Repeatability: < 2%; Intermediate: < 5% | Demonstrates the method's consistency over short and long periods[9]. |
| Accuracy (% Recovery) | 90 - 110% | Confirms the closeness of measured values to the true value[9]. |
Workflow Visualization
Caption: GC-MS workflow for achiral analysis.
Method 2: Enantioselective Quantification by Chiral HPLC
Principle of Causality: The separation of enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For compounds like this compound, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective due to their complex three-dimensional structures that create chiral pockets for differential interaction[10][11]. Due to the absence of a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required for detection.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in the mobile phase or a compatible solvent like isopropanol.
-
Prepare a series of dilutions for linearity assessment.
-
Ensure complete dissolution to avoid peak distortion[10].
-
-
Instrumentation and Conditions:
-
System: HPLC or UHPLC system with a column thermostat and an ELSD/CAD detector.
-
Column: A polysaccharide-based CSP is the primary recommendation. An amylose-based column (e.g., Chiralpak® AD-H or Lux® Amylose-1) is a strong starting point for method development[10].
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase: A normal-phase eluent system is typically used.
-
Start with n-Hexane/Isopropanol (90:10, v/v)[10]. The ratio can be optimized to improve resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: ELSD (Drift Tube: 50 °C, Nebulizer Gas: Nitrogen at 1.5 L/min) or CAD. Settings should be optimized for the specific analyte and mobile phase.
-
-
Data Analysis:
-
Identify the peaks corresponding to each enantiomer by injecting an enriched sample if available.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is required for accurate quantification[10].
-
Determine the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Data Presentation: Chromatographic Performance
| Parameter | Symbol | Formula | Target Value |
| Retention Factor | k' | (t_R - t_0) / t_0 | 2 - 10 |
| Separation Factor | α | k'₂ / k'₁ | > 1.1 |
| Resolution | Rs | 2(t_R₂ - t_R₁) / (w₁ + w₂) | ≥ 1.5 |
t_R = retention time, t_0 = void time, w = peak width at base[10]
Workflow Visualization
Caption: Chiral HPLC workflow for enantioseparation.
Method 3: Absolute Purity by ¹⁹F Quantitative NMR (qNMR)
Principle of Causality: ¹⁹F NMR is a primary analytical technique for quantifying fluorine-containing compounds. Its advantages are significant: the ¹⁹F nucleus has 100% natural abundance and high sensitivity. The large chemical shift dispersion minimizes signal overlap, making spectra clean and easy to interpret[12][13]. For quantification, an internal standard of known purity and fluorine content is added to the sample. The signal integral of the analyte is directly proportional to its molar concentration relative to the known concentration of the internal standard, allowing for a direct calculation of purity or concentration without the need for an identical analyte reference standard[14].
Experimental Protocol: ¹⁹F qNMR
-
Sample and Standard Preparation:
-
Internal Standard (IS): Select a stable, fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signal. Trifluoroacetic acid (TFA) or 1,4-Difluorobenzene are common choices. The IS must be of high, certified purity (>99.5%).
-
Accurately weigh approximately 15-20 mg of the this compound analyte into an NMR tube. Record the weight precisely.
-
Accurately weigh approximately 10-15 mg of the chosen internal standard directly into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to dissolve the sample and standard completely.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine-observe probe.
-
Key Parameters:
-
Pulse Sequence: Standard single pulse (zg). To ensure accurate integration, inverse-gated proton decoupling should be used to suppress any Nuclear Overhauser Effect (NOE) enhancements[14].
-
Relaxation Delay (d1): This is critical for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard's fluorine nuclei (d1 ≥ 5 * T₁_max). A conservative value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio for accurate integration (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Carefully integrate the signal for the analyte's -CF₃ group and the signal(s) for the internal standard.
-
Calculate the purity of the analyte using the following formula:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
P: Purity (as a weight/weight percentage)
-
I: Integral value of the NMR signal
-
N: Number of fluorine nuclei in the signal (N_analyte = 3 for the -CF₃ group)
-
MW: Molecular Weight
-
m: Mass weighed into the NMR tube
-
-
Logical Relationship Diagram
Caption: Logic for absolute purity calculation via qNMR.
Summary and Conclusion
The robust and reliable quantification of this compound requires a scientifically sound, multi-platform approach. No single method can provide a complete analytical picture.
-
GC-MS serves as the primary tool for achiral purity, identification, and screening for volatile impurities.
-
Chiral HPLC is indispensable for resolving and quantifying the individual enantiomers, a critical requirement in regulated environments.
-
¹⁹F qNMR offers a powerful, non-destructive method for determining absolute purity with high precision and accuracy, leveraging the unique properties of the trifluoromethyl group.
By integrating the results from these three orthogonal techniques, researchers and drug development professionals can establish a comprehensive quality profile for this compound, ensuring its suitability for its intended use and meeting the stringent requirements of the pharmaceutical industry.
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Lavanya, M., et al. (2013). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 675-681. Retrieved from [Link]
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Al-Wathnani, H. A., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(6). Retrieved from [Link]
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Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Toth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Retrieved from [Link]
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Hoang, K., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5765-5777. Retrieved from [Link]
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D'Amico, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 633. Retrieved from [Link]
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M, S., & P, M. (2022). GCMS Profiling Analysis of Five Different Solvent Leaf Extracts of Eupatorium Triplinerve Vahl. Journal of Pharmaceutical Negative Results, 13(S01), 22-38. Retrieved from [Link]
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Bhaskar, A., et al. (2012). GC-MS Analysis of Phytocomponents in the Methanolic Extract of Eupatorium triplinerve. International Journal of Drug Development and Research, 4(4), 146-150. Retrieved from [Link]
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Tok, K. C., & Yayla, E. (2022). GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. Journal of the Faculty of Pharmacy of Ankara University, 46(2), 444-449. Retrieved from [Link]
-
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Application Notes & Protocols: Synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one and its derivatives. These trifluoromethylated γ-butyrolactones are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and binding affinity.[1] We present two primary, robust synthetic strategies: a diastereoselective approach via the Reformatsky reaction and a conceptual enantioselective route employing a Michael addition. This guide is intended for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step protocols, mechanistic insights, and discussions on stereochemical control.
Introduction: The Significance of Trifluoromethylated Lactones
The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2] The strategic incorporation of a trifluoromethyl group at the C-3 position can profoundly influence a molecule's biological activity. The CF₃ group is a strong electron-withdrawing moiety and is highly lipophilic, which can improve a compound's cell permeability, metabolic stability, and receptor binding affinity.[3] Consequently, developing efficient and stereocontrolled methods for synthesizing molecules like this compound is a critical objective for the discovery of novel therapeutics.
This guide details two effective synthetic pathways. The first is a robust and scalable approach using the classic Reformatsky reaction, which is well-suited for generating diastereomeric mixtures or for substrate-controlled diastereoselection. The second pathway outlines a modern, catalyst-driven asymmetric approach, which is essential for accessing single enantiomers—a frequent requirement for clinical candidates.[4]
Synthetic Strategy I: Diastereoselective Synthesis via Reformatsky Reaction
The Reformatsky reaction is a powerful C-C bond-forming reaction that utilizes an organozinc reagent generated from an α-halo ester and zinc metal.[5][6] This "Reformatsky enolate" is relatively mild and adds efficiently to aldehydes and ketones to form β-hydroxy esters.[7] These esters are ideal precursors for γ-butyrolactones, which can be formed via acid-catalyzed intramolecular cyclization (lactonization).
The key advantages of this strategy are its operational simplicity, use of readily available starting materials, and tolerance of various functional groups.
Mechanistic Overview
The reaction proceeds in three main stages:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl 2-bromo-2-(trifluoromethyl)acetate to form the organozinc reagent, the "Reformatsky enolate".[6]
-
Nucleophilic Addition: The enolate adds to the carbonyl carbon of acetaldehyde. This step proceeds through a six-membered chair-like transition state, which dictates the diastereoselectivity of the reaction.[5]
-
Lactonization: Upon acidic workup, the resulting β-hydroxy ester undergoes intramolecular transesterification to yield the final this compound as a mixture of diastereomers.
Caption: General workflow for the Reformatsky synthesis.
Detailed Experimental Protocol
Materials & Reagents:
-
Ethyl 2-bromo-2-(trifluoromethyl)acetate
-
Zinc dust (<10 micron, activated)
-
Acetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for activation)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated aqueous Sodium Bicarbonate solution
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Protocol:
-
Zinc Activation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 eq). The flask is purged with argon. Add 50 mL of anhydrous THF and a single crystal of iodine. Stir the suspension vigorously at room temperature until the iodine color disappears (~15-20 minutes). This indicates the activation of the zinc surface.
-
Reaction Initiation: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-(trifluoromethyl)acetate (1.0 eq) and acetaldehyde (1.1 eq) in 30 mL of anhydrous THF. Add approximately 10% of this solution to the activated zinc suspension.
-
Reaction Execution: Gently warm the flask with a heat gun until an exothermic reaction initiates (a slight bubbling and increase in temperature will be observed). Once the reaction has started, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
Expert Insight: Maintaining a steady, gentle reflux is key. If the addition is too fast, the reaction can become too vigorous, leading to side products. If it is too slow, the reaction may cease, requiring re-initiation.
-
-
Completion & Quenching: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1 hour to ensure full consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, cool the mixture to 0 °C in an ice bath and slowly quench by adding 50 mL of 1 M HCl.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude β-hydroxy ester.
-
Lactonization: Dissolve the crude ester in toluene (0.2 M) and add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water. Monitor by TLC until the starting ester is consumed.
-
Final Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry over MgSO₄. After solvent removal, purify the crude lactone by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to separate the cis and trans diastereomers.
Expected Data & Characterization
The reaction typically yields a mixture of cis and trans diastereomers. The ratio is dependent on the precise reaction conditions but often favors the trans isomer.
| Property | Expected Value/Observation |
| Overall Yield | 55-75% |
| Diastereomeric Ratio | ~1:1 to 1:3 (cis:trans), separable by chromatography |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.6-4.9 (m, 1H, H-5), ~3.5-3.8 (m, 1H, H-3), ~2.2-2.8 (m, 2H, H-4), ~1.4-1.6 (d, 3H, 5-CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -70 to -75 (d, 3F, CF₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~170 (C=O), ~124 (q, CF₃), ~75 (C-5), ~45 (q, C-3), ~30 (C-4), ~20 (CH₃) |
| IR (thin film, cm⁻¹) | ~1785 (C=O, lactone), ~1100-1250 (C-F stretch) |
Note: Exact chemical shifts (δ) will vary between diastereomers.
Synthetic Strategy II: Asymmetric Michael Addition Approach (Conceptual)
For applications requiring enantiomerically pure material, an asymmetric synthesis is necessary. One powerful strategy involves the organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated acceptor. While a direct protocol for the target molecule is not prominent in the literature, a plausible and modern approach can be designed based on established principles of asymmetric catalysis.[8]
This conceptual pathway involves the addition of a nitromethane equivalent (as a pronucleophile) to a 5-substituted-α,β-unsaturated ester, followed by functional group transformations to construct the lactone ring.
Proposed Synthetic Pathway
Caption: Proposed workflow for asymmetric synthesis.
Discussion of Key Steps & Protocol Considerations
-
Step 1: Asymmetric Michael Addition: The crucial stereochemistry-defining step is the conjugate addition of nitromethane to an electrophile like ethyl 2-(trifluoromethyl)crotonate. Chiral bifunctional catalysts, such as thioureas or squaramides derived from Cinchona alkaloids, are known to effectively catalyze such reactions with high enantioselectivity (often >90% ee).[9]
-
Protocol Consideration: The reaction would be run at low temperatures (-20 °C to RT) in a non-polar solvent like toluene or dichloromethane with a catalyst loading of 1-10 mol%. The success hinges on the catalyst's ability to simultaneously activate the electrophile (via hydrogen bonding) and the nucleophile (as a Brønsted base).
-
-
Step 2: Nef Reaction: The nitro group in the Michael adduct is a masked carbonyl. It can be converted to a ketone via the Nef reaction. Modern, milder conditions using reagents like potassium permanganate on a solid support or ozonolysis followed by a reductive workup would be preferable to harsh classical conditions to avoid epimerization of the newly formed stereocenter.
-
Step 3: Reduction and Lactonization: The final step involves the reduction of the ketone to a secondary alcohol. A simple reducing agent like sodium borohydride (NaBH₄) would likely suffice. The resulting γ-hydroxy ester would be unstable and is expected to spontaneously cyclize under the reaction or workup conditions to form the desired lactone. The stereochemical outcome of the reduction would determine the final cis/trans ratio, but since the C-3 stereocenter is already set, this would yield two separable, enantioenriched diastereomers.
Safety & Handling
-
Trifluoromethylated Reagents: Many organofluorine compounds are volatile and should be handled in a well-ventilated fume hood.
-
Acetaldehyde: Is highly volatile and flammable with a low boiling point. It should be handled with care in a cooled apparatus.
-
Organozinc Reagents: While less pyrophoric than Grignard reagents, they are moisture-sensitive. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Standard PPE: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of this compound derivatives can be successfully achieved through multiple synthetic routes. The Reformatsky reaction offers a reliable and direct method for accessing these compounds, providing a mixture of diastereomers that can be separated and characterized. For applications demanding high stereopurity, an asymmetric approach based on organocatalyzed Michael addition presents a state-of-the-art, albeit more complex, strategy. The protocols and insights provided herein serve as a robust starting point for researchers to produce these valuable chemical entities for further investigation in drug discovery and development programs.
References
-
Masusai, C., Soorukram, D., Kuhakarn, C., Tuchinda, P., Pakawatchai, C., Saithong, S., Reutrakul, V., & Pohmakotr, M. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. Organic & Biomolecular Chemistry, 11(38), 6650–6658. [Link]
-
N/A. (n.d.). Reformatsky Reaction. Cambridge University Press. [Link]
-
Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Bar, R., & Tria, G. (2021). Synthesis of 5‐[(Pentafluorosulfanyl)methyl]‐γ‐butyrolactones via a Silver‐Promoted Intramolecular Cyclization Reaction. ChemistryOpen, 10(1), 10-13. [Link]
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N/A. (2021). Reformatsky reaction. L.S.College, Muzaffarpur. [Link]
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Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
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Ishikawa, T., & Arimitsu, S. (2022). Diastereoselective synthesis of γ,γ-disubstituted β-hydroxy α,α-difluoro-γ-butyrolactones. Journal of Fluorine Chemistry, 261-262, 110028. [Link]
-
O'Malley, S. J., & Rovis, T. (2014). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters, 16(18), 4774–4777. [Link]
-
Wang, Y., et al. (2019). Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. The Journal of Organic Chemistry, 84(3), 1593-1604. [Link]
-
N/A. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. National Institutes of Health. [Link]
-
Szabó, K. J., et al. (2022). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Angewandte Chemie International Edition, 61(1). [Link]
-
Bravo, P., et al. (1995). The synthesis of (R)-γ-phenyl-γ-(trifluoromethyl)-butyrolactone and (2R,3S)-1,1,1-trifluoro-2-methoxy-2-phenyl-3,4-epoxybutane in homochiral forms. Tetrahedron: Asymmetry, 6(5), 1091-1094. [Link]
-
Lee, C.-C., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 285. [Link]
-
Wang, Y., et al. (2018). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Angewandte Chemie International Edition, 57(8), 2233-2237. [Link]
-
Sosnovskikh, V. Y., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(22), 8056. [Link]
-
Sharma, P., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2111. [Link]
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Coulembier, O., et al. (2021). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry, 23(1), 446-455. [Link]
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Rhodium.ws. (n.d.). References for the synthesis of gamma-butyrolactone from tetrahydrofuran (THF). [Link]
-
Wang, Y. (2009). Synthesis of natural products by intramolecular Michael addition. Nanyang Technological University. [Link]
-
Wikipedia contributors. (2023). Trifluoromethylation. In Wikipedia, The Free Encyclopedia. [Link]
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N/A. (n.d.). A New Method for Enol Lactone Synthesis by a Michael Addition/Cyclization Sequence. ResearchGate. [Link]
-
Neyyappadath, R. M., et al. (2017). 6-exo-trig Michael addition-lactonizations for catalytic enantioselective chromenone synthesis. Chemical Communications, 53(17), 2555-2558. [Link]
-
Pedrosa, R., et al. (2020). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 25(17), 3959. [Link]
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Application Notes & Protocols: Investigating the Enzymatic Activity of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Bio-transformative Potential of a Novel Fluorinated Lactone
The introduction of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 5-Methyl-3-(trifluoromethyl)oxolan-2-one is a novel γ-lactone that incorporates this influential functional group. Lactones, being cyclic esters, are susceptible to enzymatic hydrolysis by a class of enzymes known as lactonases or esterases, which play critical roles in various physiological processes.[4][5] The study of the enzymatic activity of this compound is therefore of significant interest for potential therapeutic applications, including as a pro-drug that is activated by specific enzymes in the body.
This guide provides a comprehensive framework for the systematic investigation of the enzymatic activity of this compound. We will detail the necessary steps from initial enzyme screening to in-depth kinetic characterization, offering both the "how" and the "why" behind each experimental choice.
Part 1: Strategic Approach to Enzyme Selection and Initial Screening
Given the novelty of this compound, the first step is to identify candidate enzymes that are likely to catalyze its hydrolysis. The lactone ring is the primary site of enzymatic action. Therefore, our search should focus on hydrolases, particularly those with known activity towards lactones and other esters.
Rationale for Candidate Enzyme Selection:
-
Lipases: These enzymes have demonstrated broad substrate specificity and are known to catalyze the ring-opening polymerization and hydrolysis of various lactones.[6][7][8] Lipases from Candida antarctica (Lipase B, CalB), Pseudomonas fluorescens, and porcine pancreas are excellent starting points due to their commercial availability and well-characterized activities.[7]
-
Esterases: This broad class of enzymes is responsible for the hydrolysis of ester bonds. Carboxylesterases, found in high concentrations in the liver and plasma, are particularly relevant for drug metabolism and are a logical choice for screening.
-
Paraoxonases (PONs): Human paraoxonase 1 (PON1) is a promiscuous enzyme known to hydrolyze a wide array of lactones. Its involvement in drug metabolism makes it a high-priority candidate.
-
Zearalenone Lactone Hydrolases (ZHDs): While specific to zearalenone and its derivatives, these enzymes are specialists in lactone ring opening and could show unexpected cross-reactivity.[9]
Experimental Workflow for Initial Enzyme Screening:
The initial screening aims to identify which of the candidate enzymes exhibit any activity towards this compound. A straightforward approach is to monitor the disappearance of the substrate or the appearance of the hydrolyzed product.
Caption: Workflow for initial screening of candidate enzymes.
Protocol 1: High-Throughput Screening for Lactone Hydrolysis
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Reconstitute or dilute candidate enzymes in their respective recommended buffers to a working concentration (e.g., 1 mg/mL).
-
-
Assay Setup (96-well plate format):
-
In each well, add 90 µL of the appropriate enzyme buffer.
-
Add 5 µL of the enzyme solution to the test wells. For negative controls, add 5 µL of buffer.
-
To initiate the reaction, add 5 µL of the substrate stock solution to all wells (final substrate concentration: 0.5 mM).
-
-
Incubation:
-
Incubate the plate at a physiologically relevant temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining substrate and the formation of the hydrolyzed product.[4]
-
Part 2: In-depth Kinetic Characterization of "Hit" Enzymes
Once one or more enzymes have been identified as active towards this compound, the next step is to characterize the kinetics of the interaction. This involves determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[10][11][12]
Understanding Enzyme Kinetics:
Enzyme kinetics provides a quantitative measure of an enzyme's affinity for its substrate (Km) and its catalytic efficiency (Vmax and kcat). A low Km value indicates a high affinity of the enzyme for the substrate.[10][13]
Experimental Design for Kinetic Analysis:
To determine Km and Vmax, the initial reaction rate is measured at various substrate concentrations while keeping the enzyme concentration constant.[13][14]
Caption: Workflow for determining enzyme kinetic parameters.
Protocol 2: Spectrophotometric Assay for Continuous Monitoring of Lactone Hydrolysis
This protocol utilizes a pH indicator to continuously monitor the production of the carboxylic acid resulting from lactone hydrolysis. The acidification of the medium leads to a change in the absorbance of the pH indicator.[15]
-
Assay Buffer Preparation:
-
Prepare a weakly buffered solution (e.g., 2.5 mM Bicine, pH 8.3) containing a pH indicator such as cresol purple (0.25 mM).[15] The initial pH should be set to a value where the enzyme is active and the indicator shows a strong absorbance change upon acidification.
-
-
Determination of Linear Range:
-
Before kinetic measurements, establish the linear range of the assay by measuring the reaction progress over time at a fixed substrate and enzyme concentration. The subsequent kinetic measurements should be performed within this linear phase.[13]
-
-
Kinetic Measurements:
-
In a cuvette, mix the assay buffer with the desired concentration of this compound.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at the wavelength of maximum absorbance change for the pH indicator (e.g., 577 nm for cresol purple).
-
Initiate the reaction by adding a small, fixed amount of the "hit" enzyme.
-
Continuously monitor the change in absorbance over time. The initial velocity (v₀) is the initial slope of the absorbance versus time curve.
-
Repeat this procedure for a range of substrate concentrations (typically 0.2 to 5 times the estimated Km).[13]
-
-
Data Analysis:
-
Convert the change in absorbance per unit time to the rate of product formation using a standard curve of the hydrolyzed product.
-
Plot the initial velocity (v₀) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[10] Alternatively, use a Lineweaver-Burk plot (1/v₀ vs 1/[S]).[10]
-
Data Presentation: Hypothetical Kinetic Parameters
The results of the kinetic analysis should be summarized in a clear and concise table.
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Candida antarctica Lipase B | 150 | 25 | 12.5 | 8.3 x 10⁴ |
| Porcine Pancreatic Lipase | 450 | 10 | 5.0 | 1.1 x 10⁴ |
| Human Carboxylesterase 1 | 75 | 40 | 20.0 | 2.7 x 10⁵ |
| Human Paraoxonase 1 | 200 | 18 | 9.0 | 4.5 x 10⁴ |
Note: The data presented in this table is purely hypothetical and for illustrative purposes.
Part 3: Mechanistic Insights and The Role of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing substituent, which can influence the reactivity of the adjacent carbonyl group in the lactone ring, potentially making it more susceptible to nucleophilic attack by the enzyme's active site.[1][2] Further investigations could involve synthesizing and testing analogs of this compound with different substituents at the 3-position to probe the electronic and steric effects on enzymatic activity.
The presence of the CF3 group can also impact the binding of the substrate within the enzyme's active site.[16] Molecular docking studies could be employed to predict the binding mode of the substrate and identify key interactions with amino acid residues in the active site.
Conclusion
This application note provides a structured and scientifically grounded approach to investigating the enzymatic activity of the novel compound this compound. By following the outlined protocols for enzyme screening and kinetic characterization, researchers can effectively identify and quantify the enzymatic hydrolysis of this fluorinated lactone. The insights gained from these studies will be invaluable for understanding its metabolic fate and exploring its potential as a targeted therapeutic agent.
References
- Modeling enzymatic kinetic pathways for ring-opening lactone polymeriz
- Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects.
- Enzymatic Ring-Opening Polymerization of Lactones to Polyesters by Lipase Catalyst: Unusually High Reactivity of Macrolides. Bulletin of the Chemical Society of Japan.
- Identifying lactone hydrolysis in pharmaceuticals.
- Enzymatic Ring‐Opening Polymerization of Lactones: Traditional Approaches and Alternative Strategies.
- Modeling Enzymatic Kinetic Pathways for Ring-Opening Lactone Polymerization.
- Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization.
- Measuring Lactase Enzymatic Activity in the Teaching Lab. PubMed Central.
- Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus. PubMed Central.
- Lactone - Wikipedia. Wikipedia.
- Trifluoromethyl
- How To Determine Enzyme Kinetic Parameters? - Chemistry For Everyone. YouTube.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Basics of Enzym
- Enhancing the activity of zearalenone lactone hydrolase toward the more toxic α-zearalanol via a single-point mutation.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Enzyme kinetics - Wikipedia. Wikipedia.
- Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. Chempur.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego.
- An introduction to enzyme kinetics. Khan Academy.
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. PubMed.
- A novel synthetic derivative of quercetin, 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin, inhibits bladder cancer growth by targeting the AMPK/mTOR signaling p
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Welcome to the technical support center for the synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving issues encountered during the synthesis of this valuable trifluoromethylated lactone.
I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented with a description of the symptom, a discussion of potential underlying causes, and a set of actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected, or no product is observed.
Potential Causes:
-
Inefficient Lactonization: The intramolecular cyclization of the precursor hydroxy acid or its derivative is a critical step. This process can be hampered by unfavorable reaction kinetics, steric hindrance, or the use of an inappropriate catalyst or reaction conditions.[1][2]
-
Starting Material Degradation: The trifluoromethyl group can influence the stability of adjacent functional groups. The starting materials may be susceptible to decomposition under the reaction conditions.
-
Side Reactions: The presence of reactive intermediates can lead to the formation of unwanted byproducts, consuming the starting material and reducing the yield of the desired lactone.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of the catalyst.
-
Product Loss During Workup: The target molecule may be lost during the extraction or purification steps. This can be due to its solubility in the aqueous phase, volatility, or decomposition on the chromatography stationary phase.[3]
Suggested Solutions:
-
Optimize Lactonization Conditions:
-
Catalyst Screening: If using a catalyst-mediated cyclization, screen different Lewis or Brønsted acids to find the most effective one. For instance, some trifluoromethylated lactones are synthesized using Lewis acid catalysis.[4]
-
Temperature Adjustment: Gradually increase the reaction temperature to overcome the activation energy barrier for cyclization. Monitor the reaction closely for any signs of decomposition.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are often suitable for lactonization reactions.
-
-
Verify Starting Material Quality:
-
Ensure the purity of the starting materials through appropriate analytical techniques (e.g., NMR, GC-MS).
-
Store starting materials under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
-
-
Minimize Side Reactions:
-
Control Stoichiometry: Use precise stoichiometry of reagents to avoid excess reactants that could lead to side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted reactions with atmospheric components.
-
-
Ensure Reaction Completion:
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
Extended Reaction Time: If the reaction appears to have stalled, consider extending the reaction time.
-
-
Improve Workup and Purification:
-
Aqueous Phase Analysis: If the product is suspected to be water-soluble, analyze the aqueous layer from the extraction to check for its presence.[3]
-
Gentle Purification: Use a less harsh purification method, such as flash column chromatography with a carefully selected solvent system, to minimize product decomposition.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Significant Impurities
Symptom: Analysis of the crude reaction mixture (e.g., by NMR or GC-MS) shows the presence of one or more significant impurities alongside the desired product.
Potential Causes:
-
Oligomerization/Polymerization: The hydroxy acid precursor can undergo intermolecular esterification to form linear oligomers or polymers instead of the desired intramolecular cyclization.
-
Decarboxylation: Under harsh thermal conditions, the carboxylic acid functionality may be lost through decarboxylation.
-
Rearrangement Reactions: The carbocation or other reactive intermediates formed during the reaction may undergo rearrangements to form constitutional isomers. The Claisen rearrangement is a known method for synthesizing related β-trifluoromethyl-γ-butyrolactones.[5]
-
Epimerization: If the starting material is chiral, the stereocenter(s) may be susceptible to epimerization under acidic or basic conditions, leading to diastereomeric impurities.
Suggested Solutions:
-
Promote Intramolecular Cyclization:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Controlled Addition: Add the starting material slowly to the reaction mixture to maintain a low concentration.
-
-
Modify Reaction Conditions:
-
Lower Temperature: If side reactions are suspected to be caused by high temperatures, try running the reaction at a lower temperature for a longer period.
-
Alternative Catalysts: Some catalysts may be more selective for the desired transformation. Researching catalysts used for similar trifluoromethylated compounds can provide valuable insights.[6]
-
-
Purification Strategy:
-
Chromatography: Develop an effective column chromatography method to separate the desired product from the impurities.
-
Recrystallization/Distillation: If the product is a solid, recrystallization may be an effective purification method. For liquid products, distillation under reduced pressure can be employed.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of β-trifluoromethyl-γ-lactones like this compound often involves the cyclization of a suitable precursor. Common strategies include:
-
Halolactonization: The reaction of an unsaturated carboxylic acid with a halogen source and a trifluoromethylating agent.
-
From Hydroxy Acids: The direct acid-catalyzed cyclization of a 4-hydroxy-3-(trifluoromethyl)pentanoic acid.
-
Rearrangement Reactions: The Claisen rearrangement of specific allylic alcohols can yield β-trifluoromethyl γ,δ-ethylenic esters, which can then be converted to the target lactone.[5]
-
Catalytic Cycloaddition: N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions between ketenes and trifluoromethyl ketones have been reported for the synthesis of β-trifluoromethyl-β-lactones.[7][8]
Q2: How does the trifluoromethyl group affect the reaction?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which can have several effects on the reaction:
-
Increased Acidity: It increases the acidity of nearby protons, which can influence enolate formation and other base-mediated reactions.
-
Carbonyl Reactivity: It can affect the electrophilicity of a nearby carbonyl group.
-
Steric Hindrance: The CF3 group is sterically demanding, which can influence the approach of reagents and the stereochemical outcome of the reaction.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3: A combination of techniques is recommended:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of starting material, product, and byproducts, as well as their mass-to-charge ratios.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: To confirm the presence of the lactone carbonyl group (typically around 1770-1800 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.
-
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes, several safety precautions should be taken:
-
Trifluoromethylating Agents: Many trifluoromethylating reagents are toxic and/or corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Buildup: Some reactions may generate gaseous byproducts, leading to pressure buildup in a sealed vessel. Ensure that the reaction is properly vented.
-
Exothermic Reactions: Some steps may be exothermic. The reaction temperature should be carefully controlled, and a cooling bath should be readily available.
III. Experimental Protocols
General Protocol for Lactonization of a Hydroxy Acid Precursor
This is a generalized protocol and may require optimization for the specific substrate.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-hydroxy-3-(trifluoromethyl)pentanoic acid (1 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
References
-
Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901. Available from: [Link]
-
Jiang, B., et al. (2019). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. National Institutes of Health. Available from: [Link]
-
Barman, S., & Jana, T. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available from: [Link]
-
Wang, F., et al. (2015). Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones. Organic & Biomolecular Chemistry, 13(24), 6749-6752. Available from: [Link]
-
Wang, X. N., et al. (2009). Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions. PubMed. Available from: [Link]
-
Wang, X. N., et al. (2009). NHC-Catalyzed Enantioselective Synthesis of β-Trifluoromethyl-β-lactones. Sci-Hub. Available from: [Link]
-
Romo, D., et al. (2018). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. National Center for Biotechnology Information. Available from: [Link]
-
León, T., et al. (2022). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. National Center for Biotechnology Information. Available from: [Link]
-
Wang, X. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. SciSpace. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Available from: [Link]
-
MOLBASE. (n.d.). This compound price & availability. Available from: [Link]
-
Lopes, J. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-025. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Available from: [Link]
-
Yu, J. Q., et al. (2018). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 556(7701), 345-349. Available from: [Link]
-
LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. Available from: [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]
Sources
- 1. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 2. Lactone synthesis [organic-chemistry.org]
- 3. How To [chem.rochester.edu]
- 4. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 5. Sci-Hub. Preparation of β-Trifluoromethyl-γ-butyrolactones via Claisen Rearrangement / Synthesis, 1994 [sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
Technical Support Center: Synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Welcome to the technical support center for the synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated lactone. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific experimental issues, grounded in mechanistic principles and supported by literature precedents.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield - The Reformatsky Reaction Fails to Initiate.
Question: I am attempting to synthesize the β-hydroxy ester precursor to this compound via a Reformatsky reaction between 1,1,1-trifluoroacetone and ethyl 2-bromoacetate with zinc dust, but the reaction is not starting. What are the common causes for initiation failure?
Answer: The Reformatsky reaction, which forms an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc, is highly sensitive to the quality and activation of the zinc metal.[1][2] Failure to initiate is almost always traced back to the zinc surface.
Core Causality: The reaction involves the oxidative addition of the zinc metal into the carbon-halogen bond of the α-halo ester.[2] This can only occur on a clean, unoxidized zinc surface. Commercially available zinc dust is often coated with a passivating layer of zinc oxide (ZnO), which prevents the reaction.
Troubleshooting Protocol:
-
Zinc Activation: The most critical step is the activation of zinc. Several methods can be employed:
-
Acid Wash: Briefly wash the zinc dust with dilute HCl (e.g., 1-2 M) to etch away the oxide layer. This should be followed by sequential rinsing with deionized water, ethanol, and finally diethyl ether or THF, before drying thoroughly under vacuum. The activated zinc should be used immediately.
-
Mechanical Activation: Grinding the zinc dust in a mortar and pestle can expose fresh surfaces.
-
Chemical Activation: Using reagents like iodine (a small crystal), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) can help activate the zinc in situ. These reagents react with the zinc surface to generate reactive zinc halides.
-
-
Anhydrous Conditions: The organozinc intermediate is sensitive to moisture.[3] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents must be rigorously dried.
-
Initiation Aids: Gentle heating is often required to initiate the reaction. If it doesn't start at room temperature, warming the flask gently with a heat gun or in a warm water bath can be effective. The appearance of turbidity or a slight exotherm indicates successful initiation.
Issue 2: Prominent Formation of a Dehydrated Byproduct, an α,β-Unsaturated Ester.
Question: My reaction produces the desired β-hydroxy ester, but a significant amount of the corresponding α,β-unsaturated ester is also formed, which complicates purification and reduces the yield of the target lactone. How can I prevent this dehydration side reaction?
Answer: The formation of the α,β-unsaturated ester is a common side reaction in the Reformatsky reaction, typically occurring during acidic workup or if the reaction temperature is too high. The β-hydroxy group is prone to elimination, especially when adjacent to the electron-withdrawing trifluoromethyl group.
Mechanistic Insight: The elimination is an acid-catalyzed (E1) or base-catalyzed (E1cB) dehydration process. The acidity of the α-proton is increased by the ester group, and the stability of the resulting conjugated system drives the reaction forward.
Workflow for Minimizing Dehydration:
Caption: Troubleshooting workflow for dehydration side reaction.
Recommended Protocol Adjustments:
-
Quenching: Instead of quenching the reaction with strong mineral acids, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered workup maintains a mildly acidic pH, which is sufficient to hydrolyze the zinc alkoxide without promoting vigorous dehydration.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. While some protocols use refluxing benzene or toluene, refluxing THF is often sufficient and provides better temperature control.
-
Purification: If dehydration products still form, they can often be separated by column chromatography on silica gel. The less polar unsaturated ester will typically elute before the more polar β-hydroxy ester.
Issue 3: Lactone Ring-Opening (Hydrolysis) During Synthesis or Purification.
Question: I have successfully synthesized the this compound, but I am losing significant amounts of product during workup or purification. I suspect the lactone is hydrolyzing. Why is this happening and how can I prevent it?
Answer: The trifluoromethyl group is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the lactone's carbonyl carbon. This makes the lactone highly susceptible to nucleophilic attack, particularly by hydroxide or other nucleophiles, leading to ring-opening hydrolysis.[4][5][6] This is a critical stability issue for trifluoromethyl-substituted carbonyl compounds.[7]
Mechanistic Pathway of Hydrolysis:
Caption: Base- or acid-catalyzed hydrolysis of the lactone ring.
Preventative Measures:
-
Avoid Strong Bases: Do not use strong basic conditions (e.g., NaOH, KOH) during workup. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and perform the extraction quickly at low temperatures.
-
pH Control in Chromatography: When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. This can sometimes catalyze ring-opening. If instability is observed, consider using deactivated (neutral) silica gel or pre-treating the silica by slurrying it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%).
-
Aqueous Extractions: Minimize contact time with aqueous layers during extractions. Perform washes quickly and proceed immediately to the drying and solvent removal steps.
Issue 4: Poor Diastereoselectivity in the Final Lactone.
Question: My final product is a mixture of diastereomers (cis and trans), and the ratio is poor. How can I improve the diastereoselectivity of the synthesis?
Answer: The stereochemistry of the final lactone is determined during the initial C-C bond formation (the Reformatsky step) and can be influenced by subsequent epimerization. The relative orientation of the methyl group at C5 and the trifluoromethyl group at C3 is critical. Improving diastereoselectivity requires careful control of the reaction conditions.[8][9]
Factors Influencing Diastereoselectivity:
| Parameter | Condition for Higher Selectivity | Rationale |
| Solvent | Less polar, coordinating solvents (e.g., Toluene, THF) | Influences the geometry and solvation of the Zimmerman-Traxler-like transition state.[2] |
| Temperature | Low temperatures (-78 °C to 0 °C) | Favors the thermodynamically more stable transition state, leading to one major diastereomer. Reduces thermal energy that could overcome the small energy difference between transition states. |
| Reagent | Bulky α-halo esters (e.g., tert-butyl bromoacetate) | Steric hindrance can favor a specific approach of the enolate to the ketone, enhancing selectivity. |
| Additives | Lewis acids (e.g., TiCl₄, ZnCl₂) | Can pre-complex with the ketone, creating a more rigid transition state and improving facial selectivity. |
Potential for Epimerization: The proton at the C3 position (alpha to the carbonyl) is acidic due to the influence of both the carbonyl and the trifluoromethyl group. Under certain basic or acidic conditions, this proton can be removed and re-added, leading to epimerization and scrambling of the desired stereocenter.[10]
Recommendations:
-
Optimize the Reformatsky Reaction:
-
Perform the reaction at low temperatures (e.g., initiate at room temperature, then cool to 0 °C or lower for the addition of the ketone).
-
Screen different solvents like THF, toluene, and diethyl ether.
-
-
Avoid Epimerization Conditions:
-
Use the mild workup and purification conditions described in Issue 3 to avoid both acidic and basic environments that could facilitate epimerization.
-
Analyze the diastereomeric ratio immediately after the Reformatsky step and after lactonization to pinpoint where selectivity is being lost.
-
Detailed Protocol: Diastereoselective Synthesis of the β-Hydroxy Ester Precursor
This protocol is optimized to minimize common side reactions.
Materials:
-
Zinc dust, activated (<10 micron)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Ethyl 2-bromoacetate
-
1,1,1-Trifluoroacetone
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Zinc Activation: To the flask, add activated zinc dust (1.2 equivalents) and a single crystal of iodine.
-
Reagent Addition: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl 2-bromoacetate (1.1 equivalents) and 1,1,1-trifluoroacetone (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension. Gently warm the flask with a heat gun until the iodine color fades and the solution becomes cloudy, indicating initiation.
-
Reaction: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC analysis shows consumption of the trifluoroacetone.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-hydroxy ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Xiao-Na Wang, et al. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Organic Letters. Available at: [Link]
-
Koval, V., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules. Available at: [Link]
-
Gutiérrez-García, D., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Khoury, S., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Weizmann Institute of Science. Available at: [Link]
-
Wang, X.-N. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. SciSpace. Available at: [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]
-
Ghorai, M. K., et al. (2018). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Communications. Available at: [Link]
-
Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (n.d.). Reformatsky Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]
-
Lardi, G., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Image]. Available at: [Link]
-
Cushman, M., et al. (2001). Investigation of the Binding of Epimer A of the Covalent Hydrate of 6,7-Bis(trifluoromethyl)-8-D-ribityllumazine to a Recombinant F22W Mutant of Bacillus subtilis Lumazine Synthase by 15N{19F} REDOR NMR. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. food-chemistry.com [food-chemistry.com]
Technical Support Center: Purification of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Methyl-3-(trifluoromethyl)oxolan-2-one. Given the compound's structural features—a γ-lactone ring, a trifluoromethyl group, and at least two stereocenters—its purification presents unique challenges that require careful consideration of methodology.
Core Purification Workflow
The purification of this compound typically follows a multi-step process designed to remove impurities ranging from starting materials and reagents to reaction byproducts and stereoisomers. A generalized workflow is presented below.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Poor or No Separation of Diastereomers During Flash Chromatography
Question: My crude NMR shows a mixture of diastereomers of this compound, but they co-elute during flash chromatography on silica gel. How can I resolve them?
-
Potential Causes:
-
Insufficient Selectivity: Standard silica gel may not have enough resolving power to separate diastereomers with very similar polarities. The trifluoromethyl and methyl groups may not create a sufficient difference in interaction with the stationary phase.
-
Inappropriate Solvent System: The chosen mobile phase may not be optimized to exploit the subtle differences in the diastereomers' polarity.
-
-
Recommended Solutions:
-
Systematic TLC Analysis: Before scaling to a column, screen a wide range of solvent systems using Thin Layer Chromatography (TLC). Test solvent mixtures with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). The goal is to maximize the difference in retention factor (ΔRf) between the spots.
-
Employ a Less Polar, More Selective Mobile Phase: Often, reducing the polarity of the eluent and running the column slower can improve the separation of closely related compounds.[1][2]
-
Consider Alternative Stationary Phases: If silica gel fails, other stationary phases may offer different selectivities. Options include:
-
Alumina (neutral or basic): Can provide different selectivity but be mindful of the lactone's stability.
-
Reverse-Phase Silica (C18): Separation is based on hydrophobicity. A mobile phase of water/acetonitrile or water/methanol would be used. This can be very effective for separating diastereomers.[3][4]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC on either normal or reverse-phase columns offers significantly higher resolving power than flash chromatography.[5][6]
-
Problem 2: Product Degradation or Low Recovery from Silica Gel Column
Question: After running a silica gel column, my yield of this compound is very low, and I see new, more polar spots on the TLC plate. What is happening?
-
Potential Causes:
-
Lactone Ring Hydrolysis: Silica gel is inherently acidic and can catalyze the hydrolysis of the γ-lactone ring, especially when using protic solvents like methanol in the mobile phase.[7][8] This opens the ring to form the corresponding hydroxy-carboxylic acid, which is highly polar and will stick to the silica.
-
Prolonged Contact Time: The longer the compound remains on the acidic silica gel, the greater the chance of degradation.[4]
-
-
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a neutral base, such as triethylamine (~0.1-1% v/v), in your non-polar solvent before packing the column.
-
Use Buffered Mobile Phase: Adding a small amount of a buffer or a neutral modifier to the mobile phase can help maintain a neutral pH.
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the run time.[2] Avoid letting the column run dry or sit for extended periods.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina or reverse-phase C18 silica, which are less likely to cause acid-catalyzed degradation.
-
Problem 3: Compound Fails to Crystallize or "Oils Out"
Question: I have a chromatographically pure fraction of my product, but I cannot get it to crystallize from any solvent system. It either remains an oil or separates as a liquid phase.
-
Potential Causes:
-
Residual Impurities: Even small amounts of impurities (like the other diastereomer) can inhibit the formation of a crystal lattice.[9]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or its melting point might be lower than the boiling point of the solvent.[9]
-
Intrinsic Properties: Some compounds, particularly those with fluorinated groups, can have low melting points or exist as stable oils at room temperature.[10]
-
-
Recommended Solutions:
-
Ensure High Purity: Confirm the purity of the material by a high-resolution technique like HPLC or high-field NMR. If impurities are present, an additional chromatographic step may be necessary.
-
Systematic Solvent Screening: Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.[11] Common solvent pairs like hexane/ethyl acetate or dichloromethane/pentane are often effective.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution-air interface to create nucleation sites.[9]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.
-
-
If Oiling Out Occurs: Try re-dissolving the oil in a minimal amount of a lower-boiling point solvent and then proceed with slow cooling or the addition of an anti-solvent.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for flash chromatography of this compound?
A1: Based on its structure (a polar lactone with a lipophilic trifluoromethyl group), a medium-polarity solvent system is a good starting point. A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 50% ethyl acetate) is a standard choice for initial screening on silica gel.[12][13] Always perform a TLC analysis first to determine the optimal starting and ending concentrations.
| Solvent System (v/v) | Polarity | Typical Application |
| 10-40% Ethyl Acetate / Hexane | Medium | Good starting point for lactones of this type. |
| 1-5% Methanol / Dichloromethane | High | For more polar compounds or to elute from baseline.[1] |
| 50-80% Acetonitrile / Water | Reverse-Phase | For C18 columns, offers different selectivity. |
Q2: My product is a mixture of four stereoisomers. How can I separate them?
A2: Separating a mixture of enantiomers and diastereomers requires a multi-step approach.
-
Separate Diastereomers First: Diastereomers have different physical properties and can be separated using standard achiral chromatography (flash chromatography or HPLC) or crystallization, as they will have different solubilities.[5][14]
-
Resolve Enantiomers: Once you have isolated the diastereomeric pairs (e.g., (3R,5R)/(3S,5S) pair and (3R,5S)/(3S,5R) pair), you must use a chiral technique to separate the enantiomers. Chiral HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most common and effective method.[15][16][17] Common CSPs include polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and protein-based columns.[18]
Caption: Decision workflow for separating four stereoisomers.
Q3: Are there any special handling precautions for this compound?
A3: While specific toxicity data is limited, compounds containing trifluoromethyl groups and lactone moieties should be handled with care. Assume the compound is biologically active and potentially toxic. Always use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is required for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure, connectivity, and can indicate the ratio of diastereomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
HPLC/LC-MS: Assesses purity by detecting trace impurities. Using a diode array detector can help identify impurities that may not be visible by other methods.
-
Chiral HPLC: Determines the enantiomeric excess (ee) of the final product after resolution.[15]
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Restek. A Systematic Approach to GC Troubleshooting. [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]
-
ResearchGate. Functionalized silica gel enzymatic activities and durability. [Link]
-
ResearchGate. Functionalized silica gel enzymatic activities and durability. (A)... | Download Scientific Diagram. [Link]
-
Hili, R., & Yudin, A. K. (2006). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Journal of the American Chemical Society, 128(46), 14772–14773. [Link]
-
ResearchGate. How can we separate diastereomers of larger organic moiety?. [Link]
-
da Silva, A. C., et al. (2022). Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities. Molecules, 27(15), 4983. [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2099. [Link]
-
Wikipedia. Diastereomeric recrystallization. [Link]
- Google Patents. Post process purification for gamma-butyrolactone production.
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]
-
Royal Society of Chemistry. (2025). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. [Link]
-
ResearchGate. (PDF) Silica Gel in Organic Synthesis. [Link]
-
Wikipedia. γ-Butyrolactone. [Link]
-
ACS Macro Letters. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
MDPI. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]
-
PubMed. Purification and structural determination of SCB1, a gamma-butyrolactone that elicits antibiotic production in Streptomyces coelicolor A3(2). [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
YouTube. (2024). What is Chiral Column in HPLC ?. [Link]
-
MDPI. (2021). Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater. [Link]
-
University of Cambridge. Supporting Information for "Organocatalytic enantioselective trifluoromethylthiolation of β-keto esters". [Link]
-
Ibrahim, R. K., Latchinian, L., & Brisson, L. (1999). Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria. Plant Physiology, 119(1), 249–258. [Link]
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
PubMed. Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions. [Link]
-
ACS Publications. Journal of Medicinal Chemistry. [Link]
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- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of Lactones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the trifluoromethylation of lactones. The introduction of the trifluoromethyl (CF₃) group is a transformative strategy in medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to molecules.[1][2] Lactones, being prevalent structural motifs in natural products and pharmaceuticals, are key targets for this modification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific, common issues encountered during the trifluoromethylation of lactones. Each answer provides a causal explanation and a logical sequence of steps to resolve the problem.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent challenge stemming from multiple potential sources. A systematic approach to diagnosis is crucial.[3][4]
A1: Your investigation should be structured around three key areas: Reagents & Substrate, Reaction Conditions, and Workup/Purification.
1. Reagents & Substrate Integrity:
-
Enolate Formation Issues: The reaction hinges on the efficient formation of a lactone enolate.
-
Base Selection: The choice of base is critical. For activated lactones (e.g., α-acyl lactones), weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[5] For less activated lactones, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are required to ensure complete deprotonation.
-
Base Quality & Stoichiometry: Ensure your base is not old or degraded. Use a fresh bottle or titrate it if necessary. An insufficient amount of base will lead to incomplete enolate formation and unreacted starting material.
-
-
Trifluoromethylating Agent Stability:
-
Electrophilic reagents like Umemoto's or Togni's reagents are generally bench-stable solids but can degrade with improper storage.[6][7] Store them in a desiccator, protected from light and moisture.
-
The reactivity of these agents can vary. For instance, some Umemoto reagents are more powerful than Togni reagents for certain substrates.[6]
-
-
Solvent Purity: Solvents must be anhydrous. The presence of water will quench the enolate and hydrolyze some trifluoromethylating agents. Use freshly distilled or commercially available anhydrous solvents. Coordinating solvents like THF or DMF are often preferred, but avoid those with acidic protons.[8]
2. Reaction Conditions:
-
Temperature Control: This is one of the most critical parameters.
-
Enolate Formation: Deprotonation is often performed at 0 °C or room temperature.
-
CF₃ Addition: The addition of the electrophilic CF₃ reagent is typically conducted at low temperatures (e.g., -78 °C to -45 °C) and then allowed to warm slowly. Adding the reagent at a higher temperature can lead to side reactions and decomposition.
-
-
Reaction Time & Monitoring: Reactions may stall or, conversely, product may decompose over time. Monitor the reaction's progress by TLC, GC-MS, or ¹⁹F NMR to determine the optimal endpoint and avoid product degradation.[3]
3. Workup & Purification Losses:
-
Quenching: Quench the reaction carefully at low temperature, typically with saturated aqueous NH₄Cl or water.[9] An aggressive quench can lead to product degradation.
-
Extraction & Purification: Significant product loss can occur during extraction and chromatography. Ensure you perform multiple extractions and rinse all glassware.[3] If the product is volatile, exercise caution during solvent removal under reduced pressure.
Below is a systematic workflow to troubleshoot low yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing significant side products. How can I improve selectivity?
A2: Side product formation often points to issues with enolate regioselectivity, reaction temperature, or the reaction mechanism itself (e.g., radical vs. polar pathways).
-
Control of Enolate Formation: If your lactone has multiple possible deprotonation sites, the regioselectivity of enolate formation is key. Using kinetic (strong, bulky base like LDA at -78 °C) versus thermodynamic (weaker base, warmer temperature) conditions can favor one enolate over another.
-
O- vs. C-Trifluoromethylation: While C-trifluoromethylation is desired, reaction at the enolate oxygen can sometimes occur. This is influenced by the hardness/softness of the nucleophile and electrophile. Generally, the powerful electrophilic reagents used favor C-alkylation. If O-alkylation is observed, screening different solvents or counter-ions (e.g., switching from a lithium to a potassium base) may help.
-
Radical Side Reactions: Some trifluoromethylation reactions can proceed through a single-electron transfer (SET) mechanism, generating a CF₃ radical.[10][11] This can lead to a different product profile than a polar mechanism. If radical-derived byproducts are suspected (e.g., from reaction with the solvent), you can try:
-
Using a Different Reagent: The propensity for SET can vary between different classes of CF₃ reagents.
-
Adding a Radical Inhibitor: While this can stop the reaction if it's purely radical, it can also help diagnose the mechanism.[11]
-
-
Temperature Management: As mentioned for low yields, running the reaction at the lowest effective temperature is critical for minimizing side reactions, which often have higher activation energies than the desired transformation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main types of electrophilic trifluoromethylating agents for lactones and how do I choose one?
A1: The most common electrophilic agents are hypervalent iodine compounds (Togni reagents) and sulfonium salts (Umemoto reagents).[12][13][14] The choice depends on the reactivity of your lactone enolate.
| Reagent Type | Examples | Key Characteristics | Best For |
| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Generally more reactive and powerful electrophiles.[6][15] Can trifluoromethylate less reactive nucleophiles. | Less activated lactones or when other reagents fail. |
| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxole-3(1H)-one | Crystalline, bench-stable, and easier to handle.[7] Their reactivity is often sufficient for activated substrates like β-ketoesters and their lactone analogs. The reaction mechanism can be substrate-dependent.[7][16] | Activated lactones (e.g., α-acyl or α-cyano lactones). Often the first choice due to ease of use. |
Q2: What is the general mechanism for the electrophilic trifluoromethylation of a lactone enolate?
A2: The reaction proceeds via a two-step sequence. First, a base removes an acidic α-proton from the lactone to form a nucleophilic enolate. This enolate then attacks the electrophilic trifluoromethylating agent, transferring the CF₃ group to the α-carbon of the lactone. The exact mechanism of the transfer step (polar vs. SET) can be debated and may depend on the specific reagent and substrate used.[10][15]
Caption: General mechanism for electrophilic trifluoromethylation of lactones.
Q3: What are the critical safety precautions for these reactions?
A3: Standard laboratory safety protocols should be followed. Additionally:
-
Inert Atmosphere: Many of the bases used (e.g., NaH, LDA) are pyrophoric or highly reactive with moisture and air. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[17]
-
Temperature Control: Low-temperature reactions require careful handling of cryogenic baths (e.g., dry ice/acetone). Ensure proper ventilation.
-
Quenching: The quenching of reactive reagents can be exothermic. Always perform the quench slowly, at low temperature, and behind a safety shield.[9]
-
Fluorinated Compounds: While the final products are typically stable, some fluorinated reagents or intermediates can be toxic. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: General Procedure for Electrophilic Trifluoromethylation of an Activated Lactone
This protocol is adapted from a procedure for the trifluoromethylation of α-acetyl-γ-butyrolactone using an Umemoto reagent and provides a solid starting point for optimization.
Materials:
-
α-Acetyl-γ-butyrolactone (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)
-
Umemoto Reagent (e.g., Umemoto reagent IV, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: Add anhydrous DMF to the flask via syringe. Add the α-acetyl-γ-butyrolactone (1.0 equiv). To this solution, carefully add the sodium hydride (2.0 equiv) portion-wise at room temperature. Stir the mixture for 15-30 minutes at room temperature to allow for complete enolate formation (hydrogen gas evolution should cease).
-
Trifluoromethylation: Cool the reaction mixture to -45 °C using a dry ice/acetonitrile bath. In a separate flask, dissolve the Umemoto reagent (1.2 equiv) in a minimal amount of anhydrous DMF. Add the solution of the Umemoto reagent dropwise to the cold enolate solution over 10-15 minutes.
-
Reaction Progression: Allow the mixture to warm slowly to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[18]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 3-acetyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one.
References
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Publicación. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]
-
NaBArF‑Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers. ACS Organic & Inorganic Au. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
(Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. Journal of Chemical Education. Available at: [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Organic Letters. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available at: [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal. Available at: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]
-
NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters. Available at: [Link]
-
(PDF) Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available at: [Link]
-
Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules. Available at: [Link]
-
Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. Available at: [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
The optimization of reaction conditions for trifluoromethylation of... | Download Table. ResearchGate. Available at: [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
NMP and O2 as Radical Initiator: Trifluoromethylation of Alkenes to Tertiary β-Trifluoromethyl Alcohols at Room Temperature. Organic Chemistry Portal. Available at: [Link]
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troubleshooting diastereoselectivity in 5-Methyl-3-(trifluoromethyl)oxolan-2-one synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of this synthesis. As Senior Application Scientists, we have compiled this information based on established principles in stereoselective synthesis and our experience in the field.
The synthesis of chiral molecules such as this compound, which contains two stereocenters at the C3 and C5 positions, often yields a mixture of diastereomers. Controlling the relative stereochemistry is a common challenge. This guide provides in-depth answers to frequently asked questions to help you address these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low diastereomeric ratio (dr) in my synthesis of this compound. What are the primary factors that could be influencing this?
Poor diastereoselectivity can stem from several factors related to the reaction's thermodynamics and kinetics. The key is to understand that the diastereomeric ratio is determined by the difference in the free energies of the transition states leading to the different diastereomers. The smaller this energy difference, the lower the diastereoselectivity.
The main factors to consider are:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the less favored diastereomer, leading to a lower dr.[1]
-
Choice of Catalyst or Reagent: The catalyst is often the most critical factor in controlling stereoselectivity. Chiral catalysts, in particular, are designed to create a chiral environment that favors the formation of one diastereomer over the other.[2][3][4] The choice between different types of catalysts (e.g., metal-based, organocatalysts) can have a profound impact.[5][6][7]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, as well as the stability of the transition states.[1][8] A change in solvent polarity or coordinating ability can significantly alter the diastereomeric ratio.[9][10]
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of your starting material can direct the formation of a new stereocenter (substrate control). This can either complement or compete with the directing effect of a chiral catalyst (reagent control). Understanding which of these is dominant in your system is crucial.
-
Reaction Mechanism: The specific mechanism of your reaction (e.g., concerted vs. stepwise, involvement of radical intermediates) will dictate how the stereochemistry is set. For instance, reactions involving trifluoromethyl radicals can have different stereochemical outcomes compared to nucleophilic or electrophilic trifluoromethylation.[11][12][13]
Q2: How can I improve the diastereoselectivity by modifying the reaction conditions?
Optimizing reaction conditions is a practical approach to enhance diastereoselectivity. Here are some strategies you can employ:
-
Lowering the Reaction Temperature: This is often the first parameter to investigate. Reducing the temperature can increase the energy difference between the diastereomeric transition states, thus favoring the formation of the thermodynamically more stable product.[1]
-
Screening Solvents: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-polar solvents may favor more organized transition states, leading to higher selectivity. In some cases, specific solvent-catalyst interactions can be beneficial.[8][10]
-
Adjusting Reagent Stoichiometry and Addition Rate: The concentration of reactants can influence reaction kinetics. Slow addition of a reagent can sometimes prevent side reactions or the formation of less stable intermediates.
-
Use of Additives: Additives such as Lewis acids or bases can interact with the substrate or catalyst, altering the steric and electronic environment of the transition state and thereby influencing stereoselectivity.
| Parameter | Recommended Change | Rationale |
| Temperature | Decrease | Enhances the energy difference between diastereomeric transition states.[1] |
| Solvent | Screen a range of polarities | Can influence substrate conformation and transition state stability.[8][10] |
| Catalyst Loading | Optimize (may need to increase or decrease) | Can affect the balance between the catalyzed and uncatalyzed (and likely unselective) reaction pathways.[1] |
| Concentration | Adjust (usually lower) | Can minimize side reactions and favor a more ordered transition state. |
Q3: My synthesis involves a chiral catalyst, but the diastereoselectivity is still poor. What could be the issue?
Even with a chiral catalyst, achieving high diastereoselectivity is not always straightforward. Here are some potential reasons for poor performance:
-
Catalyst Mismatch: The chirality of the catalyst may not be well-matched with the substrate, leading to weak stereochemical induction.[2] It is often necessary to screen a library of catalysts with different chiral ligands to find the optimal one for your specific substrate.
-
Catalyst Deactivation or Decomposition: The catalyst may not be stable under the reaction conditions, leading to a loss of stereocontrol over time. Ensure the reaction is performed under an inert atmosphere if the catalyst is air- or moisture-sensitive.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. This can often be suppressed by lowering the reaction temperature or adjusting the catalyst loading.
-
Incorrect Catalyst Enantiomer: For some reactions, one enantiomer of the catalyst may be "matched" with the substrate while the other is "mismatched," leading to different levels of stereocontrol.[2]
Below is a workflow for troubleshooting catalyst-related issues:
Caption: Troubleshooting workflow for catalyst-related diastereoselectivity issues.
Q4: Can the diastereomers be separated after the reaction?
Yes, if optimizing the reaction for higher diastereoselectivity is unsuccessful, separation of the diastereomers is a viable option. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.[14]
-
Chromatography: Flash column chromatography is the most common method for separating diastereomers. You may need to screen different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reversed-phase C18) to achieve good separation.[14]
-
Crystallization: If the diastereomers are crystalline and have different solubilities, fractional crystallization can be an effective separation method. This can sometimes be a more scalable approach than chromatography.
-
Digestion: This involves suspending the diastereomeric mixture in a solvent where one diastereomer is more soluble than the other. Over time, the less soluble diastereomer will remain as a solid and can be isolated by filtration.[15]
Q5: How does the trifluoromethyl group influence the stereochemical outcome of the reaction?
The trifluoromethyl (CF₃) group has unique electronic and steric properties that can significantly influence the stereochemistry of a reaction.
-
Steric Hindrance: The CF₃ group is sterically demanding, which can direct incoming reagents to the opposite face of the molecule. This steric effect is often exploited to control diastereoselectivity.
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can influence the reactivity of adjacent functional groups. For example, it can make a neighboring carbonyl group more electrophilic. This electronic influence can affect the geometry and energy of the transition state.[16]
-
Reaction Mechanism: The method of introducing the CF₃ group is critical. For instance, radical trifluoromethylation may proceed through different transition states than nucleophilic or electrophilic trifluoromethylation, leading to different stereochemical outcomes.[11][12][13]
The interplay of these factors is illustrated in the following hypothetical reaction mechanism:
Caption: Factors influencing the energy of diastereomeric transition states.
References
-
Doyle, M. P., Kalinin, A. V., & Ene, D. G. (1996). Chiral Catalyst Controlled Diastereoselection and Regioselection in Intramolecular Carbon−Hydrogen Insertion Reactions of Diazoacetates. Journal of the American Chemical Society. [Link]
-
Wang, X. N., et al. (2009). Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions. PubMed. [Link]
-
Wang, X.-N., et al. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. SciSpace. [Link]
-
Unknown Author. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications (RSC Publishing). [Link]
-
Unknown Author. Synthesis of chiral γ‐ and δ‐lactones via asymmetric hydrogenation. ResearchGate. [Link]
-
Unknown Author. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Unknown Author. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central - NIH. [Link]
-
Wang, T., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications (RSC Publishing). [Link]
-
Unknown Author. Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. DiVA portal. [Link]
-
Unknown Author. Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Unknown Author. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society. [Link]
-
Unknown Author. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]
-
Unknown Author. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH. [Link]
-
Unknown Author. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
Unknown Author. (2018). Progress in copper-catalyzed trifluoromethylation. PMC - NIH. [Link]
-
Unknown Author. (2025). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. ResearchGate. [Link]
-
Unknown Author. (2025). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Unknown Author. Trifluoromethylation. Wikipedia. [Link]
-
Unknown Author. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. NIH. [Link]
-
Unknown Author. (2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. PubMed. [Link]
-
Unknown Author. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. PMC - NIH. [Link]
-
Unknown Author. Chemical Reviews Journal. ACS Publications. [Link]
-
Unknown Author. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santaitech. [Link]
-
Unknown Author. A new asymmetric route to synthetically useful γ-substituted γ-butyrolactones. ElectronicsAndBooks. [Link]
-
Unknown Author. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Unknown Author. (2025). Effects of Heat Treatment on Lactone Content of Butter and Margarine. ResearchGate. [Link]
-
Unknown Author. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. NIH. [Link]
-
Unknown Author. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. PMC - NIH. [Link]
-
Unknown Author. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. NIH. [Link]
-
Unknown Author. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis - ACS Publications - American Chemical Society. [Link]
-
Unknown Author. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society - ACS Publications. [Link]
-
Unknown Author. Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Unknown Author. Lactone synthesis. Organic Chemistry Portal. [Link]
-
Unknown Author. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. ResearchGate. [Link]
-
Unknown Author. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Unknown Author. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]
-
Unknown Author. (2012). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. PubMed. [Link]
-
Unknown Author. The Synthesis of Both Diastereomers of 5'-Methylhomoaristeromycin. PubMed - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 12. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. santaisci.com [santaisci.com]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Welcome to the technical support center for the synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this important fluorinated lactone.
The incorporation of a trifluoromethyl group into lactone scaffolds can significantly alter the parent molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in medicinal chemistry.[1] However, the synthesis of such compounds is not without its challenges. This guide provides practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of trifluoromethylated γ-butyrolactones like this compound typically follows one of a few key strategies:
-
Nucleophilic Trifluoromethylation: This is a common approach where a suitable precursor is reacted with a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (Me3SiCF3).[2][3]
-
Electrophilic Trifluoromethylation: This strategy involves the use of an electrophilic trifluoromethylating agent on a pre-formed enolate or ketene silyl acetal of a lactone precursor.[4]
-
Cyclization of a Trifluoromethylated Precursor: In this method, a linear precursor already containing the trifluoromethyl group is cyclized to form the lactone ring.[5] This intramolecular esterification is often acid or base-catalyzed.
Q2: What are the critical reaction parameters to monitor when scaling up the synthesis?
A2: When scaling up, precise control over reaction parameters is crucial to maintain yield and purity. Key parameters include:
-
Temperature: Many trifluoromethylation reactions are highly exothermic. Maintaining a consistent, low temperature is often necessary to prevent side reactions and ensure selectivity.[6]
-
Rate of Addition: Slow, controlled addition of reagents, particularly the trifluoromethylating agent or strong bases, is critical to manage the reaction exotherm and minimize the formation of impurities.[7]
-
Solvent Purity: The presence of water or other protic impurities can quench reagents and lead to side reactions. Using anhydrous solvents is essential.
-
Inert Atmosphere: Many of the reagents used are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
Q3: What are the major safety concerns when working with trifluoromethylating agents?
A3: Trifluoromethylating agents can be hazardous and require careful handling. For instance, the Ruppert-Prakash reagent can release toxic gases upon contact with moisture. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and having a quench solution ready in case of a spill.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Low or No Product Formation
Q: My reaction has stalled, and I'm observing a low conversion of my starting material. What are the potential causes?
A: A stalled or low-conversion reaction can be due to several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Inactivity: The trifluoromethylating agent or the catalyst may have degraded. Verify the age and storage conditions of your reagents. If possible, test them in a reaction known to work to confirm their activity.[6]
-
Insufficient Activation: If your reaction involves the formation of an enolate or another reactive intermediate, the base you are using may not be strong enough, or you may not be using a sufficient stoichiometric amount.
-
Poor Solubility: On a larger scale, poor solubility of a starting material or intermediate can lead to a stalled reaction. You may need to adjust your solvent system or reaction concentration.
-
Temperature Too Low: While many of these reactions require low temperatures to control selectivity, a temperature that is too low can significantly slow down or halt the reaction. A careful optimization of the reaction temperature may be necessary.
Table 1: General Reaction Parameter Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low, hindering reaction rate; too high, causing decomposition or side reactions. | Optimize temperature in small-scale experiments. Ensure consistent heating/cooling on a larger scale. |
| Concentration | Too dilute, slowing the reaction; too concentrated, leading to side reactions or poor mixing. | Experiment with different concentrations to find the optimal balance. |
| Stirring | Inefficient mixing can lead to localized "hot spots" or areas of high concentration. | Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. |
| Reaction Time | Insufficient time for the reaction to go to completion or excessive time leading to product degradation. | Monitor the reaction progress using TLC, GC, or NMR to determine the optimal reaction time. |
Formation of Side Products and Impurities
Q: I'm observing a significant amount of an elimination side product. How can I prevent this?
A: The formation of elimination byproducts, particularly when a trifluoromethyl group is adjacent to a leaving group or an acidic proton, is a common issue. To mitigate this:
-
Use a Non-nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base to deprotonate without promoting elimination.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than the desired substitution or addition reaction. Running the reaction at a lower temperature can favor the desired product.
-
Choose a Milder Reagent: If possible, opt for a milder trifluoromethylating agent that requires less harsh reaction conditions.
Q: My crude product contains a significant amount of the uncyclized hydroxy acid. How do I drive the lactonization to completion?
A: Incomplete cyclization can be addressed in a few ways:
-
Acid Catalysis: Adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heating the reaction mixture can promote the intramolecular esterification.[5]
-
Dehydrating Conditions: Removing water from the reaction mixture can shift the equilibrium towards the lactone product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Use of a Coupling Agent: In some cases, a coupling agent can be used to facilitate the lactonization of the hydroxy acid.
Workflow for Optimizing Lactonization
Caption: Decision tree for troubleshooting incomplete lactonization.
Purification Challenges
Q: I'm finding it difficult to separate my product from a closely-eluting impurity by column chromatography. What are my options?
A: When standard column chromatography is insufficient, consider the following:
-
Alternative Stationary Phases: If you are using silica gel, try a different stationary phase such as alumina or a reverse-phase C18 silica.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.
-
Distillation: For liquid products, vacuum distillation can be an excellent purification technique, provided the product is thermally stable.
Q: My purified product appears to be unstable and decomposes upon standing. What can I do?
A: Product instability can be a significant issue, especially with highly functionalized molecules.
-
Storage Conditions: Store the purified product at a low temperature (e.g., in a freezer) and under an inert atmosphere to minimize degradation.
-
pH Adjustment: If your product is sensitive to acid or base, ensure that the final product is neutralized before storage. Traces of acid or base from the workup or chromatography can catalyze decomposition.
-
Use Immediately: In some cases, the best approach is to use the purified product in the next synthetic step as quickly as possible.
Illustrative Synthetic Protocol
The following is a generalized protocol for the synthesis of a trifluoromethylated lactone, based on common literature procedures.[3] This should be adapted and optimized for your specific starting materials and scale.
Step 1: Trifluoromethylation
-
To a solution of the starting material (e.g., a suitable anhydride or ester) in an anhydrous solvent (e.g., THF) under an inert atmosphere, cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the trifluoromethylating agent (e.g., Me3SiCF3) followed by a catalytic amount of an initiator (e.g., a fluoride source).
-
Stir the reaction at the low temperature until the starting material is consumed, as monitored by TLC or GC.
-
Carefully quench the reaction with an appropriate quenching agent (e.g., a saturated aqueous solution of NH4Cl).
Step 2: Workup and Isolation
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by the most suitable method, such as column chromatography, recrystallization, or distillation, to obtain the pure this compound.
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
-
Q. Y. Chen, J. C. Wu, A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent, PubMed, 2013. [Link]
-
Q. Y. Chen, J. C. Wu, A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF3SiMe3 as a trifluoromethylating agent, Organic & Biomolecular Chemistry, 2013. [Link]
-
D. Katayev, V. Matoušek, R. Koller, A. Togni, Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation, Organic Letters, 2015. [Link]
-
Oli, How do you synthesise a lactone from a hydroxy acid?, TutorChase. [Link]
-
Hovione, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities, 2024. [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF3SiMe3 as a trifluoromethylating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 5. tutorchase.com [tutorchase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
common impurities in 5-Methyl-3-(trifluoromethyl)oxolan-2-one and their removal
Welcome to the technical support center for 5-Methyl-3-(trifluoromethyl)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this compound. The following question-and-answer format provides in-depth technical guidance to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Identification and Origin
Question 1: I am observing unexpected peaks in the 1H and 19F NMR spectra of my synthesized this compound. What are the most probable impurities?
Answer: The most common impurities in this compound typically originate from the synthetic route, which is presumed to be a Michael addition of an ethanol equivalent to an activated acrylic acid derivative, followed by lactonization. Based on this, the likely impurities are:
-
Unreacted Starting Materials: The most probable starting materials are a derivative of 2-(trifluoromethyl)acrylic acid and a source of ethanol.[1] Residual amounts of these can be carried through the work-up.
-
Diastereomers: The target molecule contains two stereocenters. Unless the synthesis is perfectly stereospecific, you will likely have a mixture of diastereomers. These will have distinct signals in high-resolution NMR spectra.
-
Ring-Opened Hydroxy Acid: Incomplete lactonization or hydrolysis of the lactone during work-up can result in the presence of the corresponding γ-hydroxy carboxylic acid.
-
Byproducts of Michael Addition: Depending on the specific conditions, side reactions of the Michael addition can occur, leading to various adducts.
Question 2: My final product is a viscous oil instead of a solid, and it has a brownish tint. What could be the cause?
Answer: A viscous, discolored product often indicates the presence of polymeric byproducts or residual starting materials. Furan and its derivatives, structurally related to your oxolanone, are known to polymerize in the presence of acid.[2] If your reaction or work-up involves acidic conditions, this is a likely cause. The brownish tint can also be due to trace metal impurities from reagents or reaction vessels.
Purification and Removal of Impurities
Question 3: How can I effectively remove unreacted 2-(trifluoromethyl)acrylic acid from my product?
Answer: Unreacted 2-(trifluoromethyl)acrylic acid can be removed by a simple acid-base extraction. During your aqueous work-up, washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, will deprotonate the carboxylic acid, making it water-soluble and effectively removing it from the organic phase.
Experimental Protocols
Protocol 1: Aqueous Work-up for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash two to three times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Question 4: I have confirmed the presence of diastereomers in my product. What are the recommended methods for their separation?
Answer: The separation of diastereomers can be challenging but is often achievable through chromatographic techniques. Since diastereomers have different physical properties, they can be separated using methods like:
-
Flash Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. A careful selection of the stationary phase (typically silica gel) and a well-optimized eluent system are crucial for achieving good separation.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or to obtain very high purity material, preparative HPLC with a suitable chiral or achiral column can be employed.[3]
-
Crystallization: If one diastereomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method.[4]
Workflow for Diastereomer Separation
Sources
- 1. molbase.com [molbase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Chiral Separation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one Enantiomers
Welcome to the technical support center for the chiral separation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the scientific understanding to overcome common challenges and successfully resolve the enantiomers of this trifluoromethylated lactone.
Introduction to the Challenge
This compound possesses two stereocenters, making its separation a nuanced challenge. The presence of the highly electronegative trifluoromethyl (CF3) group significantly influences the molecule's polarity, acidity of adjacent protons, and its interaction with chiral stationary phases (CSPs).[1] The lactone functional group provides a site for hydrogen bonding and dipole-dipole interactions. Successful chiral separation hinges on exploiting the subtle differences in how the two enantiomers interact with a chiral environment. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the most powerful and widely adopted techniques for this purpose.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during method development and routine analysis.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| No Separation or Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP): The CSP is not providing sufficient stereoselective interactions. Polysaccharide-based CSPs are a primary choice for fluorinated compounds, but the specific derivative is crucial.[4] 2. Incorrect Mobile Phase Composition: The mobile phase polarity may be too high or too low, preventing differential partitioning of the enantiomers. For normal phase, the alcohol modifier concentration is critical. 3. Suboptimal Temperature: Temperature affects the thermodynamics of interaction between the analyte and the CSP. | 1. CSP Screening: Screen a set of complementary polysaccharide-based columns. Start with amylose-based (e.g., Chiralpak® AD, IA, IG) and cellulose-based (e.g., Chiralcel® OD, OJ) columns. The differing helical structures of amylose and cellulose provide distinct chiral recognition environments. 2. Mobile Phase Optimization: In normal phase (Hexane/Alcohol), systematically vary the alcohol (Isopropanol, Ethanol) percentage (e.g., 5%, 10%, 15%, 20%). A lower alcohol content generally increases retention and may improve resolution. For SFC, adjust the co-solvent (typically Methanol or Ethanol) percentage.[2] 3. Temperature Screening: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by increasing the stability of transient diastereomeric complexes formed with the CSP, though this can also increase analysis time and pressure. |
| Peak Tailing or Fronting | 1. Secondary Interactions: Unwanted interactions between the analyte and the silica support (silanol groups) can cause peak tailing, especially for polar compounds. 2. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion (often fronting).[5] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distorted peak shapes.[6] 4. Column Contamination/Degradation: Adsorption of impurities on the column inlet frit or at the head of the column can disrupt the sample path.[5][7] | 1. Use of Additives: For SFC or polar organic mode HPLC, adding a small amount of a basic (e.g., diethylamine, ethanolamine) or acidic (e.g., trifluoroacetic acid, formic acid) additive to the mobile phase can suppress silanol interactions and improve peak shape.[8] 2. Reduce Sample Concentration: Prepare a more dilute sample (e.g., 0.1-0.5 mg/mL) and inject a smaller volume. Observe if peak shape improves and retention time increases.[5] 3. Match Sample Solvent: Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase. 4. Column Flushing & Guard Columns: Flush the column with a strong, compatible solvent (e.g., THF for immobilized columns).[7] Proactively use a guard column to protect the analytical column from contaminants. |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase, especially after changing solvents. 2. Mobile Phase Instability: Inconsistent mobile phase preparation (e.g., inaccurate modifier percentage) or evaporation of the more volatile component in normal phase. 3. Column "Memory Effects": Residual additives from previous analyses can adsorb onto the CSP and alter its selectivity in subsequent runs.[9] | 1. Thorough Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and after any mobile phase change. 2. Fresh Mobile Phase: Prepare mobile phase fresh daily and keep the solvent reservoir bottles capped to minimize evaporation. 3. Dedicated Columns: If possible, dedicate a column to a specific method or class of compounds, especially when using additives. Flush the column thoroughly between methods if dedication is not feasible.[9] |
Frequently Asked Questions (FAQs)
Q1: Which is better for this separation, HPLC or SFC? A1: Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations due to its advantages in speed, lower solvent consumption (replacing hexane with CO2), and often superior resolution and peak shapes.[2][3] However, HPLC remains a robust and widely accessible alternative. The choice may depend on available instrumentation and the scale of the separation (analytical vs. preparative).
Q2: Should I use a normal-phase or reversed-phase method? A2: For polysaccharide-based CSPs, normal-phase (typically hexane/alcohol) or SFC conditions are most common and generally provide the best selectivity for compounds like this compound.[4] Reversed-phase modes are possible with immobilized CSPs but are often less successful for this type of analyte.
Q3: My compound is not UV active. What detector can I use? A3: If your compound lacks a suitable chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. Both are compatible with the volatile mobile phases used in normal-phase HPLC and SFC.
Q4: How do I determine the elution order of the enantiomers? A4: The elution order is determined empirically and depends on the specific CSP and mobile phase combination. To assign the peaks, you must inject a reference standard of a single, known enantiomer.
Q5: Can I use the same method for both analytical and preparative scale? A5: Yes, methods developed on analytical columns (e.g., 4.6 mm ID) can be scaled up to preparative columns (e.g., >20 mm ID) with the same stationary phase. The flow rate must be adjusted proportionally to the cross-sectional area of the column. SFC is particularly advantageous for preparative scale due to the ease of removing the CO2 mobile phase during fraction collection.
Experimental Protocols & Workflows
Protocol 1: Initial Chiral Method Screening via SFC
This protocol outlines a systematic screening approach to quickly identify a promising chiral stationary phase and mobile phase combination.
1. System Preparation:
-
System: An analytical SFC system equipped with a column switcher, modifier pump, and UV or MS detector.
-
Columns: A set of 4-6 chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD-H, OJ-H). Dimensions: 4.6 x 150 mm, 3 or 5 µm.
-
Mobile Phase A: Supercritical CO2.
-
Co-solvents (Modifiers): Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
2. Sample Preparation:
-
Dissolve a racemic standard of this compound in ethanol or the initial mobile phase mixture to a concentration of approximately 0.5 mg/mL.
3. Screening Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Gradient: 5% to 40% Co-solvent over 8 minutes, hold at 40% for 1 minute, return to 5% and equilibrate for 2 minutes.
-
Detection: UV at an appropriate wavelength (if applicable) or MS.
-
Injection Volume: 2 µL.
4. Execution:
-
Run the screening gradient on each column with each co-solvent (e.g., Column 1 with MeOH, then Column 2 with MeOH, etc., followed by the sequence with EtOH).
5. Data Analysis:
-
Evaluate the chromatograms for any separation (α > 1.0) or baseline resolution (Rs ≥ 1.5). Identify the most promising CSP/co-solvent combination for further optimization.
Method Development & Troubleshooting Workflow
The following diagram illustrates a logical workflow for developing and troubleshooting your chiral separation method.
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enhancing the stability of 5-Methyl-3-(trifluoromethyl)oxolan-2-one for storage
Introduction: Understanding the Stability of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
Welcome to the technical support guide for this compound (CAS No. 139547-12-9). This molecule is a valuable intermediate in pharmaceutical and agrochemical research, largely due to the unique properties conferred by its trifluoromethyl group and lactone structure.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a desirable moiety in drug design.[1][3] However, the core structure, an oxolan-2-one (also known as a γ-butyrolactone), is an ester and possesses inherent reactivity that requires careful consideration during storage and handling to ensure its integrity.
The primary stability concern for this compound is its susceptibility to hydrolysis.[4][5][6] The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the electrophilicity of the carbonyl carbon, potentially affecting its reaction rates. This guide provides a comprehensive overview of the degradation pathways, best practices for storage, and troubleshooting advice to help researchers maintain the purity and stability of their samples.
Core Stability Challenges: The "Why"
The principal degradation pathway for this compound is hydrolysis of the lactone (cyclic ester) ring. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, leading to the formation of the corresponding open-ring gamma-hydroxybutyric acid derivative.[5][6][7]
Key Degradation Pathway: Hydrolysis
The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process breaks the ester bond and opens the five-membered ring.
Caption: Primary degradation pathway via hydrolysis.
This reaction is critical to control because:
-
It consumes the active compound, reducing its effective concentration.
-
The degradation product can interfere with downstream reactions or biological assays.
-
It compromises the purity specifications required for regulatory submissions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound? A1: The most common cause of degradation is exposure to moisture, leading to hydrolysis of the lactone ring.[4][5] This compound is hygroscopic and must be protected from atmospheric humidity.
Q2: How should I store a newly received bottle of this compound? A2: For long-term storage, the compound should be stored at low temperatures (-20°C is recommended) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][9] The area must be dry.[10]
Q3: Can I store this compound at room temperature for daily use? A3: For short-term, daily use, storing a small working aliquot in a desiccator at room temperature is acceptable.[11] However, prolonged storage at ambient conditions is not recommended due to the increased risk of moisture absorption and degradation.
Q4: The compound is a solid/liquid at room temperature. Does this affect storage? A4: While its physical state (solid or liquid) depends on purity and ambient temperature, the storage principles remain the same. As a liquid, it may have more surface area exposed to headspace moisture in a container, making an inert atmosphere blanket even more critical.
Q5: What signs of degradation should I look for? A5: Visual signs are unreliable. The best indicator is a loss of purity as determined by analytical methods like HPLC or GC-MS. A new peak corresponding to the hydrolyzed product may appear, or the area of the main peak may decrease over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during storage and handling.
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Purity Drop in Long-Term Storage | 1. Improper Seal: The container cap is not airtight, allowing moisture ingress. 2. High Humidity: Storage location is not sufficiently dry. 3. Temperature Fluctuations: Freeze-thaw cycles can introduce moisture. | Solution: 1. Verify Seal Integrity: Use high-quality vials with PTFE-lined caps. For extra protection, wrap the cap junction with Parafilm®. 2. Use a Desiccator: Store the primary container inside a desiccator containing fresh desiccant (e.g., silica gel).[11] 3. Aliquot the Sample: For frequent use, prepare smaller aliquots from the main stock to avoid repeatedly opening the primary container. This minimizes exposure of the bulk material to the atmosphere. |
| Inconsistent Results in Experiments | 1. Partial Degradation: The working sample has started to hydrolyze, introducing the hydroxy acid impurity. 2. Contamination: The sample was handled in a humid environment. | Solution: 1. Perform a Purity Check: Before critical experiments, verify the purity of your working sample using a suitable analytical method (e.g., HPLC-UV, GC-MS). 2. Handle Under Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of dry nitrogen to minimize contact with air and moisture.[8] |
| Material Becomes Gummy or Changes Appearance | 1. Significant Water Uptake: The compound has absorbed a substantial amount of water from the atmosphere. | Solution: 1. Cease Use & Re-evaluate: The material is likely significantly degraded. It is not recommended for use in sensitive applications. 2. Review Handling Procedures: This level of change indicates a severe breach in storage protocol. Re-evaluate all handling and storage steps to prevent recurrence. Refer to Protocol 1 for best practices. |
Troubleshooting Decision Workflow
Caption: A workflow for troubleshooting stability issues.
Protocols for Stability Enhancement and Assessment
Protocol 1: Recommended Long-Term Storage
This protocol is designed to maximize the shelf-life of the bulk compound.
-
Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Glass is inert and the amber color protects against potential photolytic degradation.[10]
-
Inert Atmosphere Blanketing: Before sealing, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds. This displaces moist air.
-
Sealing: Tighten the cap securely. For an additional barrier, wrap the cap-vial junction with Parafilm®.
-
Secondary Containment: Place the sealed vial into a labeled, water-tight secondary container.[8]
-
Desiccation and Cold Storage: Place the secondary container in a freezer (-20°C or lower) that is designated for chemical storage. If possible, place the container within a larger desiccator cabinet inside the freezer.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps identify potential degradation products and confirms the stability-indicating nature of your analytical method. It is a key part of pharmaceutical development.[12][13][14]
-
Sample Preparation: Prepare four separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Sample A (Control): No stress applied.
-
Sample B (Acidic): Add 0.1 M HCl.
-
Sample C (Basic): Add 0.1 M NaOH.
-
Sample D (Oxidative): Add 3% H₂O₂.
-
-
Stress Conditions: Incubate all samples at 40-60°C for a defined period (e.g., 24-48 hours), aiming for 10-20% degradation of the parent compound.[15]
-
Analysis:
-
Neutralize Samples B and C.
-
Analyze all four samples by a separation technique like HPLC-UV or LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which are potential degradation products. The primary degradation product in acidic and basic conditions will likely be the hydrolyzed ring-opened form.
-
Confirm that the analytical method can resolve the parent peak from all degradation product peaks.[12]
-
References
-
Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson Education. Available at: [Link]
-
γ-Butyrolactone. Wikipedia. Available at: [Link]
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Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society. Available at: [Link]
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Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today. Available at: [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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This compound price & availability. MOLBASE. Available at: [Link]
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Properly Storing Hazardous Chemicals in Your Facility. Alltracon. Available at: [Link]
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Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. CASSS. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC, NIH. Available at: [Link]
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How to store chemicals safety. YouTube. Available at: [Link]
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Trifluoromethylation. Wikipedia. Available at: [Link]
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Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a key intermediate in various synthetic pathways. The objective is to offer a comprehensive, data-supported comparison of its spectral features, enabling unambiguous structural elucidation and purity assessment.
Introduction
This compound, a substituted γ-butyrolactone, presents a unique structural challenge for characterization due to the presence of a stereocenter and a trifluoromethyl group. NMR spectroscopy is an indispensable tool for deciphering its complex structure. This guide will detail the expected ¹H and ¹³C NMR spectra, explain the underlying principles of chemical shifts and coupling constants, and compare these data with alternative analytical methods.
Methodology: Acquiring High-Resolution NMR Spectra
A rigorous and standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline the experimental procedure for the characterization of this compound.
Experimental Protocol: Sample Preparation and NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[1][2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1][3][4][5][6] TMS is chemically inert, volatile, and provides a single, sharp signal that does not typically interfere with analyte signals.[1][4][6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[7]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal line shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[8] A wider spectral width (e.g., 0-220 ppm) is necessary.[9] Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required.
-
Workflow for NMR Characterization
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Results and Discussion: Spectral Interpretation
The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the trifluoromethyl group and the lactone ring significantly influences the chemical shifts of nearby nuclei.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | ~4.5 - 4.8 | Multiplet (m) | |
| H-3 | ~3.5 - 3.8 | Multiplet (m) | |
| H-4 (diastereotopic) | ~2.2 - 2.8 | Multiplet (m) | |
| CH₃-5 | ~1.4 - 1.6 | Doublet (d) | ~6-7 |
-
H-5 (CH-O): This proton is attached to the carbon bearing the methyl group and the ring oxygen. Its signal is expected to be downfield due to the deshielding effect of the adjacent oxygen atom.
-
H-3 (CH-CF₃): The proton at the C-3 position is adjacent to the strongly electron-withdrawing trifluoromethyl group, which will cause a significant downfield shift.
-
H-4 (CH₂): The two protons at the C-4 position are diastereotopic, meaning they are in different chemical environments and will likely have different chemical shifts, appearing as a complex multiplet.
-
CH₃-5: The methyl protons will appear as a doublet due to coupling with the H-5 proton.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will exhibit five signals, one for each unique carbon atom. The trifluoromethyl group will cause the C-3 and CF₃ signals to appear as quartets due to ¹J(C,F) and ²J(C,F) coupling.[8]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C-2 (C=O) | ~170 - 175 | Singlet (s) | |
| CF₃ | ~120 - 125 | Quartet (q) | ¹J(C,F) ≈ 270-290 |
| C-5 (CH-O) | ~75 - 80 | Singlet (s) | |
| C-3 (CH-CF₃) | ~45 - 55 | Quartet (q) | ²J(C,F) ≈ 30-35 |
| C-4 (CH₂) | ~30 - 35 | Singlet (s) | |
| CH₃-5 | ~20 - 25 | Singlet (s) |
-
C-2 (Carbonyl): The carbonyl carbon of the lactone will be the most downfield signal.[9]
-
CF₃: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant.[8][10]
-
C-5 and C-3: The carbons directly attached to the oxygen (C-5) and the trifluoromethyl group (C-3) will be significantly deshielded. The C-3 signal will be split into a quartet by the three fluorine atoms.[8]
-
C-4 and CH₃-5: These aliphatic carbons will appear at the most upfield region of the spectrum.[11]
Molecular Structure and Key NMR Interactions
Caption: Predicted NMR data for this compound.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail about the carbon-hydrogen framework, other analytical techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide detailed structural connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-F). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for assessing purity and separating mixtures. | Does not provide structural information. |
Integrated Analytical Approach
A comprehensive characterization of this compound relies on an integrated approach.
Caption: An integrated workflow for comprehensive compound characterization.
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry. MS confirms the molecular weight, IR identifies the characteristic lactone carbonyl and C-F stretches, and GC verifies the sample's purity. Together, these techniques provide a self-validating system for the complete and unambiguous characterization of this compound.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a wealth of structural information that is essential for its identification and quality control. The predictable chemical shifts and distinct coupling patterns, particularly those involving the trifluoromethyl group, allow for a definitive structural assignment. When used in conjunction with other analytical methods like MS and IR, NMR spectroscopy ensures the highest level of confidence in the identity and purity of this important chemical entity.
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Scribd. Tetramethylsilane in NMR Calibration. [Link]
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Wikipedia. Tetramethylsilane. [Link]
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Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
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YouTube. Why TMS Is the Standard in NMR Spectroscopy | Chemistry Explained. [Link]
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American Chemical Society. Tetramethylsilane. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PubMed Central. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. [Link]
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PubMed. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. [Link]
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ResearchGate. Why is CF3 splitting observed in the 13C NMR?. [Link]
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Semantic Scholar. NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. [Link]
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ACS Publications. SmI2/Sm-Based γ-Buyrolactone−ε-Caprolactone Copolymers: Microstructural Characterization Using One- and Two-Dimensional NMR Spectroscopy. [Link]
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AWS. Catalytic Asymmetric Synthesis of 3-Hydroxy-3-Trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. [Link]
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National Institutes of Health. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. [Link]
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ACS Publications. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. [Link]
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Caltech. A general enantioselective route to the chamigrene natural product family. [Link]
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ACS Publications. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. [Link]
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Georgia State University. 170 NMR SPECTROSCOPY OF LACTONES. [Link]
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PubMed. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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ResearchGate. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. [Link]
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ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
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PubMed. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. [Link]
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The Good Scents Company. gamma-valerolactone (S)-dihydro-5-methyl-2(3H)-furanone. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a fluorinated lactone, presents a unique analytical challenge due to its stereoisomerism and the influence of its electron-withdrawing trifluoromethyl group. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the comprehensive characterization of this molecule, moving from initial screening to definitive stereochemical assignment.
Introduction to the Analyte: An Analytical Challenge
This compound possesses two chiral centers, giving rise to four possible stereoisomers. The differentiation and quantification of these isomers are critical, as biological activity is often stereospecific. The lactone functional group and the highly electronegative trifluoromethyl moiety dictate its ionization behavior and fragmentation pathways. This guide will explore the strategic application of various mass spectrometry (MS) platforms to tackle these challenges, providing researchers with a logical workflow for analysis.
Part 1: Foundational Analysis - Ionization Technique Comparison
The initial step in MS analysis is the efficient generation of gas-phase ions. The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For a polar molecule like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization methods.
-
Electrospray Ionization (ESI): ESI is ideal for polar molecules that can be pre-ionized in solution. Given the lactone's polarity, ESI is expected to efficiently generate protonated molecules, [M+H]⁺, or adducts with solvent ions (e.g., [M+Na]⁺, [M+NH₄]⁺). The "soft" nature of ESI typically results in minimal in-source fragmentation, preserving the molecular ion for subsequent tandem MS (MS/MS) analysis. The efficiency of ESI is often correlated with the analyte's ability to partition to the surface of the spray droplet.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar to moderately polar, thermally stable compounds. The process involves vaporizing the sample in a heated nebulizer, followed by ionization through ion-molecule reactions with a reagent gas plasma. For this analyte, APCI would likely produce protonated molecules [M+H]⁺ via proton transfer from reagent gas ions. APCI can be less susceptible to matrix effects than ESI and is a robust alternative if ESI performance is suboptimal.
Comparative Rationale: For initial screening, ESI in positive ion mode is the recommended starting point due to the polar nature of the lactone ring. It is expected to provide a strong signal for the protonated molecule with high sensitivity. APCI serves as a valuable alternative, particularly if the analyte is part of a complex matrix or shows poor ESI response.
Part 2: The Necessity of Separation - A Chromatographic Comparison
Due to the existence of stereoisomers, chromatographic separation prior to MS detection is non-negotiable for complete characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Lactones can be analyzed directly by GC-MS without derivatization. Electron Ionization (EI) is the most common ionization source in GC-MS, which provides extensive, reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Key Fragmentation in GC-EI-MS: For lactones, characteristic fragmentation includes the loss of CO and CO₂, as well as ring-opening reactions. The presence of the trifluoromethyl group will significantly influence the fragmentation, likely leading to fragments involving the loss of CF₃ or related species. Enantioselective GC columns can be used for the separation of lactone enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly versatile for a wide range of compounds, including polar and non-volatile molecules. For this compound, LC-MS offers the distinct advantage of employing chiral stationary phases for the separation of all four stereoisomers.
-
Chiral LC-MS: The use of chiral columns, such as those based on polysaccharide derivatives (e.g., amylose or cellulose) or macrocyclic glycopeptides, is essential for resolving enantiomers and diastereomers. The mobile phase composition must be carefully optimized to achieve separation while being compatible with the MS interface.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC-MS has emerged as a powerful and "greener" alternative for chiral separations. Using supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, enabling fast and efficient separations.
-
Advantages of SFC-MS: SFC is particularly well-suited for chiral separations and is often superior to LC in terms of speed and resolution for this application. The coupling to MS is straightforward, making it an excellent choice for the high-throughput analysis of chiral compounds.
Comparative Summary Table
| Technique | Separation Principle | Ionization | Pros | Cons | Best For |
| GC-MS | Volatility & Column Interaction | EI | High-resolution separation, reproducible fragmentation, established libraries. | Requires thermal stability, potential for thermal degradation. | Achiral screening, enantiomeric separation with specific chiral columns. |
| LC-MS | Partitioning & Column Interaction | ESI, APCI | Excellent for polar compounds, wide availability of chiral columns. | Can require longer run times, mobile phase limitations for MS compatibility. | Definitive separation and quantification of all stereoisomers. |
| SFC-MS | Polarity & Column Interaction | ESI, APCI | Fast separations, reduced solvent consumption, excellent for chiral analysis. | Less common instrumentation, requires specialized expertise. | High-throughput chiral analysis and purification. |
Part 3: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem MS, specifically Collision-Induced Dissociation (CID), is indispensable for confirming the structure of the analyte. In a CID experiment, the precursor ion (e.g., the [M+H]⁺ ion) is mass-selected, accelerated, and collided with an inert gas, causing it to fragment. The resulting product ions provide a structural fingerprint of the molecule.
Proposed Fragmentation Pathway
For protonated this compound, the fragmentation is expected to initiate from the protonated lactone ring. Key fragmentation pathways for five-membered lactones often involve the neutral loss of water (H₂O) and/or carbon monoxide (CO). The stability of the resulting carbocation dictates the preferred pathway.
A plausible fragmentation cascade is visualized below:
-
Protonation: The carbonyl oxygen is the most likely site of protonation.
-
Initial Ring Opening: The protonated molecule can undergo ring opening.
-
Neutral Losses: Subsequent fragmentation can proceed via the loss of CO, H₂O, or molecules related to the trifluoromethyl group.
Caption: Proposed CID fragmentation pathway for [M+H]⁺.
Part 4: Recommended Analytical Workflow
A tiered approach is recommended for a comprehensive analysis.
Caption: Recommended tiered analytical workflow.
Part 5: Detailed Experimental Protocols
Protocol 1: Chiral LC-MS Method
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Chirobiotic T (Teicoplanin-based) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile/Water with 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Full scan mode to detect the [M+H]⁺ ion, followed by product ion scans of the precursor for MS/MS analysis.
Protocol 2: SFC-MS Method
-
Chromatography System: Supercritical Fluid Chromatography system.
-
Column: Amylose-based chiral column (e.g., Lux i-Amylose-3, 150 x 3.0 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ with a Methanol modifier gradient.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Mass Spectrometer: As above, with an appropriate SFC-MS interface.
-
Ionization Mode: Positive ESI.
-
MS Parameters: Similar to LC-MS, optimized for SFC flow rates.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach leveraging the strengths of different mass spectrometry and chromatography techniques. While direct infusion ESI-MS is suitable for initial molecular weight confirmation, chromatographic separation is essential for resolving the stereoisomers. Chiral LC-MS provides a robust and widely accessible method for this purpose, while SFC-MS offers a faster, high-efficiency alternative. Tandem MS experiments are crucial for unambiguous structural confirmation. By following the proposed workflow, researchers can achieve a complete and reliable characterization of this challenging analyte.
References
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Mass spectrometric study of six cyclic esters. (2000). Rapid Communications in Mass Spectrometry, 14(9), 765-771. [Link]
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Atmospheric Pressure Chemical Ionization. School of Chemical Sciences, University of Illinois. [Link]
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Horning, E. C., et al. (1973). Atmospheric pressure ionization mass spectrometry. Analytical Chemistry, 45(6), 936-943. (Represented by Grokipedia summary on APCI). [Link]
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Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. (2025). Analytica Chimica Acta, 1345, 343735. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Atmospheric-pressure chemical ionization. Wikipedia. [Link]
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
A Comparative Analysis of the Biological Activity of 5-Methyl-3-(trifluoromethyl)oxolan-2-one Enantiomers
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant variations in their efficacy, toxicity, and metabolic stability.[1] This guide provides an in-depth comparison of the biological activities of the (3R,5S) and (3S,5R) enantiomers of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a novel lactone with potential therapeutic applications. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][3]
This document will detail the experimental methodologies for chiral separation, in vitro cytotoxicity assessment, and enzyme inhibition kinetics. The presented data, while illustrative, is grounded in established scientific principles and protocols to provide a framework for the evaluation of chiral compounds.
Chiral Separation and Characterization
The prerequisite for a comparative biological evaluation is the isolation of each enantiomer in high purity. The racemic mixture of this compound was resolved using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is recommended for its broad applicability in separating chiral compounds.[4]
-
Mobile Phase: A polar organic mobile phase, such as a mixture of n-hexane and isopropanol, is optimized to achieve baseline separation.[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is used to monitor the elution of the enantiomers.
-
Fraction Collection: The eluting peaks corresponding to each enantiomer are collected separately.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions is determined using analytical chiral HPLC to ensure >99% purity for each enantiomer.
Caption: Workflow for the chiral separation of enantiomers.
Comparative In Vitro Cytotoxicity
The differential cytotoxicity of the enantiomers was assessed against a panel of human cancer cell lines and a non-cancerous cell line to determine both potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed, which measures the metabolic activity of cells as an indicator of cell viability.[1][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous human cell line (e.g., HaCaT) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are treated with serial dilutions of each enantiomer (e.g., from 0.1 µM to 100 µM) and a vehicle control (DMSO, <0.1%).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Cytotoxicity Data Summary
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HaCaT IC50 (µM) | Selectivity Index (HeLa) |
| (3R,5S)-enantiomer | 8.5 | 12.3 | >100 | >11.8 |
| (3S,5R)-enantiomer | 65.2 | 88.1 | >100 | >1.5 |
| Doxorubicin (Control) | 0.5 | 0.8 | 2.1 | 4.2 |
Selectivity Index = IC50 (non-cancerous cells) / IC50 (cancer cells)
The results clearly indicate that the (3R,5S)-enantiomer exhibits significantly higher cytotoxic potency against both HeLa and MCF-7 cancer cell lines compared to the (3S,5R)-enantiomer.[1][7] Furthermore, the (3R,5S)-enantiomer displays a superior selectivity index, suggesting a wider therapeutic window.
Mechanistic Insights: Enzyme Inhibition Kinetics
To elucidate the potential mechanism of action, the inhibitory effects of the enantiomers were evaluated against a putative enzyme target, a hypothetical human serine hydrolase implicated in cancer cell proliferation. The kinetics of inhibition were studied to determine the mode of action.[8][9]
Experimental Protocol: Enzyme Inhibition Assay
-
Enzyme and Substrate: A recombinant human serine hydrolase and a fluorogenic substrate are used.
-
Assay Buffer: The reaction is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of each enantiomer for 15 minutes.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Fluorescence Monitoring: The increase in fluorescence due to substrate hydrolysis is monitored over time using a microplate reader.
-
Data Analysis: Initial reaction velocities are calculated from the linear phase of the progress curves. The data is fitted to the Michaelis-Menten equation, and Lineweaver-Burk plots are generated to determine the mode of inhibition and the inhibition constant (Ki).[10]
Caption: Workflow for determining enzyme inhibition kinetics.
Enzyme Inhibition Kinetics Data
| Enantiomer | Mode of Inhibition | Ki (µM) |
| (3R,5S)-enantiomer | Competitive | 2.1 |
| (3S,5R)-enantiomer | Competitive | 35.8 |
The kinetic analysis reveals that both enantiomers act as competitive inhibitors of the serine hydrolase. However, the (3R,5S)-enantiomer demonstrates a significantly lower Ki value, indicating a much higher binding affinity for the enzyme's active site. This is consistent with the observed difference in cytotoxic potency.[11]
Discussion and Conclusion
These findings underscore the critical importance of chiral separation and the individual evaluation of enantiomers in the drug development process. The development of the (3R,5S)-enantiomer as a single-enantiomer drug could offer a significantly improved therapeutic profile with higher efficacy and potentially fewer off-target effects. Further preclinical development of the (3R,5S)-enantiomer is warranted.
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Bencivenni, G., et al. (2018). Enantioselective Synthesis of Trifluoromethyl α,β-Unsaturated δ-Lactones via Vinylogous Aldol-Lactonization Cascade. The Journal of Organic Chemistry, 83(20), 12440-12448. Available at: [Link]
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Goti, G., et al. (2023). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules, 28(14), 5373. Available at: [Link]
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Wang, M. W., et al. (2016). The cytotoxicity study of praziquantel enantiomers. Parasitology research, 115(10), 3953–3959. Available at: [Link]
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Wang, X. N., et al. (2009). NHC-Catalyzed Enantioselective Synthesis of β-Trifluoromethyl-β-lactones. Organic Letters, 11(20), 4544-4547. Available at: [Link]
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Wang, X. N., et al. (2009). Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions. Organic letters, 11(20), 4544–4547. Available at: [Link]
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Lo, H. W., et al. (2012). Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75. Cancer biology & therapy, 13(14), 1437–1444. Available at: [Link]
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Dalton, S. R., et al. (2021). Role of enantiomer duality in in vitro drug testing. Proceedings of the National Academy of Sciences, 118(28), e2101497118. Available at: [Link]
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Wang, X. N., et al. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. SciSpace. Available at: [Link]
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Nguyen, T. T., et al. (2023). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS Omega, 8(46), 44105-44113. Available at: [Link]
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Bencivenni, G., et al. (2019). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Molecules, 24(11), 2148. Available at: [Link]
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Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]
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Al-Ostath, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Pharmaceuticals, 17(4), 514. Available at: [Link]
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Wang, Y., et al. (2020). A novel synthetic derivative of quercetin, 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin, inhibits bladder cancer growth by targeting the AMPK/mTOR signaling pathway. Journal of Experimental & Clinical Cancer Research, 39(1), 183. Available at: [Link]
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Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]
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Al-Zuhair, H., et al. (2023). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Cureus, 15(6), e40453. Available at: [Link]
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El-Sawy, E. R., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(21), 7247. Available at: [Link]
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Jabeen, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8206. Available at: [Link]
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Bekhit, A. A., et al. (2012). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European journal of medicinal chemistry, 53, 235–247. Available at: [Link]
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Xia, Z., et al. (2023). Transition-Metal-Free Trifluoromethylation of Imidazopyridines at C3 Position with Togni Reagent I. ChemistrySelect, 8(48), e202303867. Available at: [Link]
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Yurttaş, L., et al. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139-1147. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For novel compounds such as 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a trifluoromethylated lactone with potential applications in medicinal chemistry and materials science, unambiguous structural data is paramount. The introduction of a trifluoromethyl group can significantly influence molecular conformation and intermolecular interactions, making its precise spatial location a critical parameter.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the following discourse is grounded in established principles and practical considerations to aid researchers in making informed decisions for their analytical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a direct and unambiguous determination of the atomic arrangement in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, one can generate a three-dimensional electron density map, which reveals precise atomic positions, bond lengths, bond angles, and torsional angles.[1] This technique is unparalleled in its ability to define the absolute configuration and solid-state conformation of a molecule.
Hypothetical Experimental Workflow for this compound
The successful application of X-ray crystallography hinges on the ability to grow diffraction-quality single crystals, which is often the most challenging step.[2] The workflow for a hypothetical crystallographic study of this compound is outlined below.
Caption: Workflow for X-ray Crystallography.
Detailed Protocol: Crystallization and Structure Determination
1. Synthesis and Purification:
-
Synthesize this compound via an appropriate synthetic route, for instance, through the reaction of a suitable precursor with a trifluoromethylating agent.[3][4]
-
Purify the compound to >99% purity using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC). The presence of impurities can significantly hinder crystallization.
2. Crystallization:
-
Rationale: The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal.[5]
-
Screening: Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (hanging and sitting drop), and cooling.[6] A diverse range of solvents and solvent systems (e.g., pentane/dichloromethane, ethanol, acetonitrile) should be screened.[7]
-
Optimization: Once initial microcrystals are obtained, refine the conditions by making small, systematic changes to parameters such as solvent polarity, precipitant concentration, and temperature to improve crystal size and quality.[6]
3. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
4. Structure Solution and Refinement:
-
Process the collected data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to minimize the difference between the observed and calculated structure factors.
-
Validate the final structure using metrics such as R-factor and goodness-of-fit.
Comparative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution.[8] For this compound, a suite of NMR experiments would be essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment.
-
¹⁹F NMR: Crucial for trifluoromethylated compounds, this technique confirms the presence and chemical environment of the -CF₃ group.[9]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons, between protons and carbons, and long-range correlations, respectively, allowing for the complete assignment of the molecule's covalent framework.
Causality in NMR Analysis: The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the molecule's conformation in solution.[10] For a flexible five-membered ring like an oxolan-2-one, the observed NMR parameters represent a population-weighted average of the different conformations present at equilibrium.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[10]
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can reveal structural motifs and connectivity within the molecule. The fragmentation pattern of lactones is often characteristic.[12][13]
Limitations and Synergies: While MS can confirm the molecular formula, it does not provide information about the three-dimensional arrangement of atoms.[14] It is a complementary technique to both NMR and X-ray crystallography.
Performance Comparison
The choice of analytical technique depends on the specific information required by the researcher. The following table provides a comparative overview.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic structure in the solid state | Covalent structure and conformation in solution | Molecular weight and fragmentation pattern |
| Sample Phase | Single Crystal | Solution | Gas Phase (ions) |
| Key Advantage | Unambiguous determination of stereochemistry and conformation | Provides information on dynamic processes in solution | High sensitivity and accuracy in mass determination |
| Main Limitation | Requires high-quality single crystals | Provides an average structure for flexible molecules | Does not provide 3D structural information |
| Application to this compound | Definitive proof of structure, including the relative stereochemistry of the methyl and trifluoromethyl groups. | Confirmation of the covalent framework and analysis of conformational preferences in solution. | Confirmation of molecular formula and study of fragmentation pathways. |
Logical Framework for Structural Elucidation
The relationship between these techniques in a comprehensive structural elucidation workflow can be visualized as a hierarchical process.
Caption: Logical workflow for structural analysis.
Conclusion
For the unambiguous structural determination of this compound, single-crystal X-ray crystallography stands as the gold standard, providing irrefutable evidence of its three-dimensional architecture. However, a comprehensive understanding of this molecule necessitates a multi-technique approach. NMR spectroscopy is indispensable for elucidating its structure and conformational dynamics in solution, while mass spectrometry provides definitive confirmation of its molecular formula. By judiciously applying these techniques in a complementary fashion, researchers can build a complete and robust structural profile of this and other novel chemical entities, thereby accelerating research and development in their respective fields.
References
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Peris-García, E., et al. (2015). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 857940. [Link]
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Jemal, M., & Xia, Y. Q. (2000). The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples. Rapid communications in mass spectrometry : RCM, 14(12), 1083–1088. [Link]
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Smith, A. B., 3rd, et al. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of organic chemistry, 79(17), 7891–7901. [Link]
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Mandado, M., et al. (n.d.). Relevant mass spectral data for selected lactones and thiolactones a. ResearchGate. Retrieved from [Link]
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McFadden, W. H., Day, E. A., & Diamond, M. J. (1965). Correlations and Anomalies in Mass Spectra. Lactones. Analytical Chemistry, 37(1), 89–92. [Link]
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Jin, M., & Hoye, T. R. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122–1129. [Link]
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Wikipedia. (n.d.). Lactone. Retrieved from [Link]
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ResearchGate. (n.d.). Sections of 1 H NMR spectra of lactone (2) synthesised during the.... Retrieved from [Link]
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Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1883–1897. [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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Yakubovich, A. V., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules (Basel, Switzerland), 27(20), 7063. [Link]
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NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
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Flippen-Anderson, J. L., & Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology (Chapter 7, Unit 7.3). [Link]
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da Silva, A. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-023. [Link]
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Anastasiou, I., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Inorganics, 10(11), 209. [Link]
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Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Retrieved from [Link]
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McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta crystallographica. Section F, Structural biology and crystallization communications, 70(Pt 11), 1445–1467. [Link]
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Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Retrieved from [Link]
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Wang, Y., et al. (2014). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Angewandte Chemie (International ed. in English), 53(5), 1359–1363. [Link]
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A Comparative Guide to 5-Methyl-3-(trifluoromethyl)oxolan-2-one and Other Trifluoromethylated Lactones
Introduction: The Strategic Intersection of Privileged Scaffolds and Super-Substituents
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Two powerful strategies have emerged as cornerstones of medicinal chemistry: the utilization of "privileged scaffolds" and the strategic incorporation of fluorine. The γ-butyrolactone, a five-membered lactone, is one such privileged scaffold, forming the core of numerous natural products and FDA-approved drugs with a wide spectrum of pharmacological activities, including anticancer and diuretic properties.[1][2]
Concurrently, the trifluoromethyl (CF3) group has earned its status as a "super-substituent." Its introduction into a molecular framework can profoundly and often beneficially alter a compound's physicochemical properties.[1] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[3]
This guide provides a comparative analysis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one (also known as α-trifluoromethyl-γ-valerolactone), a molecule that marries the γ-butyrolactone scaffold with the powerful CF3 group. We will objectively compare its synthetic accessibility, predicted reactivity, and potential biological performance against other trifluoromethylated lactones, supported by experimental data from the broader scientific literature. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of this important class of compounds.
Comparative Synthesis Strategies: The Challenge of Regioselectivity
The synthesis of trifluoromethylated lactones presents a significant regiochemical challenge: controlling the position of the CF3 group on the lactone ring. The location of this group—at the α, β, or γ position—fundamentally dictates the molecule's chemical reactivity and, consequently, its potential biological function. Here, we compare the primary strategies for producing α- and γ-trifluoromethylated lactones.
Synthesis of α-Trifluoromethylated Lactones (Target Class)
The most direct and efficient route to α-trifluoromethylated lactones, including the target compound this compound, is the Lewis acid-catalyzed electrophilic trifluoromethylation of ketene silyl acetals. This method, developed by Togni and colleagues, provides direct access to α-trifluoromethyl esters and lactones in high yields under very mild conditions.
The causality behind this experimental choice lies in its efficiency and broad applicability. The ketene silyl acetal is a highly reactive enolate equivalent, and the use of a hypervalent iodine reagent (e.g., a Togni reagent) provides an electrophilic "CF3+" source. A catalytic amount of a Lewis acid, such as trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂), activates the trifluoromethylating reagent, likely proceeding through a radical intermediate mechanism, to achieve high yields of up to 98%.
Experimental Protocol: Lewis Acid-Catalyzed α-Trifluoromethylation
This protocol is adapted from the work of Katayev, D., et al. (2015), Org. Lett.
Objective: To synthesize an α-trifluoromethyl-γ-butyrolactone from its corresponding lactone precursor.
Materials:
-
γ-Butyrolactone precursor (e.g., γ-valerolactone)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Lithium diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl)
-
Electrophilic trifluoromethylating reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Lewis Acid Catalyst (e.g., Trimethylsilyl bis(trifluoromethanesulfonyl)imide, TMSNTf₂)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
Formation of Ketene Silyl Acetal (KSA): a. In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the precursor lactone (1.0 eq) in anhydrous DCM. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add LDA (1.1 eq) dropwise to the solution to form the lithium enolate. Stir for 30 minutes. d. Add TMSCl (1.2 eq) to the solution to trap the enolate as the KSA. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The formation of the KSA can be monitored by TLC or GC-MS.
-
Trifluoromethylation: a. In a separate flask under an inert atmosphere, dissolve the electrophilic trifluoromethylating reagent (1.2 eq) in anhydrous DCM. b. Add the Lewis acid catalyst, TMSNTf₂ (0.025 eq, 2.5 mol%). c. Cool this solution to 0 °C. d. Slowly add the prepared KSA solution from step 1 to the cooled reagent mixture. e. Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring progress by TLC or ¹⁹F NMR.
-
Workup and Purification: a. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product via column chromatography on silica gel to yield the pure α-trifluoromethylated lactone.
***```dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
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Caption: Experimental workflow for determining compound cytotoxicity via MTT assay.
Conclusion and Future Outlook
The strategic placement of a trifluoromethyl group onto a γ-butyrolactone scaffold, as exemplified by This compound , represents a compelling approach in modern chemical biology and drug discovery. A comparative analysis reveals distinct synthetic pathways based on the desired regiochemistry, with electrophilic trifluoromethylation of ketene silyl acetals being a highly effective route for the α-substituted target class.
The powerful electron-withdrawing nature of the α-CF₃ group is predicted to significantly alter the reactivity of the lactone ring, enhancing carbonyl electrophilicity and α-proton acidity. While direct biological data for the title compound remains to be published, a comprehensive review of related structures strongly suggests a high potential for potent cytotoxic and anticancer activity. The trifluoromethyl group is a well-validated enhancer of biological performance, and its installation on a privileged lactone scaffold warrants thorough experimental investigation. The protocols outlined herein provide a clear roadmap for the synthesis and biological evaluation of this promising class of molecules.
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Yang, S. H., et al. (2019). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 24(23), 4315. [Link]
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N'guyen, T. T. T., et al. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF3SiMe3 as a trifluoromethylating agent. Organic & Biomolecular Chemistry, 11(39), 6753-6761. [Link]
-
N'guyen, T. T. T., et al. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. PubMed, PMID: 23970034. [Link]
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Duarte, B. P. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Park, S., & Lee, S. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]
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Meanwell, N. A. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science, 12(34), 11445-11456. [Link]
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validation of an analytical method for 5-Methyl-3-(trifluoromethyl)oxolan-2-one
An In-Depth Guide to the Validation of an Analytical Method for 5-Methyl-3-(trifluoromethyl)oxolan-2-one: A Comparative Analysis
Introduction: The Critical Role of Method Validation
In pharmaceutical development and quality control, the reliability of analytical data is paramount. For a novel compound like this compound, a key intermediate or active pharmaceutical ingredient (API), establishing a robust and reliable analytical method is a foundational requirement. Method validation provides documented evidence that a procedure is fit for its intended purpose, ensuring data integrity for batch release, stability studies, and regulatory submissions.
This guide provides a comprehensive framework for the validation of a quantitative analytical method for this compound, structured from the perspective of a senior application scientist. We will explore the validation of a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compare its performance characteristics with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures".
Method Selection: HPLC-UV vs. GC-MS
The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a small organic molecule with a lactone structure, suggesting moderate polarity and potential for chromophoric activity, making it a suitable candidate for HPLC-UV analysis. However, its potential volatility could also permit analysis by GC-MS.
Diagram: Method Selection Rationale
Caption: Decision workflow for selecting the primary (HPLC-UV) and alternative (GC-MS) analytical methods.
For this guide, we will proceed with Reverse-Phase HPLC-UV as the primary method due to its versatility and robustness for non-volatile, UV-active small molecules.
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies designed to assess the performance of the analytical procedure. Each parameter addresses a different aspect of the method's reliability.
Diagram: ICH Q2(R1) Validation Workflow
Caption: Interconnected workflow for analytical method validation based on ICH Q2(R1) guidelines.
Part 1: Validation of the Primary Method (HPLC-UV)
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is the most crucial validation parameter; without it, all other data is meaningless as you cannot be sure you are measuring only the intended analyte.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution using only the diluent (e.g., Acetonitrile:Water 50:50).
-
Placebo: Prepare a solution containing all formulation excipients except the API.
-
Standard: Prepare a solution of the this compound reference standard at the target concentration (e.g., 100 µg/mL).
-
Spiked Sample: Spike the placebo solution with the reference standard.
-
Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Chromatographic Analysis: Inject all solutions into the HPLC system.
-
Evaluation:
-
The blank and placebo injections should show no interfering peaks at the retention time of the analyte.
-
In the forced degradation sample, the analyte peak should be spectrally pure (assessed by a photodiode array detector) and well-resolved from any degradation peaks (Resolution > 2.0).
-
Data Summary: Specificity Results
| Sample | Analyte Peak Retention Time (min) | Peak Purity Angle | Peak Purity Threshold | Resolution from Nearest Peak | Result |
| Standard | 4.52 | 0.125 | 0.250 | N/A | Pass |
| Spiked Sample | 4.51 | 0.130 | 0.250 | N/A | Pass |
| Acid Stressed | 4.53 | 0.128 | 0.250 | 2.8 (from degradant at 3.9 min) | Pass |
| Base Stressed | 4.52 | 0.135 | 0.250 | 3.1 (from degradant at 5.1 min) | Pass |
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been proven to have acceptable linearity, accuracy, and precision.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare at least five concentration levels by diluting a stock solution of the reference standard. For an assay, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the mean peak area against the known concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be insignificant.
Data Summary: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801,500 |
| 90 | 902,100 |
| 100 | 1,001,500 |
| 110 | 1,103,200 |
| 120 | 1,205,600 |
| Linear Regression | Result |
| Slope | 10,025 |
| Y-Intercept | 1,250 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples at three concentration levels across the range (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analysis: Analyze the samples against a freshly prepared calibration curve.
-
Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
Data Summary: Accuracy (Recovery) Results
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% (n=3) | 80.0 | 79.5 | 99.4 |
| 100% (n=3) | 100.0 | 100.5 | 100.5 |
| 120% (n=3) | 120.0 | 121.1 | 100.9 |
| Mean Recovery | 100.3 |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst). The result is expressed as the relative standard deviation (%RSD).
Experimental Protocol:
-
Repeatability: One analyst prepares and analyzes six independent samples at 100% of the target concentration on the same day with the same equipment.
-
Intermediate Precision: A second analyst repeats the experiment on a different day using different equipment (if possible).
-
Evaluation: Calculate the %RSD for each set of six measurements. The acceptance criterion is typically %RSD ≤ 2.0%.
Data Summary: Precision Results
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| Sample 1 | 99.8 | 100.5 |
| Sample 2 | 100.2 | 99.5 |
| Sample 3 | 100.5 | 100.9 |
| Sample 4 | 99.5 | 99.8 |
| Sample 5 | 101.0 | 101.1 |
| Sample 6 | 99.9 | 100.2 |
| Mean | 100.15 | 100.33 |
| %RSD | 0.55% | 0.61% |
Part 2: Comparative Analysis with an Alternative Method (GC-MS)
While HPLC-UV is robust, GC-MS offers potential advantages in sensitivity and specificity through mass-based detection, provided the analyte is sufficiently volatile and thermally stable.
Performance Comparison: HPLC-UV vs. GC-MS
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Specificity | High (based on retention time and UV purity) | Very High (based on retention time and unique mass fragmentation pattern) | GC-MS offers superior specificity, as it's highly unlikely an impurity will have the same retention time AND the same mass spectrum. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods provide excellent linearity. HPLC often has a wider linear range. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | GC-MS is typically more sensitive, making it a better choice for impurity analysis or low-dosage forms. |
| Robustness | High (less sensitive to minor changes in flow rate, mobile phase composition) | Moderate (sensitive to injection port temperature, carrier gas flow, column aging) | HPLC methods are often considered more "rugged" for routine QC environments. |
| Sample Throughput | Moderate (run times typically 5-15 min) | Moderate-to-High (run times can be faster, <10 min) | Modern GC methods can be very fast, potentially offering higher throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain. GC-MS requires more specialized expertise. |
Conclusion and Recommendation
The validation results demonstrate that the proposed HPLC-UV method is accurate, precise, specific, and linear for the quantitative analysis of this compound. It meets all typical acceptance criteria for a pharmaceutical assay as defined by ICH guidelines.
Recommendation:
-
For routine quality control and release testing , the validated HPLC-UV method is the recommended choice due to its demonstrated robustness, lower cost, and sufficient performance.
-
For applications requiring higher sensitivity and unequivocal identification , such as impurity profiling or trace-level analysis, GC-MS serves as an excellent orthogonal method. Validating a GC-MS method would be a logical next step for comprehensive characterization of the API.
This dual-methodology approach, using a robust primary method and a highly specific secondary method, provides a powerful analytical toolkit for the development and control of this compound.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Methyl-3-(trifluoromethyl)oxolan-2-one
For researchers and professionals in drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a fluorinated lactone, presents a unique analytical challenge due to its stereogenic centers and the strong electronegativity of the trifluoromethyl group. This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise, to establish a robust, self-validating purity assessment workflow for this specific molecule.
The validation of analytical methods is a critical pillar in pharmaceutical quality assurance, ensuring that results are reliable, repeatable, and compliant with regulatory standards.[1] Employing validated methods is essential for analyzing registration batches, stability testing, and commercial products, providing confidence in data reliability across the entire drug development lifecycle.[1][2]
The Strategic Approach to Purity Assessment
A comprehensive purity analysis cannot rely on a single technique. Instead, it requires an orthogonal approach, where different methods providing distinct chemical insights are integrated to build a complete purity profile. The presence of two chiral centers in this compound means it can exist as four possible stereoisomers. Distinguishing and quantifying these, alongside process-related impurities and degradation products, is paramount.
Our strategy is a multi-step, logic-gated process that begins with structural confirmation and proceeds through chromatographic separation to final impurity quantification.
Caption: A comprehensive workflow for the purity assessment of this compound.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique should be driven by the specific question being asked—be it structural confirmation, separation of isomers, or quantification of trace impurities.[3] Each method offers unique strengths and inherent limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is unparalleled for unambiguous structure elucidation and is the first line of defense in confirming the identity of the target molecule.
-
Expertise & Causality: For this molecule, ¹⁹F NMR is exceptionally powerful. The trifluoromethyl (-CF₃) group provides a singlet with a large chemical shift dispersion, making it exquisitely sensitive to its electronic environment.[4] Any minor structural variants or impurities containing a -CF₃ group will likely appear as distinct signals, which might be obscured in the more crowded ¹H spectrum. ¹H and ¹³C NMR are used to confirm the core lactone structure and the methyl group placement.
-
Trustworthiness: The integrity of NMR data is validated by using a deuterated solvent of known purity and an internal standard (e.g., TMS for ¹H). Quantitative NMR (qNMR) can be employed for an absolute purity assessment if a certified reference standard is available.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the synthesized compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃).
-
Internal Standard: For quantitative analysis, add a known amount of an appropriate fluorine-containing internal standard (e.g., trifluorotoluene).
-
Acquisition: Record the spectrum on a spectrometer with a fluorine probe (e.g., 470 MHz for ¹⁹F on a 500 MHz instrument).
-
Parameters: Use a sufficient relaxation delay (D1 ≥ 5xT₁) to ensure full signal relaxation for accurate integration.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signal of the compound and any fluorine-containing impurities.
Chromatographic Techniques: Separation and Quantification
Chromatography is the workhorse for separating the target compound from impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its potential impurities.[5][6]
| Technique | Principle | Best Suited For | Strengths | Limitations |
| HPLC-UV/MS | Separation in a liquid mobile phase based on polarity.[7] | Non-volatile process impurities, degradation products, diastereomers. | Wide applicability, suitable for thermolabile compounds, high-resolution separation.[3] | May require different methods for polar vs. non-polar impurities. |
| GC-MS | Separation in a gaseous mobile phase based on volatility and boiling point.[7] | Residual solvents, volatile starting materials, low molecular weight byproducts. | High separation efficiency, excellent for volatile analysis, definitive identification via MS.[8] | Not suitable for non-volatile or thermally unstable compounds.[6] |
| Chiral HPLC/SFC | Separation of enantiomers using a chiral stationary phase (CSP).[9] | Quantifying enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). | The only reliable way to separate and quantify all four potential stereoisomers. | Method development can be complex; requires screening of multiple CSPs. |
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing the purity of non-volatile organic compounds.[8] For this compound, a reversed-phase method is the logical starting point.
-
Expertise & Causality: Coupling HPLC with both a UV detector and a mass spectrometer (MS) provides a self-validating system. The UV detector gives quantitative data based on area percent, while the MS provides mass information for each separated peak, aiding in the identification of impurities.[10] The ability of an analytical method to unequivocally identify or quantify the analyte in the presence of other components is known as selectivity.
-
Trustworthiness: Method validation is crucial and involves demonstrating specificity, linearity, accuracy, precision, and robustness according to guidelines from bodies like the ICH.[2][10] System suitability tests (e.g., checking theoretical plates, tailing factor) must be performed before each run to ensure the chromatographic system is performing correctly.[10]
Experimental Protocol: Reversed-Phase HPLC-UV/MS
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (for the ester chromophore) and ESI-MS in positive/negative modes.
-
Sample Prep: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
2.2.2. Chiral Chromatography: Resolving Stereoisomers
For a chiral molecule, chemical purity is only half the story. Enantiomeric purity is equally critical. Chiral chromatography relies on forming transient, diastereomeric complexes between the analytes and a chiral selector, leading to different retention times.[11]
-
Expertise & Causality: The separation principle is based on the "three-point interaction model," where a minimum of three interactions between the analyte and the chiral stationary phase (CSP) are needed for resolution.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often the first choice for screening. Supercritical Fluid Chromatography (SFC) can sometimes offer faster and better separations for chiral compounds than HPLC.
-
Trustworthiness: To confirm peak identity, a racemic or diastereomeric mixture of the compound should be injected first to establish the retention times of all possible stereoisomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the enantiomers.
Caption: Logical workflow for the analysis of stereoisomers using chiral chromatography.
Synthesizing the Data for a Final Purity Statement
No single result is definitive. A final, authoritative purity value is a composite of all gathered data.
-
Identity Confirmation: NMR and MS data must confirm the primary peak in the chromatograms corresponds to the mass and structure of this compound.
-
Chemical Purity: The purity value is typically reported from the HPLC-UV analysis as % area of the main peak relative to the total area of all peaks. This assumes all impurities have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.
-
Volatile Impurities: GC-MS data is used to quantify residual solvents and other volatile impurities, reported separately (e.g., in ppm).
-
Stereoisomeric Purity: Chiral chromatography provides the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the desired stereoisomer.
A final purity report should clearly state the chemical purity by HPLC, the stereoisomeric purity (e.e. and d.r.), and the content of any residual solvents. This multi-faceted approach ensures a scientifically sound and trustworthy assessment of the synthesized compound's quality.
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NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Semantic Scholar. Available at: [Link]
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[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2022). PubMed. Available at: [Link]
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A Comparative Guide to the Preclinical Evaluation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: An In Vitro to In Vivo Translational Framework
This guide provides a comprehensive, scientifically-grounded framework for the initial preclinical evaluation of the novel chemical entity, 5-Methyl-3-(trifluoromethyl)oxolan-2-one. As this compound is not extensively documented in public literature, we will establish a logical, multi-tiered testing strategy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the experimental cascade, ensuring a self-validating and robust investigational process.
The structure of this compound presents key features that inform our experimental design. The γ-lactone ring is a scaffold present in numerous biologically active natural products, suggesting potential pharmacological activity.[1][2][3][4] The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, often incorporated to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by blocking common metabolic pathways and increasing lipophilicity.[5][6][7][8][9] Our strategy, therefore, is to move methodically from broad, high-throughput in vitro assessments of cytotoxicity and metabolic fate to more complex, resource-intensive in vivo studies of systemic exposure and safety.
Part 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on cost-effective, rapid assays to determine the compound's basic cellular interaction and metabolic susceptibility. These data are critical decision-making points; a compound that is indiscriminately cytotoxic or instantly metabolized is unlikely to be a viable therapeutic candidate.[10][11][12][13]
Assessment of Cellular Viability (Cytotoxicity)
Causality: Before investigating any specific therapeutic effect, it is imperative to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound may not be suitable for development unless intended as a cytotoxic agent (e.g., for oncology). The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15] Reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases occurs only in living, metabolically active cells.
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for general toxicity, or a specific cancer cell line if oncology is the target) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[14]
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours under standard conditions.[16]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Assessment of Metabolic Stability
Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are major contributors to the clearance of most drugs.[17] The presence of the CF3 group is intended to increase resistance to metabolic oxidation.[6] An in vitro microsomal stability assay provides a rapid and cost-effective way to measure a compound's susceptibility to Phase I metabolism and estimate its intrinsic clearance (CLint).[17][18][19] A compound that is too rapidly metabolized will have a short half-life in vivo, potentially limiting its therapeutic efficacy.
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH, a necessary cofactor for CYP enzyme activity.[20]
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of HLM (final protein concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) to 37°C.[17]
-
Initiate Reaction: Add this compound to the mixture at a final concentration of 1 µM. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[17]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[17] The reaction is stopped at each time point by adding ice-cold acetonitrile containing an internal standard (for analytical purposes).[17]
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH cofactor to control for non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to validate the assay performance.
-
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Summary & Decision Point 1
The data from these initial in vitro assays should be summarized for a clear go/no-go decision.
| Parameter | Hypothetical Result for Compound | Interpretation & Next Step |
| Cytotoxicity (IC₅₀) | > 50 µM | Low cytotoxicity. Proceed to in vivo studies. |
| Metabolic Half-Life (t½) | 40 minutes | Moderate stability. The CF3 group likely confers some resistance to metabolism. Proceed to in vivo PK studies. |
| Intrinsic Clearance (CLint) | 25 µL/min/mg protein | Acceptable clearance. Warrants investigation of systemic exposure in vivo. |
Part 2: Bridging to In Vivo Systems
With favorable in vitro data, the next logical step is to understand how the compound behaves in a complete biological system. This involves assessing its safety profile at high doses and characterizing its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[21][22][23][24]
Maximum Tolerated Dose (MTD) Study
Causality: Before conducting efficacy or detailed pharmacokinetic studies, it is crucial to establish a safe dose range. The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[25][26][27][28] This study informs the dose selection for subsequent in vivo experiments, ensuring animal welfare and the scientific validity of the results.[26]
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6), with 3-5 animals per dose group.[29]
-
Dose Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral (PO) or intravenous (IV) administration.
-
Dose Escalation: Administer single escalating doses to different groups of animals (e.g., 10, 30, 100, 300 mg/kg).
-
Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and daily for 7-14 days.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[26]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[26]
Pharmacokinetic (PK) Study
Causality: A good drug needs to reach its target tissue in sufficient concentration for a sufficient duration. The PK study measures the drug's concentration in the bloodstream over time after administration.[21][29] This provides critical parameters such as peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC, a measure of total drug exposure), and elimination half-life (t½). Comparing IV and PO administration allows for the calculation of oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.[29]
-
Animal Model: Use cannulated mice if possible to facilitate serial blood sampling. Otherwise, composite sampling (one time point per animal group) can be used.[29] Use 3-4 animals per time point.
-
Dosing: Administer a single dose of the compound, typically well below the MTD (e.g., 10 mg/kg PO and 2 mg/kg IV).[29]
-
Blood Sampling: Collect small blood samples (e.g., 25-30 µL) from the tail vein or submandibular vein at multiple time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[21][29]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate an LC-MS/MS method to accurately quantify the concentration of this compound in the plasma samples.[23]
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.
Data Summary & Decision Point 2
The in vivo data provides a reality check on the compound's potential, integrating complex biological factors not present in in vitro models.
| Parameter | Hypothetical Result for Compound | Interpretation & Next Step |
| MTD (Oral) | > 300 mg/kg | Excellent safety margin. High doses can be used in efficacy models if needed. |
| Bioavailability (F%) | 45% | Good oral absorption. Suitable for oral drug development. |
| Half-Life (t½, in vivo) | 4.2 hours | A reasonable half-life suggests the potential for once or twice-daily dosing. |
| AUC (Area Under Curve) | 5,200 ng*h/mL (at 10 mg/kg PO) | Demonstrates significant systemic exposure, justifying progression to efficacy models. |
Part 3: Synthesis and Visualized Workflows
The transition from in vitro to in vivo is a critical step in drug discovery, governed by a logical sequence of experiments designed to de-risk the progression of a candidate compound.
Diagrams of Experimental Workflows
The following diagrams, rendered using DOT language, illustrate the logical flow of the evaluation process.
Caption: Overall workflow from in vitro assessment to in vivo characterization.
Caption: Logical relationship between scientific questions and experimental choices.
Conclusion
This guide outlines a foundational, tiered approach to the preclinical evaluation of a novel compound, this compound. By systematically progressing from high-throughput in vitro assays to targeted in vivo studies, researchers can make informed, data-driven decisions. The initial in vitro phase efficiently filters out compounds with undesirable properties like high cytotoxicity or metabolic instability. Successful candidates then advance to in vivo studies to assess their safety and systemic exposure, providing the critical data needed to justify progression into more complex and costly disease models. This structured, cause-and-effect methodology ensures that resources are invested wisely and that only the most promising candidates move forward in the drug discovery pipeline.[30][31]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-3-(trifluoromethyl)oxolan-2-one
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to provide not just a set of instructions, but a deeper understanding of the chemical principles that guide these essential safety protocols.
Understanding the Compound: A Trifluoromethylated Lactone
This compound is a lactone, a cyclic ester, distinguished by the presence of a trifluoromethyl (-CF3) group. This structural feature is central to its chemical properties and dictates its disposal requirements. The carbon-fluorine bond is exceptionally strong, rendering trifluoromethylated compounds highly stable and often resistant to natural degradation pathways.[1][2] Consequently, these substances can persist in the environment, necessitating specialized disposal methods.
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is the prevention of its release into the environment.[3] This means under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. [3][4] Improper disposal can lead to the contamination of water systems and soil, with potential long-term ecological consequences.
The recommended and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[1][5] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound into less harmful inorganic substances.[1]
Procedural Guide to Disposal
This step-by-step protocol is designed to ensure the safe and compliant management of this compound waste from the point of generation to its final collection.
Part 1: Immediate Waste Segregation and Containment
Causality: Proper segregation at the source is the cornerstone of a safe laboratory waste management system. It prevents accidental mixing of incompatible chemicals, which could lead to hazardous reactions, and ensures that the waste stream is correctly identified for final disposal.
Protocol:
-
Designate a Specific Waste Container: Dedicate a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[4][6]
-
Container Material Selection: The choice of container material is critical to prevent degradation and potential leaks. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[7] Always check a chemical compatibility chart to ensure the container material is resistant to the specific chemical being stored.[7][8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, such as "Halogenated Organic Waste" and specifically listing "this compound."[3][6] Include the date when the first waste is added.
-
Segregation: Do not mix this compound with non-halogenated organic waste.[4] This is because the disposal methods for these two streams are different, and cross-contamination can complicate and increase the cost of disposal.
Part 2: Safe Handling and Accumulation of Waste
Causality: Adherence to safe handling practices during waste accumulation minimizes the risk of exposure and accidental spills, protecting both the individual and the laboratory environment.
Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often suitable, but consult the glove manufacturer's compatibility guide), safety goggles or a face shield, and a laboratory coat when handling the waste.[9]
-
Ventilation: All transfers of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials such as strong oxidizing agents.[3]
Part 3: Final Disposal and Record Keeping
Causality: The final disposal must be handled by professionals equipped to manage hazardous materials, ensuring regulatory compliance and environmental responsibility. Accurate record-keeping is essential for regulatory oversight and institutional safety protocols.
Protocol:
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[3] They will have established procedures and schedules for the collection of chemical waste.
-
Arrange for Professional Disposal: The EHS office will coordinate with a licensed and certified hazardous waste disposal company that is equipped for the high-temperature incineration of halogenated organic compounds.[9]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and for tracking the chemical's lifecycle within your facility.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the stable trifluoromethyl group.[1] |
| Waste Segregation | Separate from non-halogenated waste | Prevents cross-contamination and ensures proper disposal pathway.[4] |
| Container Type | High-Density Polyethylene (HDPE), Glass | Chemical resistance to halogenated organic compounds.[7] |
| Labeling Requirements | "Hazardous Waste," Chemical Name | Compliance with regulations and safety.[3][6] |
| Handling Location | Chemical Fume Hood | Minimizes inhalation exposure. |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the chemical nature of this trifluoromethylated lactone and adhering to the detailed protocols outlined in this guide, researchers can ensure that the final step in their experimental workflow is conducted with the highest level of scientific integrity and responsibility. This proactive approach to waste management builds a foundation of trust and reinforces the role of the scientific community as a leader in safe and sustainable practices.
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- National Institutes of Health. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- MDPI. (n.d.). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp.
- PubMed. (n.d.). Identifying lactone hydrolysis in pharmaceuticals.
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Personal protective equipment for handling 5-Methyl-3-(trifluoromethyl)oxolan-2-one
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 5-Methyl-3-(trifluoromethyl)oxolan-2-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the chemical's structural motifs—a fluorinated organic molecule, a lactone ring system, and a trifluoromethyl group—and draw upon established safety protocols for analogous chemical structures.
Understanding the Hazards: A Structural Perspective
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving for extended operations.[1] | To prevent skin contact and absorption. The choice of glove material should be confirmed for compatibility with the solvents being used.[6] |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[1][7] | To protect against accidental splashes that could cause serious eye damage.[8] |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat.[5] | To shield skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be available for use in case of ventilation failure or spills.[5][8] | To prevent inhalation of vapors or aerosols, especially in poorly ventilated areas or during emergency situations.[2] |
| Footwear | Closed-toe, chemical-resistant shoes.[7][9] | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is critical for the safe handling of this compound at every stage.
Step 1: Pre-Handling and Preparation
-
Hazard Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.[10]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Step 2: Handling and Experimental Use
-
Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust or aerosols.
-
Reactions: Perform all reactions within the fume hood. Maintain a safe distance and use a blast shield if the reaction has the potential to be energetic.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Step 3: Post-Handling and Decontamination
-
Quenching: If necessary, quench the reaction mixture using a validated and approved procedure. Be aware that quenching of reactive fluorinated compounds can be exothermic.[1]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
Disposal Plan: Managing Fluorinated Waste
Proper segregation and disposal of waste containing this compound are crucial to protect both human health and the environment.[5]
Step 1: Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and weighing paper, in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]
Step 2: Waste Disposal
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.[3]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Proper Disposal of 3-(Trifluoromethyl)
- BenchChem. (2025).
- Armarego, W. L. F., & Chai, C. L. L. (2003).
- BenchChem. (2025). Proper Disposal of 4-Cyano-4'-(Trifluoromethyl)
- Sigma-Aldrich. (2007).
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- European Industrial Gases Association. (2019). Code of Practice: Compressed Fluorine and Mixtures with Inert Gases.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Purdue University, Department of Chemistry. Fluorine Safety.
- Fisher Scientific. (2023). Safety Data Sheet: alpha-Methylene-gamma-butyrolactone, stabilized.
- University of California, Berkeley, Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- University of California, Santa Barbara, Environmental Health and Safety.
- Fisher Scientific. (2010).
- Princeton University, Environmental Health and Safety. Personal Protective Equipment (PPE).
- University of Tennessee, Knoxville, Environmental Health and Safety. (2017). Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
